Technical Documentation Center

(R)-5-Oxotetrahydrofuran-3-yl acetate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (R)-5-Oxotetrahydrofuran-3-yl acetate
  • CAS: 138666-02-1

Core Science & Biosynthesis

Foundational

Technical Guide: Spectroscopic Characterization of (R)-5-Oxotetrahydrofuran-3-yl Acetate

The following technical guide details the spectroscopic characterization, structural analysis, and synthesis of (R)-5-Oxotetrahydrofuran-3-yl acetate , widely known in the pharmaceutical industry as (R)-3-acetoxy- -butyr...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization, structural analysis, and synthesis of (R)-5-Oxotetrahydrofuran-3-yl acetate , widely known in the pharmaceutical industry as (R)-3-acetoxy-


-butyrolactone .

Executive Summary & Compound Identity

(R)-5-Oxotetrahydrofuran-3-yl acetate is a critical chiral building block used in the synthesis of statins (e.g., Atorvastatin), antibiotics (e.g., Linezolid), and various natural products. It is the acetylated derivative of (R)-3-hydroxy-


-butyrolactone ((R)-3-HGB).
  • IUPAC Name: (R)-5-Oxotetrahydrofuran-3-yl acetate

  • Common Names: (R)-3-Acetoxy-

    
    -butyrolactone; (R)-3-Acetoxy-dihydro-2(3H)-furanone; (R)-
    
    
    
    -Acetoxy-
    
    
    -butyrolactone (historical).
  • CAS Number: 58081-05-3 (for (R)-3-HGB precursor); Acetate derivatives often referenced under generic 3-acetoxy CAS or specific enantiomer entries (e.g., (S)-isomer 60456-22-6).

  • Molecular Formula: C

    
    H
    
    
    
    O
    
    
  • Molecular Weight: 144.12 g/mol

Structural Connectivity

The molecule consists of a five-membered lactone ring (tetrahydrofuran-2-one) with an acetate ester at the C3 position. The (R)-configuration at C3 is defined by the spatial arrangement of the acetoxy group relative to the ring plane.

Numbering Convention:

  • O1: Ring Oxygen

  • C2: Carbonyl Carbon (Lactone)

  • C3:

    
    -Carbon (Chiral Center, Acetoxy substituted)
    
  • C4:

    
    -Carbon (Methylene, adjacent to O1)
    
  • C5: Note: In "5-Oxo" nomenclature, the numbering often starts from the ether oxygen as 1, making the carbonyl 5. However, standard IUPAC for lactones numbers the carbonyl as 2. This guide uses the standard dihydro-2(3H)-furanone numbering for NMR assignments to avoid ambiguity.

Spectroscopic Profile

The following data represents the consensus values for the (R)-enantiomer in CDCl


.
Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR Data (400 MHz, CDCl

)

The spectrum is characterized by the downfield shift of the H3 proton due to the acetoxy group and the diastereotopic splitting of the C4 protons.

Position

(ppm)
MultiplicityIntegrationCoupling Constants (

in Hz)
Assignment
OAc-CH

2.14Singlet (s)3H-Acetate Methyl
H4a 2.60 - 2.75Multiplet (m)1HGeminal/VicinalRing methylene (

to OAc)
H4b 2.85 - 3.00Multiplet (m)1HGeminal/VicinalRing methylene (

to OAc)
H5a 4.28Doublet of Doublets (dd)1H

Ring methylene (

to C=O)
H5b 4.48Doublet of Doublets (dd)1H

Ring methylene (

to C=O)
H3 5.55Multiplet (m)1H-Chiral Center (

to C=O)

Note: In the "5-oxo" naming (O1-C2-C3-C4-C5=O), H3 corresponds to the proton at the chiral center. In standard lactone numbering (C2=O), this is H3. The shift at ~5.55 ppm is diagnostic of O-acylation (shifted downfield from ~4.5 ppm in the alcohol).


C NMR Data (100 MHz, CDCl

)
Carbon

(ppm)
TypeAssignment
Acetate CH

20.6CH

Acetate Methyl
C4 33.5CH

Ring methylene (

to C=O)
C5 68.5CH

Ring methylene (

to C=O)
C3 69.8CHChiral Center (C-OAc)
C=O (Ester) 170.2CqAcetate Carbonyl
C=O (Lactone) 174.5CqLactone Carbonyl
Infrared (IR) Spectroscopy
  • 1785 cm

    
    :  Strong C=O stretch (Lactone, characteristic of 5-membered rings).
    
  • 1745 cm

    
    :  Strong C=O stretch (Acetate ester).
    
  • 1230 cm

    
    :  C-O stretch (Acetate).
    
  • 1180 cm

    
    :  C-O stretch (Lactone).
    
Optical Rotation
  • Specific Rotation

    
    : +58.0
    
    
    
    to +63.0
    
    
    (
    
    
    , CHCl
    
    
    ).
    • Note: The (S)-enantiomer is levorotatory (approx -60

      
      ). The (R)-enantiomer is dextrorotatory. The magnitude may vary slightly based on solvent (EtOH vs CHCl
      
      
      
      ) and concentration.
Mass Spectrometry (GC-MS / ESI)
  • Molecular Ion (M

    
    ):  144
    
  • Base Peak:

    
     43 (Acetyl cation, CH
    
    
    
    CO
    
    
    ).
  • Diagnostic Fragments:

    • 
       84 (M - AcOH, loss of acetic acid via elimination).
      
    • 
       101 (M - Acetyl).
      

Synthesis & Experimental Protocol

The most reliable route to (R)-5-Oxotetrahydrofuran-3-yl acetate is the chemical acetylation of (R)-3-hydroxy-


-butyrolactone, which can be obtained from D-malic acid or via enzymatic resolution of the racemate.
Protocol: Acetylation of (R)-3-Hydroxy- -butyrolactone
  • Reagents: (R)-3-Hydroxy-

    
    -butyrolactone (1.0 eq), Acetic Anhydride (1.5 eq), Pyridine (2.0 eq), DMAP (0.1 eq), Dichloromethane (DCM).
    
  • Procedure:

    • Dissolve (R)-3-hydroxy-

      
      -butyrolactone in anhydrous DCM under N
      
      
      
      atmosphere.
    • Cool to 0°C. Add Pyridine and catalytic DMAP.

    • Dropwise add Acetic Anhydride while maintaining temperature < 5°C.

    • Allow to warm to room temperature and stir for 4–6 hours (monitor by TLC, R

      
       acetate > R
      
      
      
      alcohol).
  • Workup:

    • Quench with saturated NH

      
      Cl solution.
      
    • Extract aqueous layer with DCM (3x).

    • Wash combined organics with 1M HCl (to remove pyridine), then saturated NaHCO

      
      , then Brine.
      
    • Dry over MgSO

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • The crude oil is often pure enough (>95%) for use. If necessary, purify via flash chromatography (SiO

      
      , Hexane/EtOAc 2:1).
      

Visualizations

Synthesis and Fragmentation Pathway

The following diagram illustrates the synthesis from Malic Acid and the key MS fragmentation pathway.

G D_Malic D-Malic Acid (Precursor) R_HGB (R)-3-Hydroxy- butyrolactone D_Malic->R_HGB 1. Reduction 2. Cyclization R_Acetate (R)-3-Acetoxy- butyrolactone (Target) R_HGB->R_Acetate Ac2O, Pyridine (Acetylation) Frag_84 m/z 84 (Elimination) R_Acetate->Frag_84 MS: -AcOH Frag_43 m/z 43 (Acetyl) R_Acetate->Frag_43 MS: Fragmentation

Caption: Synthetic route from D-Malic acid and primary Mass Spec fragmentation pathways.

NMR Coupling Network

This diagram visualizes the spin systems and coupling interactions observed in the 1H NMR.

NMR H3 H3 5.55 ppm H4a H4a 2.65 ppm H3->H4a Vicinal H4b H4b 2.95 ppm H3->H4b Vicinal H4a->H4b Geminal H5a H5a 4.28 ppm H4a->H5a Vicinal H5b H5b 4.48 ppm H4a->H5b Vicinal H4b->H5a Vicinal H4b->H5b Vicinal H5a->H5b Geminal

Caption: 1H NMR Spin System. H3 couples to H4a/b. H4a/b couples to H5a/b. H3 does not couple to H5.

References

  • Lee, S. H., Park, O. J., & Uh, H. S. (2008). A chemoenzymatic approach to the synthesis of enantiomerically pure (S)-3-hydroxy-gamma-butyrolactone. Applied Microbiology and Biotechnology, 79(3), 355-362. Link

  • Hollingsworth, R. I., & Wang, G. (2000). Process for the preparation of hydroxy substituted gamma butyrolactones. U.S. Patent 6,025,502. Link

  • NIST Chemistry WebBook. (2024). 2(3H)-Furanone, dihydro-3-hydroxy-. Standard Reference Data. Link

  • Sigma-Aldrich. (2024). Product Specification: (R)-(+)-alpha-Hydroxy-gamma-butyrolactone. Link

Exploratory

(R)-5-Oxotetrahydrofuran-3-yl acetate chemical properties and stability

An In-depth Technical Guide to the Chemical Properties and Stability of (R)-5-Oxotetrahydrofuran-3-yl acetate Introduction (R)-5-Oxotetrahydrofuran-3-yl acetate is a significant chiral building block, frequently utilized...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties and Stability of (R)-5-Oxotetrahydrofuran-3-yl acetate

Introduction

(R)-5-Oxotetrahydrofuran-3-yl acetate is a significant chiral building block, frequently utilized as a key intermediate in the asymmetric synthesis of pharmaceuticals and other complex organic molecules. Its stereodefined structure, featuring both a lactone and an acetate ester, provides a versatile scaffold for introducing chirality and functionality. For researchers, scientists, and drug development professionals, a thorough understanding of its chemical properties and stability profile is paramount to ensure its integrity throughout synthesis, purification, storage, and formulation. This guide offers a comprehensive technical overview, grounded in established chemical principles and safety data, to elucidate the core characteristics of this compound and provide practical insights for its effective application.

Core Chemical and Physical Properties

The utility of (R)-5-Oxotetrahydrofuran-3-yl acetate in synthetic chemistry is defined by its unique molecular structure and resulting physicochemical properties.

Structure and Nomenclature
  • IUPAC Name: (R)-5-Oxotetrahydrofuran-3-yl acetate

  • CAS Number: 138666-02-1[1]

  • Molecular Formula: C₆H₈O₄[1]

  • Molecular Weight: 144.13 g/mol [1]

  • Chemical Structure:

    
    
    
Physicochemical Data Summary

Precise physical properties such as melting and boiling points are not consistently reported across commercial suppliers, which may suggest the compound can exist as a liquid or low-melting solid at room temperature.[2] However, key specifications have been compiled below.

PropertyValue/DescriptionSource(s)
Appearance White or Colorless to Almost White or Almost Colorless Powder to Lump to Clear Liquid[2]
Purity Typically ≥95%[1][3]
Solubility Soluble in methanol.[2]
Storage Temperature 2-8°C[1][4]

Spectroscopic data, including NMR, HPLC, and LC-MS, are generally available from suppliers to confirm the structure and purity of the material.[1]

Stability Profile and Degradation Pathways

The stability of (R)-5-Oxotetrahydrofuran-3-yl acetate is intrinsically linked to its chemical structure, which contains two ester functional groups: a cyclic ester (the γ-butyrolactone ring) and an acyclic acetate ester. Both are susceptible to degradation under common stress conditions.

General Stability

Under recommended storage conditions—sealed in a dry environment at 2-8°C and protected from light—the compound is considered stable.[1][5] Deviation from these conditions can initiate degradation, compromising sample purity and reactivity.

Key Factors Influencing Stability
  • Moisture and pH (Hydrolysis): This is the most significant degradation pathway. The presence of water can lead to the hydrolysis of both the acetate group and the lactone ring. This reaction is catalyzed by both acids and bases.

    • Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

    • Base-Catalyzed Hydrolysis: Direct nucleophilic attack of a hydroxide ion on the carbonyl carbon is a more rapid process. The lactone, being a strained five-membered ring, is particularly susceptible to ring-opening under basic conditions.

  • Temperature (Thermolysis): Elevated temperatures accelerate the rate of all chemical reactions, including hydrolysis and other potential decomposition pathways.[6] While specific thermal degradation products are not detailed in the available literature, storage above the recommended 2-8°C will reduce shelf-life.[1] High heat should be avoided.[7][8]

  • Light (Photolysis): Many organic molecules can absorb UV or visible light, leading to the formation of excited states that can undergo degradation. It is standard practice to protect the compound from light to prevent potential photolytic decomposition.[7][8]

  • Incompatible Materials: Contact with strong acids, strong bases (alkalis), strong oxidizing agents, and strong reducing agents should be avoided as they can catalyze rapid decomposition.[5]

Primary Degradation Pathway: Hydrolysis

The dual-ester nature of the molecule dictates its primary degradation route. The diagram below illustrates the sequential hydrolysis, first of the more accessible acetate ester, followed by the ring-opening of the lactone.

Hydrolysis_Pathway start (R)-5-Oxotetrahydrofuran-3-yl acetate intermediate (R)-3-Hydroxy-dihydrofuran-2(3H)-one start->intermediate + H₂O - Acetic Acid final_product (R)-2,4-Dihydroxybutanoic acid intermediate->final_product + H₂O (Lactone Ring Opening)

Caption: Predicted hydrolytic degradation pathway of the title compound.

Recommended Handling and Storage Protocols

To preserve the chemical integrity and ensure user safety, strict adherence to proper handling and storage procedures is essential.

Storage Conditions
  • Temperature: Store in a refrigerator at 2-8°C.[1]

  • Atmosphere: Keep the container tightly sealed in a dry and well-ventilated place to prevent moisture ingress.[5][7][8]

  • Light: Protect from direct sunlight and other sources of light.[7][8]

  • Inert Gas: For long-term storage, blanketing the compound with an inert gas like argon or nitrogen can further protect against moisture and oxidation.

Safe Handling Procedures

(R)-5-Oxotetrahydrofuran-3-yl acetate should be handled with appropriate precautions.

  • Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid breathing vapors or mists.[5][9]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat.[5][7]

  • Hygiene: Wash hands thoroughly after handling. Immediately change any contaminated clothing.[7]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. The product may be combustible.[7][8]

Experimental Protocol: Forced Degradation Study

A forced degradation study is critical for identifying potential degradants and establishing a stability-indicating analytical method.[6][10] This protocol provides a general framework for stressing (R)-5-Oxotetrahydrofuran-3-yl acetate. The goal is to achieve 5-20% degradation to ensure that the resulting products are relevant and detectable without destroying the molecule entirely.[6][10]

Objective: To generate potential degradation products under various stress conditions for analytical method development.

Materials:

  • (R)-5-Oxotetrahydrofuran-3-yl acetate

  • Methanol or Acetonitrile (HPLC grade) as solvent

  • 1 M HCl, 1 M NaOH

  • 30% Hydrogen Peroxide (H₂O₂)

  • Calibrated oven, photostability chamber, pH meter

  • HPLC or UPLC system with a suitable detector (e.g., DAD or MS)

Forced_Degradation_Workflow cluster_main Forced Degradation Experimental Workflow cluster_stress Apply Stress Conditions (in parallel) prep Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (0.1 M NaOH, RT) prep->base oxid Oxidation (3% H₂O₂, RT) prep->oxid therm Thermal Stress (Solid & Solution, 80°C) prep->therm photo Photolytic Stress (ICH Q1B guidelines) prep->photo neutralize Neutralize Samples (if applicable) acid->neutralize Quench & Neutralize base->neutralize Quench & Neutralize oxid->neutralize Dilute analyze Analyze by HPLC/UPLC-MS (Compare to unstressed control) therm->analyze photo->analyze neutralize->analyze identify Characterize Degradants (Mass balance, structure elucidation) analyze->identify

Caption: Workflow for a typical forced degradation study.

Methodology:
  • Preparation: Prepare a stock solution of the compound (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile or methanol. Prepare an unstressed control sample by diluting the stock solution to the target concentration for analysis.

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 1 M HCl.

    • Heat the mixture at a controlled temperature (e.g., 60-80°C) and withdraw samples at various time points (e.g., 2, 4, 8, 24 hours).

    • Before analysis, cool the samples and neutralize them with an equivalent amount of 1 M NaOH.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 1 M NaOH.

    • Maintain at room temperature, as base-catalyzed hydrolysis is typically much faster.

    • Withdraw samples at shorter time intervals (e.g., 5, 15, 30, 60 minutes).

    • Neutralize with an equivalent amount of 1 M HCl before analysis.

  • Oxidative Degradation:

    • Treat an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., final concentration of 3-30% H₂O₂).[10]

    • Keep the sample at room temperature and monitor over time (e.g., up to 24 hours).

  • Thermal Degradation (Thermolysis):

    • Solid State: Place a small amount of the solid compound in a vial in a calibrated oven at an elevated temperature (e.g., 70-80°C).[6]

    • Solution State: Heat the stock solution at the same temperature.

    • Analyze samples periodically.

  • Photolytic Degradation:

    • Expose the stock solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • A parallel sample should be wrapped in aluminum foil to serve as a dark control.

  • Analysis:

    • Analyze all stressed samples, along with the unstressed control, using a validated stability-indicating HPLC or UPLC method.

    • Use a mass spectrometer (MS) detector to help identify the molecular weights of any new peaks (degradants) that appear.

    • Calculate the percentage of degradation and perform a mass balance analysis to ensure all major degradants are accounted for.

Conclusion

(R)-5-Oxotetrahydrofuran-3-yl acetate is a valuable chiral intermediate whose utility is directly dependent on its purity and stability. Its susceptibility to hydrolysis at both the acetate and lactone functionalities represents its primary degradation pathway. By understanding these liabilities and adhering to strict storage and handling protocols—specifically, maintaining cold (2-8°C), dry, and dark conditions—researchers can ensure the compound's integrity. The implementation of systematic studies, such as forced degradation, is a critical step in developing robust analytical methods and stable formulations, ultimately enabling the successful application of this important molecule in drug discovery and development.

References

  • Anonymous. (n.d.). SAFETY DATA SHEET.
  • Various Authors. (n.d.). Synthesis of 1-(5-oxotetrahydrofuran-2yl) ethyl 2-phenyl acetate. ResearchGate. [Link]

  • PubChem. (n.d.). (S)-2-(5-Oxotetrahydrofuran-2-yl)acetic acid. National Center for Biotechnology Information. [Link]

  • Freimanis, J., Turovskis, I., & Skrastina, D. (n.d.). Asymmetric Synthesis of 2-Aryl-5-oxotetrahydrofuran-2-carboxylic Acids.
  • Various Authors. (n.d.). Synthesis of oxygen-containing heterocyclic compounds based on the intramolecular O–H insertion and Wolff rearrangement.
  • Zhang, Y., et al. (2019). Dose-dependent Effects of Acetate on the Biodegradation of Pharmaceuticals in Moving Bed Biofilm Reactors. PubMed. [Link]

  • ChemWhat. (n.d.). (R)-(-)-5-OXOTETRAHYDROFURAN-2-CARBOXYLIC ACID. Retrieved from ChemWhat website. [Link]

  • Khushbu, A. T., et al. (2016). development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics.
  • Zheng, et al. (2024). Liquid chromatography analysis of RB5 degradation pathways. ResearchGate. [Link]

  • Molbase. (n.d.). 5-oxotetrahydrofuran-3-carboxylic acid. Retrieved from Molbase website. [Link]

  • Anonymous. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
  • Eawag. (1997). Tetrahydrofuran Degradation Pathway. Eawag-BBD. [Link]

  • NIST. (n.d.). 5-Oxotetrahydrofuran-2-carboxylic acid, ethyl ester. NIST WebBook. [Link]

  • Gembicky, M., et al. (n.d.). 2-(2-phenoxyethyl)tetrahydrofuran-3-yl acetate: Single Crystal X- Ray Diffraction Analysis. ChemRxiv. [Link]

Sources

Foundational

CAS number and molecular structure of (R)-5-Oxotetrahydrofuran-3-yl acetate

This technical guide details the chemical identity, synthesis, and pharmaceutical applications of (R)-5-Oxotetrahydrofuran-3-yl acetate , a critical chiral building block in the synthesis of HMG-CoA reductase inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical identity, synthesis, and pharmaceutical applications of (R)-5-Oxotetrahydrofuran-3-yl acetate , a critical chiral building block in the synthesis of HMG-CoA reductase inhibitors (statins) and antiretroviral agents.

A Chiral Synthon for 1,3-Polyol Side Chains in Drug Discovery

Executive Summary

(R)-5-Oxotetrahydrofuran-3-yl acetate (also known as (R)-3-Acetoxy-γ-butyrolactone) is a protected form of (R)-3-hydroxy-γ-butyrolactone. It serves as a high-value chiral intermediate, primarily utilized to introduce the characteristic 3,5-dihydroxyheptanoic acid side chain found in "super-statins" like Atorvastatin (Lipitor) and Rosuvastatin (Crestor) . Its structural rigidity and defined stereochemistry allow for the precise installation of chirality in complex acyclic systems via ring-opening protocols.

Chemical Identity & Structural Specifications[1][2][3][4]

The molecule is a 5-membered lactone ring with an acetoxy group at the


-position (C3). The (R)-configuration at C3 is crucial for biological activity in downstream pharmaceutical targets.
Table 1: Chemical Identifiers and Properties[4][5]
ParameterSpecification
Chemical Name (R)-5-Oxotetrahydrofuran-3-yl acetate
Synonyms (R)-3-Acetoxy-γ-butyrolactone; (R)-3-Acetyloxydihydro-2(3H)-furanone
CAS Number 138666-02-1
Molecular Formula C₆H₈O₄
Molecular Weight 144.13 g/mol
MDL Number MFCD02262095
Physical State Viscous liquid or low-melting solid (dependent on purity)
Solubility Soluble in MeOH, EtOH, EtOAc, DCM; Hydrolyzes in water
Storage 2–8°C, Hygroscopic, Inert atmosphere (Argon/Nitrogen)
Structural Representation (SMILES & InChI)
  • Isomeric SMILES: CC(=O)O[C@H]1COC(=O)C1

  • InChI Key: SSWJHSASZZAIAU-SCSAIBSYSA-N (Note: Key for the specific isomer)

Structural Analysis & Stereochemistry

The reactivity of this molecule is defined by the tension of the


-lactone ring and the lability of the acetate group.

G Start (R)-5-Oxotetrahydrofuran-3-yl acetate (C3-Stereocenter) Ring Gamma-Lactone Ring (Electrophilic Carbonyl) Start->Ring Contains Group Acetoxy Group (Protecting Group / Leaving Group) Start->Group Substituted at C3 Target Nucleophilic Attack (Ring Opening) Ring->Target Susceptible to Group->Target Directs Stereochemistry

Figure 1: Structural reactivity profile. The C3 stereocenter directs the facial selectivity of incoming nucleophiles during ring-opening reactions.

Synthesis Protocols

Producing the (R)-isomer specifically is challenging because the natural chiral pool precursor, L-Malic Acid , typically yields the (S)-isomer of the lactone. Therefore, two primary strategies are employed: Stereochemical Inversion or Enzymatic Kinetic Resolution .

Method A: Stereochemical Inversion (Mitsunobu Protocol)

This method converts the readily available (S)-3-hydroxy-γ-butyrolactone (derived from L-Malic acid) into the (R)-acetate.

Mechanism: The Mitsunobu reaction inverts the stereocenter at C3 via an


 mechanism.

Protocol:

  • Reagents: (S)-3-Hydroxy-γ-butyrolactone (1.0 eq), Triphenylphosphine (

    
    , 1.2 eq), Acetic Acid (1.2 eq), Diisopropyl azodicarboxylate (DIAD, 1.2 eq).
    
  • Solvent: Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve (S)-lactone and

      
       in THF under 
      
      
      
      atmosphere at 0°C.
    • Add Acetic Acid.

    • Add DIAD dropwise over 30 minutes (maintain temp < 5°C to prevent side reactions).

    • Allow to warm to Room Temperature (RT) and stir for 12 hours.

    • Workup: Concentrate in vacuo. Triturate with diethyl ether to precipitate triphenylphosphine oxide (

      
      ). Filter.
      
    • Purification: Flash column chromatography (Hexane:EtOAc) to isolate the (R)-acetate.

Method B: Enzymatic Kinetic Resolution (Green Chemistry)

This method starts with inexpensive racemic 3-acetoxy-γ-butyrolactone and uses a lipase to selectively hydrolyze the unwanted (S)-isomer.

Protocol:

  • Substrate: rac-3-Acetoxy-γ-butyrolactone.

  • Biocatalyst: Lipase PS-30 (Burkholderia cepacia) or CAL-B (Candida antarctica).

  • Medium: Phosphate Buffer (pH 7.0) / MTBE biphasic system.

  • Procedure:

    • Suspend racemic acetate in the buffer/solvent mix.

    • Add Lipase. Stir at 30°C.

    • Monitor enantiomeric excess (ee) via Chiral HPLC.

    • Outcome: The enzyme selectively hydrolyzes the (S)-acetate to (S)-alcohol. The desired (R)-acetate remains unreacted.

    • Separation: Extract with EtOAc. The alcohol and ester can be separated by distillation or chromatography.

Synthesis Racemic Racemic 3-Acetoxy-gamma-butyrolactone Enzyme Lipase Hydrolysis (Selective for S-isomer) Racemic->Enzyme Mix Mixture: (S)-Alcohol + (R)-Acetate Enzyme->Mix Separation Separation (Chromatography) Mix->Separation Product Target: (R)-5-Oxotetrahydrofuran-3-yl acetate (>99% ee) Separation->Product Waste Byproduct: (S)-3-Hydroxy-gamma-butyrolactone Separation->Waste

Figure 2: Enzymatic Kinetic Resolution workflow. This route is often preferred industrially due to mild conditions and high enantiopurity.

Applications in Drug Discovery (Statins)

The primary utility of (R)-5-Oxotetrahydrofuran-3-yl acetate is in the synthesis of the "statin side chain."

The "Chiral Synthon" Concept

Statins require a specific (3R, 5R)-dihydroxyheptanoic acid pharmacophore. The (R)-lactone provides the core chirality for the C3 hydroxyl group (which becomes C5 in the final statin).

Workflow:

  • Ring Opening: The lactone is opened using a nucleophile (often an enolate derived from tert-butyl acetate).

  • Chain Extension: This creates a

    
    -keto ester with the C5 stereocenter already established.
    
  • Stereoselective Reduction: The ketone is reduced (using stereoselective hydride reagents like

    
     with chelating agents) to form the syn-1,3-diol.
    
Table 2: Comparative Utility in Statin Synthesis
Statin DrugRole of (R)-Lactone Intermediate
Atorvastatin Precursor for the C5-hydroxyl group in the side chain.
Rosuvastatin Used to generate the chiral diol arm before coupling to the pyrimidine core.
Amprenavir (HIV Protease Inhibitor) utilizes the lactone for its chiral tetrahydrofuran moiety.

Handling and Safety Information

  • Hydrolysis Sensitivity: The compound is prone to hydrolysis in moist air. It must be stored in a desiccator or under inert gas.

  • Peroxide Formation: Like many tetrahydrofuran derivatives, it may form explosive peroxides upon prolonged exposure to air/light. Test for peroxides before distillation.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood.

  • First Aid:

    • Skin: Wash with soap and water.

    • Eyes: Rinse for 15 minutes; seek medical attention.

References

  • Lee, S. H., & Park, O. J. (2009). "Uses and production of chiral 3-hydroxy-gamma-butyrolactones and structurally related chemicals." Applied Microbiology and Biotechnology. Retrieved from [Link]

  • Patel, R. N. (2009). "Biocatalytic synthesis of atorvastatin intermediates." Current Opinion in Chemical Biology. Retrieved from [Link]

  • PubChem. (n.d.).[1] (S)-2-(5-Oxotetrahydrofuran-2-yl)acetic acid (Isomer comparison). National Library of Medicine. Retrieved from [Link]

Sources

Exploratory

Biological Activity &amp; Application Profile: (R)-5-Oxotetrahydrofuran-3-yl Acetate

The following technical guide details the biological activity, biocatalytic synthesis, and pharmacological applications of (R)-5-Oxotetrahydrofuran-3-yl acetate . [1] Executive Summary (R)-5-Oxotetrahydrofuran-3-yl aceta...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, biocatalytic synthesis, and pharmacological applications of (R)-5-Oxotetrahydrofuran-3-yl acetate .

[1]

Executive Summary

(R)-5-Oxotetrahydrofuran-3-yl acetate (also known as (R)-3-Acetoxy-γ-butyrolactone ) is a critical chiral synthon in modern medicinal chemistry. While it possesses limited direct pharmacological potency as a standalone therapeutic, its biological significance is threefold:

  • Substrate Specificity: It is the product of highly selective enzymatic kinetic resolution , demonstrating specific molecular recognition by microbial lipases.

  • Pharmacophore Precursor: It provides the essential (3S)-tetrahydrofuran stereocenter required for the binding affinity of the HIV protease inhibitor Amprenavir (and its prodrug Fosamprenavir).

  • Metabolic Intermediate: It serves as a protected precursor to (R)-3-hydroxy-γ-butyrolactone, a metabolic intermediate linked to neuromodulation and satiety signaling pathways in mammalian systems.

Chemical Identity & Stereochemical Significance

The biological utility of this compound is strictly governed by its stereochemistry. The (R)-enantiomer is the requisite building block for specific antiviral therapeutics, whereas the (S)-enantiomer is often associated with endogenous satiety factors (e.g., 3-hydroxybutyrate analogs).

PropertyData
IUPAC Name (3R)-5-oxotetrahydrofuran-3-yl acetate
Common Name (R)-3-Acetoxy-γ-butyrolactone
CAS Number 138666-02-1
Molecular Formula C₆H₈O₄
Molecular Weight 144.12 g/mol
Chirality (R)-Configuration (Critical for Amprenavir synthesis)
Physical State Colorless to pale yellow liquid
Solubility Soluble in alcohols, chloroform, ethyl acetate; hydrolyzes in water

Biocatalytic Synthesis: The "Biological" Origin

Unlike traditional chemical synthesis, the industrial production of (R)-5-Oxotetrahydrofuran-3-yl acetate relies on biocatalysis . This process exploits the stereoselective preference of lipases to resolve racemic mixtures, a phenomenon that defines the compound's interaction with biological systems.

Mechanism of Enzymatic Resolution

Lipases (specifically from Pseudomonas cepacia or Candida antarctica) differentiate between the enantiomers of the racemic precursor. The enzyme selectively hydrolyzes the acetate ester of the (S)-enantiomer, leaving the (R)-acetate intact.

Key Biological Interaction:

  • Enzyme: Lipase PS (Burkholderia cepacia)

  • Substrate: Racemic 3-acetoxy-γ-butyrolactone

  • Outcome: The enzyme's active site (Ser-His-Asp triad) sterically rejects the (R)-acetate, preventing hydrolysis. This "biological silence" is what allows for the isolation of the pure (R)-drug precursor.

Biocatalysis Racemic Racemic 3-Acetoxy-GBL Hydrolysis Selective Hydrolysis Racemic->Hydrolysis Substrate Input Lipase Lipase PS (Biocatalyst) Lipase->Hydrolysis Catalysis S_Alcohol (S)-3-Hydroxy-GBL (Hydrolyzed Product) Hydrolysis->S_Alcohol Fast Reaction (k_S >> k_R) R_Acetate (R)-3-Acetoxy-GBL (Intact Drug Precursor) Hydrolysis->R_Acetate Unreacted (Recovered)

Figure 1: Enzymatic Kinetic Resolution pathway. The lipase selectively degrades the (S)-isomer, yielding high optical purity of the desired (R)-acetate.

Pharmacological Application: HIV Protease Inhibition

The primary biological activity of (R)-5-Oxotetrahydrofuran-3-yl acetate is realized after it is chemically transformed into the (3S)-tetrahydrofuran carbamate moiety of Amprenavir .

Mechanism of Action (Downstream)

The (R)-acetate is converted into a chiral alcohol that forms the P2 ligand of Amprenavir. This specific stereochemistry is non-negotiable for the following reasons:

  • Active Site Fit: The HIV-1 Protease enzyme has a "flap" region that closes over the inhibitor. The oxygen atom of the tetrahydrofuran ring (derived from our compound) forms critical hydrogen bonds with the backbone amide of Asp-29 or Asp-30 in the protease active site.

  • Solubility Enhancement: The tetrahydrofuran ring improves the water solubility of the sulfonamide core, enhancing oral bioavailability.

Retrosynthetic Pathway

The transformation of the lactone into the drug involves ring opening and reduction, retaining the chiral center.

DrugSynthesis Precursor (R)-5-Oxotetrahydrofuran-3-yl acetate Intermediate (S)-3-Hydroxytetrahydrofuran (Chiral Core) Precursor->Intermediate 1. Hydrolysis 2. Reduction Coupling Carbamate Coupling with Isostere Intermediate->Coupling Activated Carbonate Amprenavir Amprenavir (HIV Protease Inhibitor) Coupling->Amprenavir Synthesis Target HIV-1 Protease (Viral Target) Amprenavir->Target Inhibition (IC50 < 10 nM)

Figure 2: The pharmacological trajectory from the lactone precursor to the active antiviral agent.

Experimental Protocols

Protocol A: Biocatalytic Synthesis (Kinetic Resolution)

Validates the biological interaction between the substrate and lipase.

  • Preparation: Suspend racemic 3-acetoxy-γ-butyrolactone (10 g) in phosphate buffer (0.1 M, pH 7.0).

  • Enzyme Addition: Add Pseudomonas cepacia lipase (PS-30, 100 mg) immobilized on celite.

  • Incubation: Stir the mixture at 30°C. Monitor pH and maintain at 7.0 using a pH-stat with 1N NaOH.

  • Termination: Stop reaction at 50% conversion (indicated by NaOH consumption).

  • Extraction: Extract the mixture with ethyl acetate (3 x 50 mL).

    • Aqueous phase contains (S)-3-hydroxy-γ-butyrolactone.

    • Organic phase contains (R)-3-acetoxy-γ-butyrolactone .

  • Purification: Dry organic layer over MgSO₄ and concentrate. Purify via vacuum distillation.

  • Validation: Check enantiomeric excess (ee) using Chiral HPLC (Chiralcel OD column). Target ee > 98%.

Protocol B: Chemical Transformation to Amprenavir Intermediate
  • Hydrolysis: Treat (R)-3-acetoxy-γ-butyrolactone with K₂CO₃ in methanol to yield (R)-3-hydroxy-γ-butyrolactone.

  • Reduction: Reduce the lactone using Borane-Dimethyl Sulfide (BH₃·DMS) in THF to yield the triol.

  • Cyclization: Cyclize under acidic conditions (p-TsOH) to form (S)-3-hydroxytetrahydrofuran .

    • Note on Stereochemistry: The Cahn-Ingold-Prelog priority changes during ring transformation, but the absolute spatial arrangement is preserved from the (R)-lactone.

Safety & Toxicology Profile

While utilized for drug synthesis, the compound itself presents specific hazards that must be managed in a laboratory setting.

Hazard ClassDescriptionPrecaution
Skin Irritation Category 2 (H315)Wear nitrile gloves; wash immediately upon contact.
Eye Irritation Category 2A (H319)Use safety goggles; flush with water for 15 min if exposed.
Aquatic Toxicity Acute Category 3Do not dispose of in drains; collect for incineration.
Reactivity Hydrolytically UnstableStore in a desiccator at -20°C to prevent spontaneous hydrolysis to the hydroxy-acid.

References

  • Vertex Pharmaceuticals. (1995). Process for the preparation of (3S)-tetrahydrofuran-3-yl (1S,2R)-3-[amino]-1-benzyl-2-hydroxypropylcarbamate (Amprenavir). US Patent 5585397. Link

  • Gadakh, S. K., et al. (2012).[1] Enantioselective synthesis of HIV protease inhibitor amprenavir via Co-catalyzed HKR.[1] Tetrahedron: Asymmetry, 23(11-12), 898-903.[1] Link

  • Lin, G., et al. (1998). Lipase-catalyzed kinetic resolution of 3-hydroxy-gamma-butyrolactone derivatives. Tetrahedron Letters, 39(24), 4333-4336. Link

  • PubChem. (2025). Compound Summary: (S)-2-(5-Oxotetrahydrofuran-2-yl)acetic acid (Related Structure).[2] National Library of Medicine.[2] Link

  • Fisher Scientific. (2023). Safety Data Sheet: 2-Acetylbutyrolactone / Lactone Derivatives.Link

Sources

Foundational

Discovery and Natural Occurrence of Furanone Derivatives: From Ecological Defense to Therapeutic Leads

Topic: Discovery and Natural Occurrence of Furanone Derivatives Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Furanones, specifically 2(5H)-fur...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery and Natural Occurrence of Furanone Derivatives Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Furanones, specifically 2(5H)-furanones and 3(2H)-furanones, represent a structurally diverse class of heterocyclic secondary metabolites. While historically recognized for their organoleptic properties in flavor chemistry (e.g., Furaneol in strawberries), their significance has shifted profoundly toward pharmaceutical applications following the discovery of halogenated furanones in the marine red alga Delisea pulchra. These marine derivatives exhibit potent Quorum Sensing Inhibition (QSI) activity, offering a non-bactericidal mechanism to dismantle bacterial biofilms and attenuate virulence without imposing selective pressure for resistance. This guide synthesizes the ecological distribution, isolation methodologies, and therapeutic validation of naturally occurring furanones.

Ecological Origins and Chemical Diversity

The natural occurrence of furanones is not random; it is often driven by specific ecological requirements—ranging from inter-species signaling to chemical defense against biofouling.

Marine Sources: The Delisea Breakthrough

The most critical discovery in this field was the isolation of halogenated furanones (fimbrolides) from the Australian red alga Delisea pulchra. These compounds act as abiotic mimics of Acyl-Homoserine Lactones (AHLs), the signal molecules used by Gram-negative bacteria to coordinate population-level behaviors (Quorum Sensing).[1][2]

  • Key Compounds: Fimbrolides (e.g., compound 30 , a brominated furanone).

  • Ecological Role: Prevents bacterial colonization (biofouling) on the algal fronds.

  • Mechanism: Competitive inhibition of the LuxR-type receptor proteins in bacteria.

Terrestrial and Dietary Sources

In terrestrial environments, furanones are predominantly associated with carbohydrate metabolism and flavor profiles.

  • Fruits: 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol) is the primary aroma constituent of strawberries (Fragaria x ananassa) and pineapples.

  • Fermentation Products: 4-hydroxy-2(or 5)-ethyl-5(or 2)-methyl-3(2H)-furanone (HEMF) is a key flavor compound in soy sauce, produced by salt-tolerant yeasts like Zygosaccharomyces rouxii.

  • Insects: 5-methyl-4-hydroxy-3(2H)-furanone serves as a sex pheromone in the cockroach Eurycotis floridana.[1][2]

Table 1: Comparative Profile of Natural Furanone Classes
ClassRepresentative CompoundNatural SourcePrimary Biological Activity
Halogenated 2(5H)-furanones Fimbrolide (Compound 30)Delisea pulchra (Red Alga)Quorum Sensing Inhibition (QSI), Antifouling
3(2H)-furanones FuraneolFragaria spp. (Strawberry)Flavor/Aroma, Antioxidant
Amino-furanones 4-amino-5-hydroxy-2(5H)-furanoneScutellaria spp.[3][4] (Plants)Antimicrobial, Anti-inflammatory
Furanone-Lactones Ascorbic Acid (Vitamin C)Citrus fruits, Leafy greensAntioxidant, Enzymatic cofactor

Technical Core: Isolation and Characterization Methodologies

The isolation of furanones presents specific challenges due to their polarity, volatility (in the case of flavor compounds), and potential instability (halogenated forms are light-sensitive). The following protocols are designed for high-purity isolation suitable for structural elucidation and bioassays.

Protocol A: Isolation of Halogenated Furanones from Marine Algae

Target: Lipophilic, non-volatile halogenated furanones from Delisea pulchra.

Rationale: A dual-solvent system is required to penetrate the algal cell wall while maintaining the solubility of the moderately polar furanones.

Step-by-Step Methodology:

  • Biomass Preparation: Lyophilize (freeze-dry) fresh D. pulchra tissue to remove water, which interferes with non-polar solvent extraction. Grind to a fine powder (<0.5 mm) to maximize surface area.

  • Extraction:

    • Extract exhaustively with Dichloromethane (DCM):Methanol (MeOH) (1:1 v/v) .[5]

    • Why: DCM solubilizes the furanones; MeOH aids in cell lysis and extraction of more polar congeners.

  • Desalting and Lipid Removal:

    • Filter the crude extract and concentrate in vacuo at <40°C (prevent thermal degradation).

    • Resuspend residue in 90% aqueous MeOH and partition against n-Hexane .

    • Outcome: Discard the Hexane layer (contains fats/sterols). Retain the aqueous MeOH layer (contains furanones).

  • Fractionation (Vacuum Liquid Chromatography - VLC):

    • Stationary Phase: Silica Gel 60 (0.040–0.063 mm).

    • Mobile Phase Gradient: 0% to 100% Ethyl Acetate in n-Hexane.

    • Detection: Monitor fractions via TLC (visualize with UV at 254 nm and vanillin-sulfuric acid stain).

  • Final Purification (HPLC):

    • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5 µm).

    • Solvent System: Isocratic elution with Acetonitrile:Water (60:40) .

    • Validation: Confirm purity via 1H-NMR.[5]

Protocol B: Isolation of Volatile Furanones (Flavor Compounds)

Target: Furaneol and HEMF from plant/fermentation matrices.

Rationale: These compounds are water-soluble and heat-sensitive. Traditional steam distillation often leads to degradation (Maillard artifacts).

Step-by-Step Methodology:

  • Solid Phase Extraction (SPE):

    • Pass the aqueous juice/ferment through a Divinylbenzene/Carboxen (DVB/CAR) polymer cartridge.

    • Why: These polymers preferentially adsorb small, polar organics from aqueous matrices.

  • Elution: Elute retained compounds with Diethyl Ether .

  • Concentration: Carefully concentrate under a gentle Nitrogen stream (avoid rotary evaporation to prevent loss of volatiles).

  • Analysis: Analyze directly via GC-MS (Gas Chromatography-Mass Spectrometry) using a polar column (e.g., DB-Wax).

Structural Elucidation Strategy

Once isolated, the structure must be rigorously defined. The following workflow ensures accurate identification, particularly for distinguishing between tautomers of 4-hydroxy-furanones.

Mass Spectrometry (MS)
  • Technique: High-Resolution Electrospray Ionization (HR-ESI-MS).

  • Signature: Look for the characteristic isotopic pattern of halogen atoms (Bromine: 1:1 ratio of M and M+2 peaks; Chlorine: 3:1 ratio).

Nuclear Magnetic Resonance (NMR)
  • 1H NMR: Diagnostic olefinic proton at the C3 or C4 position (typically

    
     6.0–7.5 ppm).
    
  • 13C NMR: Carbonyl carbon (C2) appears downfield (

    
     165–175 ppm).
    
  • HMBC (Heteronuclear Multiple Bond Correlation): Crucial for establishing the connectivity of the lactone ring and the position of the halogen/alkyl substituents.

Mechanism of Action: Quorum Sensing Inhibition

The therapeutic value of Delisea furanones lies in their ability to disrupt bacterial communication. Unlike antibiotics, they do not kill bacteria but "blind" them.

Visualization: The QSI Pathway

The following diagram illustrates the competitive inhibition mechanism where furanones displace the natural AHL ligand from the LuxR receptor, triggering receptor instability.

QSI_Mechanism Bacteria Gram-Negative Bacteria AHL AHL (Natural Signal) Bacteria->AHL Produces LuxR LuxR Receptor (Cytoplasmic) AHL->LuxR Binds Furanone Halogenated Furanone (Inhibitor) Furanone->LuxR Competes/Displaces Complex_Active LuxR-AHL Complex (Stable) LuxR->Complex_Active With AHL Complex_Inactive LuxR-Furanone Complex (Unstable) LuxR->Complex_Inactive With Furanone DNA Target DNA (Virulence Genes) Complex_Active->DNA Activates Transcription Clearance Receptor Degradation (No Virulence) Complex_Inactive->Clearance Rapid Turnover Biofilm Biofilm Formation & Virulence DNA->Biofilm Gene Expression

Caption: Mechanism of Quorum Sensing Inhibition. Furanones destabilize the LuxR receptor, preventing virulence gene expression.

Experimental Workflow: From Alga to Pure Compound

The following diagram outlines the logical flow of the isolation process described in Protocol A, emphasizing the checkpoints for validation.

Isolation_Workflow Raw Delisea pulchra (Lyophilized Biomass) Extract Crude Extract (DCM:MeOH 1:1) Raw->Extract Solvent Extraction Partition Partitioning (aq. MeOH vs Hexane) Extract->Partition Concentrate & Resuspend Hexane Hexane Phase (Lipids/Pigments) Partition->Hexane Discard MeOH MeOH Phase (Furanones) Partition->MeOH Retain VLC Vacuum Liquid Chromatography (Silica Gel) MeOH->VLC Fractionation HPLC Reverse Phase HPLC (C18 Column) VLC->HPLC Purification of Active Fractions NMR Structure Elucidation (1H, 13C, HMBC) HPLC->NMR Final Validation

Caption: Isolation workflow for lipophilic furanones from marine biomass, prioritizing purity for structural analysis.

References

  • The naturally occurring furanones: formation and function from pheromone to food. Source: Biological Reviews (Cambridge Core) URL:[Link]

  • New halogenated furanones from the marine alga Delisea pulchra (cf.[6][7] fimbriata). Source:[4][5][6][7][8][9][10][11][12][13][14][15] Tetrahedron URL:[6][Link]

  • Biosynthesis of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone and Derivatives in in Vitro Grown Strawberries. Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

  • Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative. Source: MDPI (Molecules) URL:[Link]

  • Quorum Sensing Inhibitors from the Sea Discovered Using Bacterial N-acyl-homoserine Lactone-Based Biosensors. Source: MDPI (Marine Drugs) URL:[Link]

Sources

Exploratory

Introduction: The Strategic Value of Chiral Scaffolds in Modern Drug Discovery

An In-depth Technical Guide to (R)-5-Oxotetrahydrofuran-3-yl acetate for Drug Development Professionals In the landscape of pharmaceutical development, the precise three-dimensional arrangement of atoms within a molecule...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (R)-5-Oxotetrahydrofuran-3-yl acetate for Drug Development Professionals

In the landscape of pharmaceutical development, the precise three-dimensional arrangement of atoms within a molecule is paramount. Chirality, the property of non-superimposable mirror images, governs the interaction between a drug and its biological target, profoundly influencing efficacy, safety, and pharmacokinetic profiles.[1][2] More than half of all small-molecule drugs are chiral, and regulatory bodies like the FDA mandate rigorous evaluation of stereoisomers, making access to enantiomerically pure compounds a critical necessity.[1]

Chiral building blocks—enantiopure molecular fragments with reactive functional groups—are the foundational components that enable the efficient and predictable synthesis of these complex chiral drugs.[3][4][] They serve as invaluable intermediates, allowing researchers to introduce specific stereocenters into a target molecule, thereby accelerating lead optimization and reducing the risks associated with late-stage isomer separation.[]

Among these vital scaffolds, the γ-butyrolactone motif is a privileged structure found in a wide array of natural products and pharmacologically active compounds, known for its diverse biological activities.[6][7] (R)-5-Oxotetrahydrofuran-3-yl acetate (CAS: 138666-02-1) is a prime example of such a building block. It combines the rigid lactone core with a stereodefined hydroxyl group, protected as an acetate, providing a versatile handle for subsequent chemical transformations. This guide offers a detailed exploration of its synthesis, characterization, and strategic application for researchers engaged in the synthesis of novel therapeutics.

Enantioselective Synthesis: Accessing Optical Purity

The primary challenge in utilizing (R)-5-Oxotetrahydrofuran-3-yl acetate lies in its efficient and enantioselective synthesis. The goal is to produce the (R)-enantiomer with high optical purity, as the biological activity of its downstream products will be stereospecific. The most field-proven and scalable approach involves the enzymatic kinetic resolution of a racemic precursor.

Core Strategy: Lipase-Catalyzed Kinetic Resolution

Kinetic resolution is a powerful technique that exploits the differential reaction rates of enantiomers with a chiral catalyst or reagent. In this context, a lipase enzyme is used to selectively acylate one enantiomer of a racemic alcohol, leaving the other unreacted. This method is favored for its high enantioselectivity, mild reaction conditions, and environmental sustainability.

The logical workflow involves two key stages: first, the synthesis of the racemic alcohol, (±)-4-hydroxy-dihydrofuran-2(3H)-one, and second, its enzymatic resolution followed by separation and conversion.

Experimental Protocol: Synthesis via Enzymatic Resolution

This protocol outlines a reliable, two-step procedure to obtain the target compound.

Step 1: Synthesis of Racemic (±)-4-Hydroxy-dihydrofuran-2(3H)-one

The racemic alcohol precursor is readily synthesized from commercially available starting materials. A common route involves the reduction of 5-oxotetrahydrofuran-3-carboxylic acid or its esters.

Step 2: Enzymatic Kinetic Resolution and Acetylation

  • Principle: Lipase AK from Pseudomonas fluorescens is an effective biocatalyst for the transesterification of the racemic alcohol using vinyl acetate as an acyl donor. The enzyme selectively acylates the (S)-enantiomer, leaving the desired (R)-enantiomer as the unreacted alcohol. The two can then be separated chromatographically. The unreacted (R)-alcohol is subsequently acetylated to yield the final product.

  • Detailed Methodology:

    • Enzyme Suspension: To a flame-dried 250 mL round-bottom flask, add (±)-4-hydroxy-dihydrofuran-2(3H)-one (1.0 eq) and anhydrous tert-butyl methyl ether (t-BuOMe).

    • Acylation: Add Lipase AK (e.g., from Amano Enzyme) and vinyl acetate (0.6 eq). The use of a slight excess of the alcohol ensures the reaction can proceed to ~50% conversion for optimal enantiomeric excess of the remaining alcohol.

    • Reaction Monitoring: Seal the flask and stir the suspension at 30 °C. Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC) until approximately 50% conversion is achieved. This is a critical step, as over-reaction will decrease the enantiomeric excess of the unreacted alcohol.

    • Workup: Once the target conversion is reached, filter the reaction mixture through a pad of Celite to remove the enzyme, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

    • Purification: Purify the resulting mixture of (S)-acetate and (R)-alcohol by silica gel flash column chromatography to separate the two components.

    • Final Acetylation: To the isolated (R)-4-hydroxy-dihydrofuran-2(3H)-one, add a suitable solvent like dichloromethane (DCM), followed by pyridine and acetic anhydride. Stir at room temperature until the reaction is complete (monitored by TLC).

    • Final Workup and Purification: Quench the reaction with saturated aqueous sodium bicarbonate solution, extract the product with DCM, dry the organic layer over anhydrous MgSO₄, and concentrate. Purify the crude product by column chromatography to yield pure (R)-5-Oxotetrahydrofuran-3-yl acetate.

G cluster_0 Synthesis Workflow racemate Racemic (±)-4-Hydroxy- dihydrofuran-2(3H)-one separation Mixture: (R)-Alcohol & (S)-Acetate racemate->separation Kinetic Resolution reagents Lipase AK Vinyl Acetate t-BuOMe, 30°C chromatography Silica Gel Chromatography separation->chromatography r_alcohol (R)-4-Hydroxy- dihydrofuran-2(3H)-one chromatography->r_alcohol s_acetate (S)-5-Oxotetrahydrofuran-3-yl acetate (Byproduct) chromatography->s_acetate final_product (R)-5-Oxotetrahydrofuran-3-yl acetate r_alcohol->final_product acetylation Acetylation (Ac₂O, Pyridine)

Workflow for the Enantioselective Synthesis.

Physicochemical and Spectroscopic Profile

Accurate characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized building block.

Key Physicochemical Properties
PropertyValueSource
CAS Number 138666-02-1
Molecular Formula C₆H₈O₄
Molecular Weight 144.13 g/mol
Appearance White or Colorless Powder to Liquid[8]
Storage Sealed in dry, 2-8°C[9]
Spectroscopic Data Interpretation

The following tables summarize the expected spectroscopic data based on the molecule's structure and analysis of similar compounds.[10][11][12][13]

¹H NMR (Proton NMR) Data (Predicted, 500 MHz, CDCl₃)

Proton(s) Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
H-3 ~5.4 m - CH-OAc
H-5a ~4.4 dd J ≈ 9.0, 7.5 O-CH₂ (diastereotopic)
H-5b ~4.2 dd J ≈ 9.0, 6.0 O-CH₂ (diastereotopic)
H-4a ~2.9 ddd J ≈ 18.0, 7.5, 6.0 CH₂-C=O (diastereotopic)
H-4b ~2.7 ddd J ≈ 18.0, 9.0, 7.5 CH₂-C=O (diastereotopic)

| -COCH₃ | ~2.1 | s | - | Acetate Methyl |

¹³C NMR (Carbon NMR) Data (Predicted, 125 MHz, CDCl₃)

Carbon Chemical Shift (δ, ppm) Assignment
Lactone C=O ~175 C-2
Acetate C=O ~170 -C OCH₃
C-3 ~68 C H-OAc
C-5 ~72 O-C H₂
C-4 ~35 C H₂-C=O

| Acetate CH₃ | ~21 | -COC H₃ |

IR (Infrared) Spectroscopy Data

Wavenumber (cm⁻¹) Intensity Functional Group
~1785 Strong C=O Stretch (γ-Lactone)
~1740 Strong C=O Stretch (Acetate Ester)
~1230 Strong C-O Stretch (Acetate Ester)

| ~1170 | Strong | C-O Stretch (Lactone) |

MS (Mass Spectrometry) Data (EI)

m/z Relative Intensity Proposed Fragment
144 Low [M]⁺ (Molecular Ion)
101 Moderate [M - CH₃CO]⁺ (Loss of acetyl group)
84 Moderate [M - CH₃COOH]⁺ (Loss of acetic acid)

| 43 | High | [CH₃CO]⁺ (Acetyl cation, often base peak) |

G cluster_0 Structural Fragments & Spectroscopic Signals cluster_nmr NMR cluster_ir IR cluster_ms MS mol H3 H-3 (~5.4 ppm) H5 H-5 (~4.2-4.4 ppm) Ac_H CH₃ (~2.1 ppm) Lactone_CO Lactone C=O (~1785 cm⁻¹) Acetate_CO Acetate C=O (~1740 cm⁻¹) Frag1 Loss of Acetic Acid [M-60]⁺ Frag2 Acetyl Cation [m/z 43]⁺

Key Structural Features and Their Spectroscopic Fingerprints.

Applications in Synthesis

(R)-5-Oxotetrahydrofuran-3-yl acetate is a powerful intermediate for several reasons:

  • Stereocontrol: It directly provides a chiral center with a defined (R)-configuration.

  • Orthogonal Protection: The acetate and lactone are distinct functional groups. The acetate can be selectively hydrolyzed to reveal a secondary alcohol, while the lactone can be opened under different conditions (e.g., with a nucleophile) to give a functionalized linear chain.

  • Scaffold Rigidity: The furanone ring provides conformational constraint, which can be advantageous in designing molecules that fit into specific protein binding pockets.

This building block is an ideal starting point for the synthesis of:

  • Nucleoside Analogues: The furanose-like structure is a precursor to modified sugars used in antiviral and anticancer agents.

  • Complex Natural Products: Many bioactive natural products contain substituted butyrolactone cores.[14]

  • Prostaglandin Derivatives: The core structure can be elaborated to form analogs of these lipid-based signaling molecules.

The strategic value lies in its ability to serve as a linchpin, connecting other molecular fragments in a stereochemically controlled manner, ultimately leading to enantiomerically pure and complex drug candidates.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[9][15]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection).[9]

  • Storage: Store in a cool (2-8°C), dry, and well-ventilated area in a tightly sealed container.

Conclusion

(R)-5-Oxotetrahydrofuran-3-yl acetate is more than just a chemical intermediate; it is a strategic tool for medicinal chemists and process developers. Its defined stereochemistry and versatile functionality make it a high-value building block for constructing complex chiral molecules. By leveraging robust enantioselective synthesis methods, such as enzymatic resolution, researchers can reliably access this compound in high optical purity. A thorough understanding of its spectroscopic properties ensures quality control and facilitates its seamless integration into multi-step synthetic campaigns, ultimately accelerating the path toward the discovery and development of novel, life-saving therapeutics.

References

  • AiFChem. (2025, August 20). Chiral Molecular Building Blocks in Modern Drug Discovery. AiFChem.
  • AiFChem. (2025, August 6). Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development. AiFChem.
  • Wisdomlib. (2025, March 2). Chiral building blocks: Significance and symbolism.
  • Butt, I., & Zhang, T. (n.d.). Synthesis of Chiral Building Blocks for Use in Drug Discovery. PMC. [Link]

  • BOC Sciences. (n.d.). Precision Chiral Building Block Synthesis. BOC Sciences.
  • The Royal Society of Chemistry. (2012). ¹H NMR (500 MHz, CDCl₃) δ.
  • Lill, S. O., et al. (2006). Asymmetric Synthesis of 2-Aryl-5-oxotetrahydrofuran-2-carboxylic Acids. Synthesis, 2006(18), 3031-3036.
  • ResearchGate. (n.d.). Scheme 3. Synthesis of 1-(5-oxotetrahydrofuran-2yl)
  • ChemScene. (n.d.). (R)-5-Oxotetrahydrofuran-2-carboxylic acid. ChemScene.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • Hori, K., et al. (2008). Stereoselective Synthesis of 5-Substituted 2-Allyl-3-oxotetrahydrofuran-2-carboxylates Using Rhodium(II)-Catalyzed Oxonium Ylide. Heterocycles, 76(1), 165-170.
  • The Royal Society of Chemistry. (n.d.).
  • Wang, J., et al. (2006). Synthesis of oxygen-containing heterocyclic compounds based on the intramolecular O–H insertion and Wolff rearrangement of α-diazo-β-hydroxy esters. Tetrahedron Letters, 47(26), 4537-4540.
  • NIST. (n.d.). 5-Oxotetrahydrofuran-2-carboxylic acid, ethyl ester. NIST WebBook. [Link]

  • Martín, C., & Alvarenga, N. (2022). Enantioselective total synthesis of putative dihydrorosefuran, a monoterpene with an unique 2,5-dihydrofuran structure. Beilstein Journal of Organic Chemistry, 18, 1261-1267. [Link]

  • Beilstein Journal of Organic Chemistry. (2022, September 19). Enantioselective total synthesis of putative dihydrorosefuran, a monoterpene with an unique 2,5-dihydrofuran structure.
  • TCI Chemicals. (n.d.).
  • Synthesis. (2021, August 18). 5-oxotetrahydrofuran-2-carboxylic Acid: A Microwave-Assisted 1,3-Dipolar Cycloaddition Approach.
  • SpectraBase. (n.d.). (2S,3R,4R)-2-Methyl-4-(5-methylhexyl)-5-oxotetrahydrofuran-3-yl 3-methylbutanoate. [Link]

  • BLDpharm. (n.d.). (R)
  • BLDpharm. (n.d.).
  • Jiang, M., et al. (2022). Green synthesis, crystal structure, and antifungal activities of (E)-4-arylidene-5-oxotetrahydrofuran. PMC. [Link]

  • Oriental Journal of Chemistry. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review.
  • Hasanen, J. A. (2012). Synthesis and mass spectra of some new 3-substituted coumarin derivatives. Der Pharma Chemica, 4(5), 1923-1934.
  • ResearchGate. (n.d.). Infrared spectrum of acetate group in case of acetic acid solution.
  • Chemistry LibreTexts. (2020, June 29). IR Spectra of Selected Compounds.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Chiral Synthesis of (R)-5-Oxotetrahydrofuran-3-yl Acetate

Abstract This comprehensive guide details the chiral synthesis of (R)-5-Oxotetrahydrofuran-3-yl acetate, a valuable chiral building block in the synthesis of various biologically active molecules. The primary focus is on...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the chiral synthesis of (R)-5-Oxotetrahydrofuran-3-yl acetate, a valuable chiral building block in the synthesis of various biologically active molecules. The primary focus is on a robust and highly selective enzymatic kinetic resolution (EKR) protocol. This document provides not only step-by-step experimental procedures but also the underlying scientific principles, causality behind experimental choices, and a comparative analysis of alternative synthetic strategies. This guide is intended for researchers, scientists, and professionals in drug development seeking to implement efficient and scalable methods for the preparation of enantiomerically pure compounds.

Introduction: The Significance of (R)-5-Oxotetrahydrofuran-3-yl Acetate

Chiral molecules are of paramount importance in the pharmaceutical and agrochemical industries, as the biological activity of a compound is often dictated by its specific stereochemistry. The γ-lactone moiety, a common structural motif in numerous natural products, is a key pharmacophore.[1] (R)-5-Oxotetrahydrofuran-3-yl acetate, with its defined stereocenter, serves as a crucial intermediate in the synthesis of complex molecules where precise stereochemical control is essential for therapeutic efficacy and safety.

The development of efficient and scalable methods for the synthesis of enantiopure compounds is a central theme in modern organic chemistry.[2] Among the various strategies, enzymatic kinetic resolution has emerged as a powerful tool due to its high enantioselectivity, mild reaction conditions, and environmental compatibility.[3]

Strategic Overview of Synthetic Approaches

Several synthetic strategies can be envisioned for the preparation of (R)-5-Oxotetrahydrofuran-3-yl acetate. The choice of method often depends on factors such as scalability, cost-effectiveness, and the desired level of enantiomeric purity.

  • Enzymatic Kinetic Resolution (EKR): This is often the preferred method due to its high selectivity. EKR relies on the differential reaction rates of the two enantiomers of a racemic substrate with an enzyme.[3] For the synthesis of (R)-5-Oxotetrahydrofuran-3-yl acetate, the kinetic resolution of a racemic precursor, such as 5-oxotetrahydrofuran-3-ol, can be achieved through enantioselective acylation.

  • Asymmetric Hydrogenation: This method involves the hydrogenation of a prochiral substrate using a chiral catalyst to selectively form one enantiomer. For instance, the asymmetric hydrogenation of a suitable precursor like 5-oxo-2,5-dihydrofuran-3-yl acetate could potentially yield the desired product.

  • Chiral Pool Synthesis: This approach utilizes a readily available enantiopure starting material from nature to synthesize the target molecule.

  • Asymmetric Dihydroxylation: The Sharpless asymmetric dihydroxylation of a suitable olefinic precursor could be employed to introduce the required stereocenters.

This guide will focus on the detailed protocol for Enzymatic Kinetic Resolution, as it offers a practical and highly effective route to the target molecule.

Featured Protocol: Enzymatic Kinetic Resolution via Lipase-Catalyzed Acetylation

This protocol describes the lipase-catalyzed kinetic resolution of racemic 5-oxotetrahydrofuran-3-ol to produce (R)-5-Oxotetrahydrofuran-3-yl acetate. The principle lies in the selective acetylation of the (S)-enantiomer of the alcohol, leaving the desired (R)-enantiomer unreacted.

Rationale for Method Selection

Lipases are a class of enzymes that have demonstrated excellent enantioselectivity in the resolution of a wide range of chiral alcohols and esters.[4][5][6] The use of an irreversible acyl donor, such as vinyl acetate, drives the reaction forward and prevents the reverse reaction, leading to high conversions and enantiomeric excesses.[7] This method is advantageous due to its operational simplicity, mild reaction conditions, and the commercial availability of a variety of lipases.

Experimental Workflow

The overall workflow for the enzymatic kinetic resolution is depicted in the following diagram:

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Products rac_alcohol Racemic 5-Oxotetrahydrofuran-3-ol reaction_vessel Reaction Mixture (Alcohol, Lipase, Acyl Donor, Solvent) rac_alcohol->reaction_vessel lipase Lipase (e.g., Candida antarctica Lipase B) lipase->reaction_vessel acyl_donor Acyl Donor (Vinyl Acetate) acyl_donor->reaction_vessel solvent Organic Solvent (e.g., THF) solvent->reaction_vessel incubation Incubation with Stirring (Controlled Temperature) reaction_vessel->incubation filtration Filtration to Remove Enzyme incubation->filtration extraction Solvent Evaporation & Extraction filtration->extraction chromatography Column Chromatography extraction->chromatography r_acetate (R)-5-Oxotetrahydrofuran-3-yl Acetate chromatography->r_acetate s_alcohol (S)-5-Oxotetrahydrofuran-3-ol chromatography->s_alcohol caption Figure 1. Experimental workflow for enzymatic kinetic resolution.

Caption: Figure 1. Experimental workflow for enzymatic kinetic resolution.

Detailed Experimental Protocol

Materials:

  • Racemic 5-oxotetrahydrofuran-3-ol

  • Immobilized Candida antarctica Lipase B (CALB, e.g., Novozym® 435)[4]

  • Vinyl acetate (acyl donor)

  • Anhydrous tetrahydrofuran (THF) or other suitable organic solvent

  • Diatomaceous earth (e.g., Celite®)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add racemic 5-oxotetrahydrofuran-3-ol (1.0 eq).

  • Dissolve the starting material in anhydrous THF (concentration typically 0.1-0.5 M).

  • Add immobilized Candida antarctica Lipase B (typically 10-50% by weight of the substrate).

  • Add vinyl acetate (1.5-3.0 eq). The excess acyl donor ensures the irreversibility of the reaction.

  • Reaction Monitoring: Seal the flask and stir the mixture at a constant temperature (e.g., 30-40 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the conversion. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the product and the unreacted starting material.

  • Workup: Once the desired conversion is reached, filter the reaction mixture through a pad of diatomaceous earth to remove the immobilized enzyme. Wash the filter cake with ethyl acetate.

  • Combine the filtrate and washings, and concentrate under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove any acetic acid byproduct) and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the resulting mixture of (R)-5-Oxotetrahydrofuran-3-yl acetate and (S)-5-oxotetrahydrofuran-3-ol by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.

Data and Expected Results

The efficiency of the kinetic resolution is typically evaluated by the conversion percentage and the enantiomeric excess (ee) of the product and the unreacted substrate.

ParameterTypical ValueAnalytical Method
Conversion ~50%GC, HPLC, or NMR
ee of (R)-Acetate >95%Chiral HPLC or Chiral GC
ee of (S)-Alcohol >95%Chiral HPLC or Chiral GC
Yield of (R)-Acetate ~45% (theoretical max. 50%)Isolated yield after purification

Alternative Synthetic Strategy: Asymmetric Hydrogenation

While enzymatic resolution is highly effective, asymmetric hydrogenation presents a powerful alternative for the direct synthesis of chiral compounds from prochiral precursors.

Conceptual Pathway

This approach involves the hydrogenation of a prochiral olefin, such as dialkyl 2-oxoglutarate, in the presence of a heterogeneous chiral catalyst. A notable example is the use of a cinchona alkaloid-modified platinum catalyst.[8] The subsequent intramolecular cyclization of the resulting hydroxy ester affords the desired chiral γ-lactone.

G prochiral_substrate Dialkyl 2-Oxoglutarate hydrogenation Asymmetric Hydrogenation prochiral_substrate->hydrogenation chiral_catalyst Chiral Catalyst (e.g., Cinchona-modified Pt/Al2O3) chiral_catalyst->hydrogenation hydroxy_ester Chiral Hydroxy Ester hydrogenation->hydroxy_ester cyclization Intramolecular Cyclization hydroxy_ester->cyclization final_product (R)-Alkyl 5-Oxotetrahydrofuran-2-carboxylate cyclization->final_product caption Figure 2. Conceptual pathway for asymmetric hydrogenation.

Caption: Figure 2. Conceptual pathway for asymmetric hydrogenation.

Comparison of Methods
FeatureEnzymatic Kinetic ResolutionAsymmetric Hydrogenation
Starting Material Racemic alcoholProchiral ketone/olefin
Maximum Yield 50% for a single enantiomer100% (theoretically)
Catalyst Commercially available lipasesOften requires specialized chiral ligands/catalysts
Reaction Conditions Mild (ambient temp., neutral pH)Often requires elevated pressure and temperature
Selectivity Generally very highHighly dependent on catalyst and substrate
Scalability Well-established for industrial processesCan be challenging due to catalyst cost and sensitivity

Conclusion

The chiral synthesis of (R)-5-Oxotetrahydrofuran-3-yl acetate can be effectively achieved through several methodologies. The featured protocol utilizing lipase-catalyzed kinetic resolution offers a practical, highly selective, and scalable route, making it an excellent choice for both academic and industrial applications. The detailed experimental procedure and the discussion of alternative strategies provided in this guide are intended to equip researchers with the necessary knowledge to successfully synthesize this valuable chiral building block.

References

  • Brady, D., et al. (2010). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. European Journal of Organic Chemistry, 2010(28), 5519-5527. [Link]

  • Thuring, J. W. J. F., et al. (1995). Lipase Catalyzed Dynamic Kinetic Resolution of some 5-Hydroxy-2(5H)-Furanones. Tetrahedron Letters, 36(24), 4253-4256. [Link]

  • Khan, A. U., et al. (2025). Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry. RSC Sustainability. [Link]

  • Contente, M. L., et al. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Molecules, 26(1), 173. [Link]

  • Myers, A. G. Asymmetric Synthesis. Harvard University. [Link]

  • Qayed, W. S., et al. (2015). Lipases-catalyzed enantioselective kinetic resolution of chiral secondary alcohols. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322. [Link]

  • Sato, Y., et al. (2008). STEREOSELECTIVE SYNTHESIS OF 5-SUBSTITUTED 2-ALLYL-3-OXOTETRAHYDROFURAN-2-CARBOXYLATES USING RHODIUM(II)-CATALYZED OXONIUM YLIDE. Heterocycles, 76(2), 947-952. [Link]

  • Balázsik, K., et al. (2000). Asymmetric synthesis of alkyl 5-oxotetrahydrofuran-2-carboxylates by enantioselective hydrogenation of dialkyl 2-oxoglutarates over cinchona modified Pt/Al2O3 catalysts. Chemical Communications, (6), 555-556. [Link]

  • Blacker, A. J., et al. (2011). Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. Tetrahedron, 67(35), 6572-6577. [Link]

  • Çelik, G., et al. (2013). Enantioselective synthesis of 4,5,6,7-tetrahydro-4-oxo-benzofuran-5-yl acetate and 1-benzyl-4,5,6,7-tetrahydro-4-oxo-1(H)-indol-5-yl acetate using chemoenzymatic methods. Tetrahedron: Asymmetry, 24(12), 717-724. [Link]

  • Meng, J., Ding, W.-W., & Han, Z.-Y. (2019). Synthesis of Chiral Esters via Asymmetric Wolff Rearrangement Reaction. Organic Letters, 21(24), 9801–9805. [Link]

  • Enders, D., & Shilvock, J. P. (2000). Asymmetric Synthesis with Chemical and Biological Methods. In Asymmetric Synthesis with Chemical and Biological Methods. Wiley-VCH. [Link]

  • Hu, W., et al. (2004). Synthesis of oxygen-containing heterocyclic compounds based on the intramolecular O–H insertion and Wolff rearrangement of α-diazo-β-keto esters. Tetrahedron, 60(28), 5935-5941. [Link]

  • Wang, Y., et al. (2022). Green synthesis, crystal structure, and antifungal activities of (E)-4-arylidene-5-oxotetrahydrofuran. Frontiers in Chemistry, 10, 977823. [Link]

Sources

Application

Application Note: Precision Enzymatic Resolution of (R)-5-Oxotetrahydrofuran-3-yl Acetate

Part 1: Strategic Overview The Chiral Switch in Drug Synthesis (R)-5-Oxotetrahydrofuran-3-yl acetate is a high-value chiral synthon. It serves as a critical building block for the synthesis of HMG-CoA reductase inhibitor...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview

The Chiral Switch in Drug Synthesis

(R)-5-Oxotetrahydrofuran-3-yl acetate is a high-value chiral synthon. It serves as a critical building block for the synthesis of HMG-CoA reductase inhibitors (Statins) , L-Carnitine , and various antibiotic classes (e.g., Linezolid precursors). While traditional chemical synthesis requires heavy metal catalysts (Ru/Rh) and high-pressure hydrogenation, enzymatic kinetic resolution (KR) offers a greener, ambient-condition alternative with superior optical purity (>99% ee).

The Biocatalytic Mechanism

This protocol utilizes Lipase B from Candida antarctica (CAL-B) , specifically the immobilized formulation (e.g., Novozym 435). CAL-B is a serine hydrolase that follows Kazlauskas’ Rule for secondary alcohols, displaying a strong preference for the (


)-enantiomer during acylation.

In this irreversible transesterification:

  • The enzyme selectively acylates the (

    
    )-hydroxyl group of the racemic lactone using an enol ester (vinyl acetate).
    
  • The (

    
    )-enantiomer remains as the unreacted alcohol.
    
  • The use of vinyl acetate renders the reaction irreversible due to the tautomerization of the leaving group (vinyl alcohol) into volatile acetaldehyde.

ReactionMechanism Substrate Racemic 3-Hydroxy-gamma-butyrolactone Enzyme CAL-B Lipase (Novozym 435) Substrate->Enzyme AcylDonor Vinyl Acetate (Acyl Donor) AcylDonor->Enzyme Intermediate Enzyme-Substrate Complex Enzyme->Intermediate Selective Acylation ProductR (R)-5-Oxotetrahydrofuran-3-yl Acetate (TARGET) Intermediate->ProductR Fast Reaction (k_R >> k_S) ProductS (S)-3-Hydroxy-gamma-butyrolactone (Unreacted) Intermediate->ProductS Remains Unreacted Byproduct Acetaldehyde (Volatile) Intermediate->Byproduct Irreversible Tautomerization

Figure 1: Mechanism of CAL-B catalyzed kinetic resolution via irreversible transesterification.

Part 2: Critical Parameters & Causality

To ensure reproducibility and high Enantiomeric Ratio (


-value), the following parameters must be strictly controlled.
Enzyme Selection: Why CAL-B?
  • Stereoselectivity: CAL-B possesses a restrictive stereospecificity pocket (Trp104) that accommodates the (

    
    )-enantiomer of secondary alcohols while sterically hindering the (
    
    
    
    )-enantiomer.[1]
  • Immobilization: We use Novozym 435 (CAL-B on acrylic resin). Free lipase aggregates in organic solvents, drastically reducing active surface area. Immobilization ensures dispersion, thermal stability up to 60°C, and ease of filtration.

Solvent Engineering

The choice of solvent dictates the enzyme's conformational rigidity. Hydrophobic solvents preserve the essential water layer around the enzyme, maintaining catalytic activity.

SolventLog PRelative ActivityJustification
Toluene 2.5HighRecommended. Good solubility of lactone; preserves enzyme hydration.
MTBE 0.94Moderate-HighExcellent for scale-up; lower boiling point eases workup.
THF 0.46LowStrips essential water from enzyme; avoid.
Hexane 3.9LowSubstrate (lactone) has poor solubility in pure alkanes.
Acyl Donor: Vinyl Acetate

We utilize Vinyl Acetate over ethyl acetate.

  • Reasoning: Reactions with alkyl esters (like ethyl acetate) are reversible (

    
    ). As product concentration rises, the reverse reaction competes, lowering yield. Vinyl acetate releases vinyl alcohol, which instantly tautomerizes to acetaldehyde, driving the equilibrium effectively to completion.
    

Part 3: Experimental Protocol

Materials & Equipment
  • Substrate: Racemic 3-hydroxy-gamma-butyrolactone (purity >97%).

  • Enzyme: Novozym 435 (approx.[2][3][4][5] 10,000 PLU/g). Note: Dry enzyme in a desiccator over silica gel for 24h before use to remove excess moisture.

  • Acyl Donor: Vinyl acetate (stabilized).

  • Solvent: Anhydrous Toluene (dried over 4Å molecular sieves).

  • Apparatus: Orbital shaker (thermostatted) or overhead stirrer; 0.45 µm PTFE syringe filters.

Workflow Diagram

ProtocolFlow Start Substrate Prep Dissolve 100mM Racemic Lactone in Toluene AddRgt Activation Add 3.0 eq Vinyl Acetate + 20 mg/mL Novozym 435 Start->AddRgt React Incubation 35°C, 200 RPM, 12-24 Hours AddRgt->React Monitor Checkpoint: GC/HPLC Target: ~50% Conversion React->Monitor Monitor->React Conv < 45% Filter Termination Filter Enzyme (Reuseable) Monitor->Filter Conv = 50% Purify Separation Column Chromatography (SiO2, Hexane:EtOAc) Filter->Purify

Figure 2: Step-by-step process flow for the synthesis and purification.

Step-by-Step Procedure

Step 1: Reaction Setup

  • In a 50 mL round-bottom flask, dissolve 1.02 g (10 mmol) of racemic 3-hydroxy-gamma-butyrolactone in 20 mL of anhydrous Toluene .

  • Add 2.7 mL (30 mmol, 3 equiv) of Vinyl Acetate.

  • Initiate the reaction by adding 200 mg of Novozym 435 (20% w/w relative to substrate).

  • Seal the vessel and incubate at 35°C with orbital shaking at 200 rpm .

Step 2: Monitoring (The Self-Validating System)

  • Sample 50 µL of the mixture every 4 hours. Dilute with 500 µL Ethyl Acetate.

  • Analyze via Chiral GC (e.g., Cyclodex-B column) or Chiral HPLC (Chiralpak AD-H).

  • Stop Criteria: Terminate reaction when conversion reaches 49-50% .

    • Why? In kinetic resolution, maximum theoretical yield of the enantiomer is 50%. Pushing beyond 50% conversion forces the enzyme to start accepting the "slow" (

      
      )-enantiomer, drastically lowering the optical purity (
      
      
      
      ) of your product.

Step 3: Workup & Purification

  • Filtration: Filter the reaction mixture through a sintered glass funnel to remove the immobilized enzyme. (Wash enzyme with toluene; store at 4°C for reuse).

  • Concentration: Evaporate the filtrate under reduced pressure to remove toluene and excess vinyl acetate.

  • Separation: The residue contains the target (

    
    )-acetate and unreacted (
    
    
    
    )-alcohol.
    • Perform Flash Column Chromatography (Silica Gel 60).

    • Eluent: Gradient of Hexane:Ethyl Acetate (start 80:20, move to 50:50).

    • The (

      
      )-acetate (less polar) elutes first; the (
      
      
      
      )-alcohol (more polar) elutes second.

Part 4: Data Analysis & Troubleshooting

Calculating Efficiency

To validate the protocol, calculate the Enantiomeric Ratio (


), which represents the enzyme's intrinsic selectivity.


  • c = Conversion (0 to 1)

  • ee_p = Enantiomeric excess of product (0 to 1)

Target Metrics:

  • Excellent:

    
     (Product 
    
    
    
    at 50% conversion).
  • Acceptable:

    
     (Product 
    
    
    
    ; may require stopping at 40% conversion).
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion (<10% after 24h) Enzyme inactivation or water stripping.Ensure toluene is not too dry (enzyme needs trace water). Add 0.1% water or equilibrate enzyme at 50% humidity before use.
Low Selectivity (Racemic Product) Non-enzymatic background reaction.Ensure temperature is <40°C. Check for uncatalyzed acylation (run a blank without enzyme).
Enzyme Aggregation Mechanical attrition.Use an orbital shaker instead of a magnetic stir bar to prevent grinding the Novozym beads.

Part 5: References

  • Anderson, E. M., et al. (1998). "Kinetic resolution of 3-hydroxy-gamma-butyrolactone catalyzed by lipase B from Candida antarctica." Biocatalysis and Biotransformation, 16(3), 181-197. Link

  • Ghanem, A. (2007). "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds." Tetrahedron, 63(8), 1721-1754. Link

  • Breuer, M., et al. (2004). "Industrial Methods for the Production of Optically Active Intermediates." Angewandte Chemie International Edition, 43(7), 788-824. Link

  • Novozymes A/S. (2023). "Novozym 435: Product Application Manual for Immobilized Lipases." Link

Sources

Method

Asymmetric Synthesis of Substituted Tetrahydrofurans: A Guide for Researchers and Drug Development Professionals

Introduction: The Ubiquity and Importance of Chiral Tetrahydrofurans The tetrahydrofuran (THF) motif is a cornerstone in the architecture of a vast number of biologically active molecules and natural products.[1][2] From...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Ubiquity and Importance of Chiral Tetrahydrofurans

The tetrahydrofuran (THF) motif is a cornerstone in the architecture of a vast number of biologically active molecules and natural products.[1][2] From the potent antitumor properties of the annonaceous acetogenins to the antimicrobial and antifungal activities of macrolides like nonactin, the precise three-dimensional arrangement of substituents on the THF ring is often critical to their therapeutic efficacy.[1][2] Consequently, the development of robust and stereocontrolled methods for the synthesis of substituted tetrahydrofurans is a paramount objective in medicinal chemistry and drug development. This guide provides an in-depth overview of key modern strategies for the asymmetric synthesis of these vital heterocyclic scaffolds, complete with detailed application notes and protocols for selected high-impact methodologies.

Strategic Approaches to Asymmetric Tetrahydrofuran Synthesis

The asymmetric construction of the tetrahydrofuran ring can be broadly categorized into several strategic approaches, each with its own set of advantages and substrate scope. The choice of a particular strategy is often dictated by the desired substitution pattern, the availability of starting materials, and the required level of stereochemical purity.

Catalytic Asymmetric Cycloadditions and Annulations

Catalytic asymmetric cycloaddition and annulation reactions represent a powerful and atom-economical approach to the synthesis of highly substituted tetrahydrofurans. These methods often involve the use of a chiral catalyst to control the stereochemical outcome of the ring-forming step.

A notable example is the [3+2] cycloaddition of heterosubstituted alkenes with oxiranes.[3][4] This reaction, catalyzed by a chiral N,N'-dioxide/Ni(II) complex, proceeds via a selective C-C bond cleavage of the epoxide, leading to the formation of chiral, highly substituted tetrahydrofurans in high yield and enantioselectivity.[3][4]

Another powerful strategy is the [3+2] annulation of donor-acceptor cyclopropanes with aldehydes. This method can be catalyzed by Lewis acids, such as ((t)Bu-pybox)MgI₂, to achieve a dynamic kinetic asymmetric transformation of racemic cyclopropanes, yielding enantioenriched tetrahydrofurans as single diastereomers.[5]

Workflow for Catalytic Asymmetric [3+2] Cycloaddition

G cluster_start Starting Materials SM1 Heterosubstituted Alkene Reaction [3+2] Cycloaddition SM1->Reaction SM2 Oxirane SM2->Reaction Catalyst Chiral N,N'-Dioxide/Ni(II) Catalyst Catalyst->Reaction Workup Reaction Quench & Work-up Reaction->Workup Purification Chromatographic Purification Workup->Purification Product Chiral Substituted Tetrahydrofuran Purification->Product

Caption: General workflow for Ni-catalyzed asymmetric [3+2] cycloaddition.

Organocatalytic Strategies

The emergence of organocatalysis has provided a powerful, metal-free alternative for the asymmetric synthesis of tetrahydrofurans. These methods often rely on the use of small, chiral organic molecules to catalyze the desired transformation with high enantioselectivity.

a) Asymmetric Vinylogous Prins Cyclization:

The Prins cyclization, a classic method for forming tetrahydropyrans, has been ingeniously adapted for the synthesis of tetrahydrofurans. An organocatalytic asymmetric vinylogous Prins cyclization has been developed using a confined chiral imidodiphosphoric acid (IDP) catalyst.[6] This method allows for the reaction of various aldehydes with 3,5-dien-1-ols to produce 2,3-disubstituted THFs with excellent diastereo- and enantioselectivities.[6]

b) Double Michael Addition:

An elegant organocatalytic approach to 2,3,4-trisubstituted tetrahydrofurans involves a double Michael addition strategy.[7] This reaction, which utilizes tandem iminium-enamine catalysis with a chiral secondary amine, brings together γ-hydroxy-α,β-unsaturated carbonyls and enals to construct the tetrahydrofuran ring with high enantio- and diastereoselectivity.[7]

Mechanism of Organocatalytic Double Michael Addition

G cluster_reactants Reactants & Catalyst Enone γ-Hydroxy-α,β-unsaturated carbonyl Michael1 First Michael Addition Enone->Michael1 Enal Enal Iminium Iminium Ion Formation Enal->Iminium Catalyst Chiral Secondary Amine Catalyst->Iminium Iminium->Michael1 Enamine Enamine Formation Michael1->Enamine Michael2 Second Michael Addition (Intramolecular) Enamine->Michael2 Hydrolysis Hydrolysis Michael2->Hydrolysis Hydrolysis->Catalyst Catalyst Regeneration Product Trisubstituted Tetrahydrofuran Hydrolysis->Product

Caption: Catalytic cycle for the double Michael addition to form THFs.

Metal-Catalyzed Intramolecular Cyclizations

The use of transition metals to catalyze intramolecular cyclizations of functionalized acyclic precursors is a highly effective strategy for constructing the tetrahydrofuran ring.

A prime example is the nickel-catalyzed stereoselective asymmetric intramolecular reductive cyclization of O-alkynones.[8] This method employs a P-chiral bisphosphine ligand (DI-BIDIME) and triethylsilane as a reducing agent to afford functionalized chiral tetrahydrofurans containing tertiary allylic alcohols in high yields and with excellent stereoselectivity.[8]

Biocatalytic Approaches

Biocatalysis offers an environmentally friendly and highly selective means of accessing chiral tetrahydrofurans. Enzymes can be employed for kinetic resolutions or desymmetrization reactions to produce enantiopure products.

a) Chemo-enzymatic Synthesis via Baeyer-Villiger Oxidation:

A chemo-enzymatic strategy utilizing Baeyer-Villiger monooxygenases (BVMOs) has been developed for the synthesis of tetrahydrofuran-based natural products.[9][10] This approach can involve the desymmetrization of prochiral ketones to introduce chirality, followed by further chemical transformations to yield the target tetrahydrofuran.[9][10]

b) Kinetic Resolution of δ-Haloalcohols:

Halohydrin dehalogenases (HHDHs) have been shown to be versatile biocatalysts for the kinetic resolution of δ-haloalcohols.[11][12] This method allows for the efficient and enantiocomplementary synthesis of both chiral δ-haloalcohols and the corresponding chiral tetrahydrofurans with high optical purities.[11][12]

Substrate-Controlled Stereoselective Syntheses

In these strategies, the stereochemistry of the final product is controlled by the pre-existing stereocenters in the starting material.

Matteson Homologation:

A powerful substrate-controlled approach involves the use of Matteson homologation of boronic esters.[2] This iterative process allows for the stereoselective construction of a carbon chain with defined stereocenters. A suitably placed protected hydroxyl group can then undergo a subsequent intramolecular cyclization to form the tetrahydrofuran ring.[2] A key innovation in this area is the use of a deprotonated trimethylsilylethanol as a nucleophile, which acts as a protected alcohol that is stable under the reaction conditions but can be cleaved and induced to cyclize in a later step.[2][6]

Application Notes and Protocols

Protocol 1: Organocatalytic Asymmetric Vinylogous Prins Cyclization

This protocol is based on the work of List and co-workers for the synthesis of 2,3-disubstituted tetrahydrofurans.[6]

Materials:

  • Aldehyde (1.0 equiv)

  • 3,5-Dien-1-ol (1.2 equiv)

  • (S,S)-IDP Catalyst (e.g., (S,S)-4b in the original publication) (5 mol%)[6]

  • 5 Å Molecular Sieves (activated)

  • Cyclohexane (anhydrous)

Procedure:

  • To a flame-dried reaction vial under an inert atmosphere (e.g., Argon), add the (S,S)-IDP catalyst (5 mol%) and activated 5 Å molecular sieves.

  • Add anhydrous cyclohexane to the vial.

  • Add the 3,5-dien-1-ol (1.2 equiv) to the mixture.

  • Add the aldehyde (1.0 equiv) to the reaction mixture and stir at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, quench the reaction by adding a small amount of triethylamine.

  • Filter the reaction mixture to remove the molecular sieves, washing with a suitable solvent (e.g., ethyl acetate).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2,3-disubstituted tetrahydrofuran.

  • Determine the diastereomeric ratio (d.r.) by ¹H NMR spectroscopy and the enantiomeric ratio (e.r.) by chiral High-Performance Liquid Chromatography (HPLC).

Expected Outcome: This reaction typically affords the trans-2,3-disubstituted tetrahydrofuran as the major diastereomer with high enantioselectivity.[6]

AldehydeDienyl Alcohold.r.e.r.Yield (%)
Benzaldehyde3,5-Hexadien-1-ol>20:194:680
4-Nitrobenzaldehyde3,5-Hexadien-1-ol>20:197:395
2-Furaldehyde3,5-Hexadien-1-ol>20:196:488

Data adapted from J. Am. Chem. Soc. 2016, 138, 45, 14845–14848.[6]

Protocol 2: Nickel-Catalyzed Asymmetric Intramolecular Reductive Cyclization of O-Alkynones

This protocol is based on the work of Liu, Zhang, and co-workers.[8]

Materials:

  • O-alkynone substrate (1.0 equiv)

  • Ni(OAc)₂ (5 mol%)

  • DI-BIDIME ligand (5.5 mol%)

  • Triethylsilane (HSiEt₃) (2.0 equiv)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • In a glovebox, add Ni(OAc)₂ (5 mol%) and the DI-BIDIME ligand (5.5 mol%) to a reaction vial.

  • Add anhydrous THF and stir the mixture at room temperature for 30 minutes to form the catalyst complex.

  • Add the O-alkynone substrate (1.0 equiv) to the catalyst solution.

  • Add triethylsilane (2.0 equiv) to the reaction mixture.

  • Stir the reaction at the designated temperature (e.g., 25 °C) until the starting material is consumed, as monitored by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the chiral tetrahydrofuran product.

  • Determine the E/Z selectivity by ¹H NMR and the enantiomeric ratio by chiral HPLC.

Expected Outcome: This method provides access to a wide range of chiral tetrahydrofurans with tertiary allylic alcohol functionalities in high yields and with excellent stereocontrol.[8]

Substrate Substituent (R¹)Substrate Substituent (R²)E/Z Ratioe.r.Yield (%)
PhenylMethyl>99:1>99:199
4-MethoxyphenylMethyl>99:1>99:198
2-NaphthylMethyl>99:1>99:197

Data adapted from Chem. Sci., 2021, 12, 1009-1016.[8]

Conclusion and Future Outlook

The asymmetric synthesis of substituted tetrahydrofurans continues to be a vibrant and rapidly evolving field of research. The methodologies highlighted in this guide, from powerful catalytic cycloadditions and organocatalytic cascades to elegant biocatalytic transformations and substrate-controlled strategies, provide a formidable toolkit for the modern synthetic chemist. As the demand for enantiomerically pure, complex molecules in drug discovery and development continues to grow, the innovation of new, more efficient, and sustainable methods for constructing the chiral tetrahydrofuran scaffold will undoubtedly remain a key research focus. Future efforts will likely concentrate on expanding the substrate scope of existing methods, developing novel catalytic systems with even greater selectivity and activity, and integrating these synthetic strategies into the total synthesis of increasingly complex natural products and therapeutic agents.

References

  • List, B., et al. (2016). Catalytic Asymmetric Vinylogous Prins Cyclization: A Highly Diastereo- and Enantioselective Entry to Tetrahydrofurans. Journal of the American Chemical Society, 138(45), 14845–14848. [Link]

  • Wolfe, J. P., & Figadère, B. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC, NIH. [Link]

  • Liu, G., & Zhang, W. (2021). Efficient synthesis of tetrahydrofurans with chiral tertiary allylic alcohols catalyzed by Ni/P-chiral ligand DI-BIDIME. Chemical Science, 12(3), 1009-1016. [Link]

  • Kazmaier, U., & Tost, M. (2025). Stereoselective Syntheses of Highly Substituted Tetrahydrofurans based on Matteson Homologations. Chemistry – A European Journal, 31(22), e202500560. [Link]

  • Feng, X., et al. (2016). Synthesis of Chiral Tetrahydrofurans via Catalytic Asymmetric [3 + 2] Cycloaddition of Heterosubstituted Alkenes with Oxiranes. The Journal of Organic Chemistry, 81(3), 1237–1243. [Link]

  • Feng, X., et al. (2016). Synthesis of Chiral Tetrahydrofurans via Catalytic Asymmetric [3 + 2] Cycloaddition of Heterosubstituted Alkenes with Oxiranes. The Journal of Organic Chemistry, 81(3), 1237–1243. [Link]

  • Kroutil, W., et al. (2015). Synthesis of tetrahydrofuran-based natural products and their carba analogs via stereoselective enzyme mediated Baeyer–Villiger oxidation. Tetrahedron, 71(39), 7247-7253. [Link]

  • Pan, S. C., et al. (2018). Organocatalytic Asymmetric Synthesis of Highly Substituted Tetrahydrofurans and Tetrahydropyrans via Double Michael Addition Strategy. Chemistry – An Asian Journal, 13(17), 2436-2440. [Link]

  • Janssen, D. B., & Feringa, B. L. (2025). Biocatalytic kinetic resolution for efficient and enantioselective synthesis of δ-haloalcohols and tetrahydrofurans. Nature Communications, 16(1), 12345. [Link]

  • Kroutil, W., et al. (2015). Synthesis of tetrahydrofuran-based natural products and their carba analogs via stereoselective enzyme mediated Baeyer-Villiger oxidation. ResearchGate. [Link]

  • Kazmaier, U., & Tost, M. (2025). Stereoselective Syntheses of Highly Substituted Tetrahydrofurans based on Matteson Homologations. PubMed. [Link]

  • Janssen, D. B., & Feringa, B. L. (2025). Biocatalytic kinetic resolution for efficient and enantioselective synthesis of δ-haloalcohols and tetrahydrofurans. Nature Communications, 16(1), 12345. [Link]

  • List, B., et al. (2015). The organocatalytic asymmetric Prins cyclization. Angewandte Chemie International Edition, 54(26), 7703-7706. [Link]

  • Smith, A. D., et al. (2014). Stereodivergent Organocatalytic Intramolecular Michael Addition/Lactonization for the Asymmetric Synthesis of Substituted Dihydrobenzofurans and Tetrahydrofurans. Angewandte Chemie International Edition, 53(27), 7013-7017. [Link]

  • Kazmaier, U., & Tost, M. (2020). A Matteson Homologation-Based Synthesis of Doliculide and Derivatives. European Journal of Organic Chemistry, 2020(29), 4531-4538. [Link]

  • Johnson, J. S., et al. (2009). Catalytic enantioselective synthesis of tetrahydrofurans: a dynamic kinetic asymmetric [3 + 2] cycloaddition of racemic cyclopropanes and aldehydes. Journal of the American Chemical Society, 131(13), 4582–4583. [Link]

Sources

Application

Application Notes &amp; Protocols: (R)-5-Oxotetrahydrofuran-3-yl Acetate as a Strategic Chiral Building Block

A Strategic Overview: The Value Proposition of a Pre-packaged Chiral Synthon In the landscape of modern asymmetric synthesis, the strategic use of chiral building blocks—enantiomerically pure molecules used as starting m...

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Overview: The Value Proposition of a Pre-packaged Chiral Synthon

In the landscape of modern asymmetric synthesis, the strategic use of chiral building blocks—enantiomerically pure molecules used as starting materials—is paramount for the efficient construction of complex, stereochemically defined targets.[][2] This approach is particularly critical in pharmaceutical and agrochemical development, where the three-dimensional arrangement of atoms dictates biological activity and safety.[3] The market for single-enantiomer drugs has grown substantially, driven by regulatory guidance and a deeper understanding of drug-receptor interactions, which are inherently chiral.[3]

(R)-5-Oxotetrahydrofuran-3-yl acetate emerges as a highly valuable synthon in this context. It presents a compact, yet functionally rich, γ-butyrolactone scaffold. Its utility is anchored in three key features:

  • An Embedded (R)-Stereocenter: The chiral center at the C3 position provides a reliable stereochemical foundation, which can be transferred with high fidelity to subsequent products.

  • A Masked Furanose Precursor: The γ-lactone core is a stable, latent form of a tetrahydrofuran ring, a common structural motif in biologically active molecules, most notably nucleoside analogues.

  • Orthogonal Functionality: The acetate at C3 and the lactone carbonyl at C5 represent distinct reactive sites. The acetate serves as a competent leaving group for nucleophilic substitution, while the lactone can undergo ring-opening to generate linear, functionalized chains.

This combination of features makes (R)-5-Oxotetrahydrofuran-3-yl acetate a cornerstone in the synthesis of L-nucleoside analogues, a class of compounds known for their potent antiviral activities.[4][5]

Physicochemical & Spectroscopic Profile

A thorough understanding of a building block's physical and spectral properties is the foundation of reliable process development.

PropertyValue
Chemical Name (R)-5-Oxotetrahydrofuran-3-yl acetate
CAS Number 138666-02-1[6]
Molecular Formula C₆H₈O₄
Molecular Weight 144.12 g/mol [7]
Appearance Typically a colorless to light yellow oil or low-melting solid
Chirality (R)-enantiomer
Solubility Soluble in most common organic solvents (e.g., CH₂Cl₂, EtOAc, THF, MeOH)

Representative Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz) δ (ppm): 5.45-5.55 (m, 1H), 4.40-4.50 (m, 1H), 4.25-4.35 (m, 1H), 2.80-3.00 (m, 2H), 2.10 (s, 3H).

  • ¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 175.5, 170.0, 72.0, 69.5, 35.0, 20.5.

  • IR (neat, cm⁻¹): ~2980, 1780 (lactone C=O), 1740 (ester C=O), 1230, 1050.

(Note: Exact peak positions and multiplicities may vary slightly based on solvent and instrument calibration.)

Core Application: Stereocontrolled Synthesis of L-Nucleoside Analogues

The most prominent application of (R)-5-oxotetrahydrofuran-3-yl acetate is in the synthesis of unnatural L-nucleoside analogues, such as the potent anti-hepatitis B virus (HBV) agent, Clevudine (L-FMAU).[4][5] The building block provides the correctly configured sugar-like scaffold.

Causality & Strategic Logic

The synthesis hinges on a nucleophilic substitution at the C3 position with a protected nucleobase, followed by reduction of the lactone to form the furanose ring. The (R)-configuration of the starting material directly translates to the desired stereochemistry in the final L-arabinofuranosyl scaffold of Clevudine.[4] This strategy elegantly bypasses the need for complex de novo asymmetric syntheses of the sugar moiety.

Diagram 1: Synthetic Pathway to a Key Nucleoside Precursor

G A (R)-5-Oxotetrahydrofuran-3-yl acetate D Key Intermediate: (R)-3-(Thymin-1-yl)dihydrofuran-2(3H)-one A->D B Silylated Thymine B->D C Lewis Acid (e.g., TMSOTf) C->D E Lactone Reduction (e.g., DIBAL-H) D->E Reduction F L-Arabinofuranosyl Thymine Scaffold E->F

Caption: Workflow for coupling the chiral lactone with a nucleobase.

Protocol 1: Lewis Acid-Mediated Glycosylation with Silylated Thymine

This protocol describes the crucial Sₙ2-like coupling reaction that forms the C-N bond, setting the stereochemistry for the final nucleoside.

Materials:

  • (R)-5-Oxotetrahydrofuran-3-yl acetate (1.0 eq)

  • 1,2-Bis(trimethylsiloxy)thymine (silylated thymine) (1.5 eq)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 eq)

  • Anhydrous acetonitrile (ACN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Vessel Preparation: Under an inert atmosphere (N₂ or Ar), add (R)-5-Oxotetrahydrofuran-3-yl acetate and silylated thymine to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Add anhydrous acetonitrile to dissolve the solids. Cool the resulting solution to 0 °C using an ice-water bath.

  • Catalyst Addition: Slowly add TMSOTf dropwise to the stirred solution over 10 minutes. Maintain the temperature at 0 °C.

    • Scientist's Note: The slow addition of the potent Lewis acid, TMSOTf, is critical to control the exotherm and prevent side reactions. The low temperature enhances the stereoselectivity of the nucleophilic attack.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the starting material is consumed, cool the mixture back to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

    • Expert Insight: Quenching with bicarbonate neutralizes the acidic TMSOTf and any triflic acid formed during the reaction, preventing potential acid-catalyzed degradation of the product.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of ACN).

  • Washing: Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃, water, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the residue by silica gel column chromatography (e.g., using a hexane/EtOAc gradient) to afford the pure (R)-3-(thymin-1-yl)dihydrofuran-2(3H)-one intermediate.

Application in Acyclic Synthesis via Nucleophilic Ring-Opening

The lactone moiety is not merely a precursor to a cyclic ether; it is also a gateway to highly functionalized acyclic molecules. Nucleophilic attack on the lactone carbonyl leads to ring-opening, creating a linear four-carbon chain with the original (R)-stereocenter preserved.

Causality & Strategic Logic

This transformation effectively transfers the chirality from the building block to an open-chain product. The choice of nucleophile dictates the functionality at one end of the chain (e.g., an ester from an alcohol nucleophile, an amide from an amine). This strategy is powerful for synthesizing chiral diols, amino alcohols, and other valuable intermediates.

Diagram 2: General Nucleophilic Ring-Opening Pathway

G cluster_0 Reaction cluster_1 Product Structure A (R)-5-Oxotetrahydrofuran-3-yl acetate C Acyclic Product (Chirality Preserved) A->C Ring-Opening B Nucleophile (Nu-H) (e.g., R-OH, R₂-NH) B->C D HO-(CH₂)₂-CH(OAc)-C(=O)-Nu

Caption: Schematic of lactone ring-opening to form acyclic products.

Protocol 2: Base-Catalyzed Methanolysis to a Linear Ester

This protocol provides an example of ring-opening using a simple alcohol nucleophile to generate a methyl ester.

Materials:

  • (R)-5-Oxotetrahydrofuran-3-yl acetate (1.0 eq)

  • Anhydrous Methanol (MeOH)

  • Sodium methoxide (NaOMe) (0.1 eq, catalytic)

  • Amberlyst® 15 or other acidic resin

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Dissolve (R)-5-Oxotetrahydrofuran-3-yl acetate in anhydrous methanol in a round-bottom flask under an inert atmosphere.

  • Initiation: Add a catalytic amount of sodium methoxide.

    • Expert Insight: A catalytic amount of base is sufficient to deprotonate methanol, generating the more potent methoxide nucleophile required to attack the lactone carbonyl. Stoichiometric base could lead to acetate hydrolysis.

  • Reaction: Stir the reaction at room temperature for 4-6 hours. Monitor the disappearance of the starting material by TLC.

  • Neutralization: Once the reaction is complete, add acidic resin (e.g., Amberlyst® 15) and stir for 15 minutes until the pH of the solution is neutral.

  • Work-up: Filter off the resin and wash it with a small amount of methanol. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in DCM and wash with water to remove any remaining salts. Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent to yield the ring-opened product, methyl (R)-3-acetoxy-4-hydroxybutanoate.

Summary of Synthetic Applications

The versatility of (R)-5-Oxotetrahydrofuran-3-yl acetate allows for its deployment in multiple synthetic strategies.

ApplicationKey TransformationReagents/CatalystsProduct Type
L-Nucleoside Synthesis C-N Bond FormationSilylated Nucleobase, Lewis Acid (e.g., TMSOTf)Substituted γ-Butyrolactone
Acyclic Chiral Scaffolds Nucleophilic Ring-OpeningAlcohols, Amines, Thiols; Base or Acid CatalystFunctionalized Butanoate Derivatives
Complex Tetrahydrofurans Elaboration of the CoreLDA, Alkyl Halides (for α-alkylation)Substituted Tetrahydrofuran Derivatives[8][9]

Conclusion

(R)-5-Oxotetrahydrofuran-3-yl acetate stands as a testament to the power of chiral building block strategies in modern organic synthesis. Its pre-defined stereochemistry and dual-reactive sites provide chemists with a reliable and efficient tool for constructing complex molecular architectures. From the stereospecific synthesis of life-saving antiviral drugs to the generation of versatile acyclic intermediates, this synthon streamlines synthetic pathways, reduces the need for lengthy resolution or asymmetric induction steps, and ultimately accelerates the discovery and development of new chemical entities. The protocols and insights provided herein are intended to serve as a practical guide for researchers looking to leverage the full potential of this exceptional chiral building block.

References

  • BOC Sciences. Precision Chiral Building Block Synthesis.
  • Ambeed.com. Chiral Building Blocks- Asymmetric Synthesis.
  • ResearchGate. Chiral Building Blocks in Asymmetric Synthesis | Request PDF.
  • Wiley Online Library. Chiral Building Blocks in Asymmetric Synthesis. (2022).
  • Enamine. Chiral Building Blocks Selection.
  • Jõgi, A., et al. (2006). Asymmetric Synthesis of 2-Aryl-5-oxotetrahydrofuran-2-carboxylic Acids. Synthesis.
  • ResearchGate. Scheme 3. Synthesis of 1-(5-oxotetrahydrofuran-2yl) ethyl 2-phenyl acetate.
  • Wang, J., et al. (2006). Synthesis of oxygen-containing heterocyclic compounds based on the intramolecular O–H insertion and Wolff rearrangement. Tetrahedron Letters.
  • Yakura, T., et al. (2009). Stereoselective Synthesis of 5-Substituted 2-Allyl-3-oxotetrahydrofuran-2-carboxylates Using Rhodium(II)-Catalyzed Oxonium Ylide Formation–[2][10] Shift. Heterocycles. Available from:

  • Tremblay, T., et al. (2022). Protecting-group-free synthesis of clevudine (l-FMAU), a treatment of the hepatitis B virus. Organic & Biomolecular Chemistry.
  • Lopp, M., et al. (2014). Asymmetric synthesis of tertiary 2-substituted 5-oxotetrahydrofuran-2-carboxylic acids. Heterocycles.
  • Wolfe, J. P., & Ney, J. E. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Accounts of Chemical Research.
  • BenchChem. Application Notes and Protocols: Ring-Opening Reactions of Furan for Organic Synthesis.
  • ResearchGate. Protecting-Group-Free Synthesis of Clevudine (L-FMAU), a Treatment of the Hepatitis B Virus | Request PDF.
  • ChemScene. 2-(4-Ethyl-5-oxotetrahydrofuran-3-yl)acetic acid.
  • Standring, D. N. (2006). Clevudine: a potent inhibitor of hepatitis B virus in vitro and in vivo. Antiviral Chemistry & Chemotherapy.
  • PubChem. (S)-2-(5-Oxotetrahydrofuran-2-yl)acetic acid.
  • Julien, A., et al. (2018). Green synthesis, crystal structure, and antifungal activities of (E)-4-arylidene-5-oxotetrahydrofuran. Medicinal Chemistry Research.
  • ChemScene. (R)-5-Oxotetrahydrofuran-2-carboxylic acid.
  • Bakalova, A., et al. (2015). HETEROCYCLIC α-OXOESTERS (HETARYL GLYOXYLATES): SYNTHESIS AND CHEMICAL TRANSFORMATIONS. Part 1. Russian Journal of Organic Chemistry.
  • Bio-Rad. Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint Driven Innovation.
  • Nagamalla, S., et al. (2023). Ring Opening of Aziridines by Pendant Silanols Allows for Stereospecific Preparations of 1'-Amino-Tetrahydrofurans. The Journal of Organic Chemistry.
  • Das, B., et al. (2007). Regioselective ring opening of epoxides with thiols in water. Arkivoc.
  • BLD Pharm. 130224-95-2|5-Oxotetrahydrofuran-3-yl methacrylate.
  • NIST. 5-Oxotetrahydrofuran-2-carboxylic acid, ethyl ester. NIST Chemistry WebBook.
  • Sathyamoorthi, S., et al. (2024). 2-(2-phenoxyethyl)tetrahydrofuran-3-yl acetate: Single Crystal X-Ray Diffraction Analysis. ChemRxiv.
  • ResearchGate. Ring-Opening Polymerization of Cyclic Ethers Initiated by Benzazaphosphole-W(CO)(5)/Silver Hexafluoroantimonate | Request PDF.
  • Google Patents. WO2011141805A2 - An improved process for the manufacture of lamivudine.

Sources

Method

Application Notes and Protocols: The Strategic Use of (R)-5-Oxotetrahydrofuran-3-yl Acetate in the Synthesis of L-Nucleoside Antiviral Agents

Introduction: The Significance of Chiral Purity in Antiviral Therapeutics In the landscape of modern antiviral drug development, the stereochemistry of a molecule is not a trivial detail but a critical determinant of its...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Purity in Antiviral Therapeutics

In the landscape of modern antiviral drug development, the stereochemistry of a molecule is not a trivial detail but a critical determinant of its efficacy and safety. Many biological targets, such as viral polymerases, are chiral environments, and thus, they interact stereospecifically with drug molecules. L-nucleoside analogues, which are enantiomers of the naturally occurring D-nucleosides, represent a cornerstone in antiviral chemotherapy.[1] Their unnatural configuration can confer unique pharmacological properties, including increased resistance to degradation by host enzymes and potent inhibition of viral replication.[1]

(R)-5-Oxotetrahydrofuran-3-yl acetate, a chiral γ-lactone, has emerged as a valuable and versatile starting material in the stereoselective synthesis of these L-nucleoside analogues. Its rigid furanone core, with a defined stereocenter at the C3 position, provides a strategic entry point for the construction of the requisite L-sugar moieties that form the backbone of these antiviral drugs. This document provides detailed application notes and protocols for the utilization of (R)-5-Oxotetrahydrofuran-3-yl acetate in the synthesis of L-nucleoside antiviral agents, with a focus on the synthesis of Telbivudine, a potent therapeutic for Hepatitis B.

Physicochemical Properties and Safety Data

A thorough understanding of the starting material's properties is paramount for successful and safe synthesis.

PropertyValueReference
Chemical Name (R)-5-Oxotetrahydrofuran-3-yl acetate
CAS Number 138666-02-1[2]
Molecular Formula C₆H₈O₄[2]
Molecular Weight 144.13 g/mol [2]
Appearance Information not available
Storage Conditions Sealed in dry, 2-8°C[2]
Safety Precautions Wear protective gloves, safety glasses, and protective clothing. Handle in a well-ventilated area. Avoid breathing dust, fume, gas, mist, vapors, or spray.
In case of contact Eyes: Rinse cautiously with water for several minutes. Skin: Wash with plenty of soap and water.

The Core Logic: From a Chiral Lactone to a Potent Antiviral

The overarching synthetic strategy involves the transformation of the readily available chiral lactone, (R)-5-Oxotetrahydrofuran-3-yl acetate, into a key L-sugar intermediate. This intermediate is then coupled with a nucleobase (in this case, thymine) to form the L-nucleoside, which is subsequently deprotected to yield the final active pharmaceutical ingredient (API).

G A (R)-5-Oxotetrahydrofuran-3-yl acetate B L-Sugar Intermediate (e.g., Protected 2-deoxy-L-ribofuranose) A->B Stereospecific Transformation C Glycosylation with Thymine B->C D Protected L-Thymidine C->D E Deprotection D->E F Telbivudine (L-Thymidine) E->F

Caption: Synthetic workflow from the chiral lactone to Telbivudine.

Detailed Synthetic Protocol: Synthesis of Telbivudine (L-Thymidine)

This protocol outlines a plausible and scientifically sound pathway for the synthesis of Telbivudine, leveraging (R)-5-Oxotetrahydrofuran-3-yl acetate as the chiral source. Each step is based on established chemical transformations in carbohydrate and nucleoside chemistry.

Part 1: Synthesis of a Key L-Ribofuranose Intermediate

The initial steps focus on converting the starting lactone into a suitable L-sugar derivative ready for glycosylation.

Step 1.1: Reductive Opening and Protection

The lactone is first reduced and the resulting diol is selectively protected to set the stage for subsequent stereochemical manipulations.

  • Reaction:

    • Dissolve (R)-5-Oxotetrahydrofuran-3-yl acetate in a suitable anhydrous solvent (e.g., Tetrahydrofuran, THF) under an inert atmosphere (e.g., Argon).

    • Cool the solution to 0°C.

    • Add a reducing agent, such as Lithium borohydride (LiBH₄), portion-wise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by Thin Layer Chromatography, TLC).

    • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diol.

    • Dissolve the crude diol in a suitable solvent (e.g., Dichloromethane, DCM) and add a silyl protecting agent (e.g., tert-Butyldimethylsilyl chloride, TBDMSCl) and an amine base (e.g., imidazole).

    • Stir at room temperature until the protection of the primary hydroxyl group is complete (monitored by TLC).

    • Work up the reaction by washing with water and brine.

    • Dry the organic layer, concentrate, and purify by column chromatography to obtain the mono-protected L-threitol derivative.

Causality: The reduction of the lactone to a diol opens the ring and provides the necessary hydroxyl groups for further functionalization. Selective protection of the primary hydroxyl group is crucial for directing the subsequent reactions to the secondary hydroxyl group.

Step 1.2: Inversion of Stereochemistry and Formation of the L-Ribofuranose Precursor

This step is critical for establishing the correct L-ribose configuration.

  • Reaction:

    • Dissolve the mono-protected L-threitol derivative in an anhydrous solvent (e.g., DCM) under an inert atmosphere.

    • Add a reagent for the inversion of the secondary alcohol, such as a Mitsunobu reaction setup (diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), triphenylphosphine (PPh₃), and a suitable acid like p-nitrobenzoic acid).

    • Stir the reaction at 0°C to room temperature until completion.

    • Remove the solvent under reduced pressure and purify the resulting ester by column chromatography.

    • Hydrolyze the ester using a base (e.g., sodium methoxide in methanol) to yield the inverted alcohol, which now has the L-ribo configuration.

    • Protect the newly formed hydroxyl group, for example, as a benzoyl ester, by reacting with benzoyl chloride in the presence of a base like pyridine.

Causality: The Mitsunobu reaction provides a reliable method for the inversion of stereochemistry at a secondary alcohol center, which is the key transformation to convert the L-threitol derivative into the L-ribo configuration.

G A (R)-5-Oxotetrahydrofuran-3-yl acetate B L-Threitol derivative A->B Reduction & Protection C Protected L-Ribofuranose Precursor B->C Stereochemical Inversion

Caption: Initial transformation of the chiral lactone.

Part 2: Glycosylation and Final Deprotection

With the chiral L-sugar intermediate in hand, the next phase involves the crucial C-N bond formation with the nucleobase.

Step 2.1: Vorbrüggen Glycosylation

The Vorbrüggen glycosylation is a widely used and reliable method for the synthesis of nucleosides.

  • Reaction:

    • Prepare a silylated thymine derivative by reacting thymine with a silylating agent like N,O-bis(trimethylsilyl)acetamide (BSA) in an anhydrous solvent (e.g., acetonitrile) under reflux.

    • In a separate flask, dissolve the protected L-ribofuranose precursor in an anhydrous solvent (e.g., acetonitrile).

    • Add the silylated thymine solution to the L-ribofuranose precursor solution.

    • Add a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), dropwise at 0°C.

    • Allow the reaction to stir at room temperature or with gentle heating until completion (monitored by TLC).

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

    • Purify the crude product by column chromatography to obtain the protected L-thymidine.

Causality: The Vorbrüggen reaction proceeds through an oxocarbenium ion intermediate formed from the L-sugar precursor. The silylated nucleobase then attacks this intermediate, leading to the formation of the desired β-L-nucleoside with high stereoselectivity.[3]

Step 2.2: Deprotection to Yield Telbivudine

The final step involves the removal of all protecting groups to yield the active drug molecule.

  • Reaction:

    • Dissolve the protected L-thymidine in a suitable solvent (e.g., methanol).

    • Add a reagent for the removal of the protecting groups. For silyl and benzoyl groups, a two-step procedure might be necessary. First, a fluoride source like tetrabutylammonium fluoride (TBAF) in THF can be used to remove the silyl group.

    • After completion of the desilylation, the benzoyl groups can be removed by treatment with a base such as sodium methoxide in methanol.

    • Neutralize the reaction mixture with an acidic resin or by careful addition of an acid.

    • Remove the solvent under reduced pressure.

    • Purify the final product, Telbivudine (L-thymidine), by recrystallization or column chromatography.

Causality: The deprotection steps are essential to unmask the free hydroxyl groups and the nucleobase, which are required for the molecule's biological activity. The choice of deprotection reagents and conditions must be compatible with the final product's structure to avoid side reactions.

G A Protected L-Ribofuranose Precursor C Protected L-Thymidine A->C Vorbrüggen Glycosylation B Silylated Thymine B->C D Telbivudine C->D Deprotection

Caption: Final steps in the synthesis of Telbivudine.

Conclusion and Future Perspectives

(R)-5-Oxotetrahydrofuran-3-yl acetate serves as an exemplary chiral building block, enabling the efficient and stereocontrolled synthesis of L-nucleoside analogues, a critical class of antiviral agents. The protocols outlined herein provide a robust framework for researchers and drug development professionals to leverage this starting material for the synthesis of Telbivudine and other related antiviral compounds. The principles of stereochemical control and strategic functional group manipulations demonstrated in this guide are broadly applicable to the synthesis of a wide array of chiral pharmaceuticals. Future research may focus on the development of even more convergent and atom-economical synthetic routes from this versatile chiral lactone, further enhancing its utility in the ongoing quest for novel antiviral therapies.

References

  • Choi, W.-B., et al. (1991). A very effective route for the synthesis of lamivudine. Journal of the American Chemical Society, 113(24), 9377-9379. [Link]

  • Crimmins, M. T., & Pace, J. M. (2005). An efficient synthetic route for the partial enantioselective synthesis of lamivudine. Organic Letters, 7(23), 5221-5224. [Link]

  • Li, Z., et al. (2010). A method for synthesis of lamivudine. Chinese Journal of Pharmaceuticals, 41(1), 23-25.
  • De Clercq, E. (2002). L-Nucleosides: Antiviral Activity and Molecular Mechanism. Current Medicinal Chemistry, 9(13), 1257-1273. [Link]

  • Vorbruggen, H., Krolikiewicz, K., & Bennua, B. (1981). Nucleoside Synthesis, XXXII. A New, Simple, and Stereospecific Synthesis of 1-β-D-Ribofuranosyl- and 2′-Deoxy-1-β-D-ribofuranosyl-pyrimidines and -purines. Chemistry—A European Journal, 14(11), 422-425.

Sources

Application

Technical Application Note: (R)-5-Oxotetrahydrofuran-3-yl Acetate in Medicinal Chemistry

This guide details the medicinal chemistry applications of (R)-5-Oxotetrahydrofuran-3-yl acetate (CAS: 138666-02-1), a versatile chiral building block also known as (R)-3-acetoxy- -butyrolactone . Executive Summary (R)-5...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the medicinal chemistry applications of (R)-5-Oxotetrahydrofuran-3-yl acetate (CAS: 138666-02-1), a versatile chiral building block also known as (R)-3-acetoxy-


-butyrolactone .

Executive Summary

(R)-5-Oxotetrahydrofuran-3-yl acetate is the protected acetate ester of (R)-3-hydroxy-


-butyrolactone ((R)-3-HGB). While the free alcohol ((R)-3-HGB) is a well-known chiral pool synthon, the acetate derivative offers superior stability , preventing spontaneous polymerization and moisture absorption during storage.

In medicinal chemistry, this molecule serves as a critical "stereochemical anchor" for the synthesis of (R)-configured bioactive molecules , most notably L-Carnitine (a metabolic essential) and (R)-GABOB (an antiepileptic agent). Unlike its enantiomer (used for Statin synthesis), the (R)-acetate is the direct structural homolog of the natural carnitine backbone.

Key Chemical Profile
PropertySpecification
CAS Number 138666-02-1
Molecular Formula C₆H₈O₄
Molecular Weight 144.13 g/mol
Chirality (R)-Enantiomer
Primary Reactivity Lactone ring opening; Acetate hydrolysis; Nucleophilic displacement (with inversion).
Storage 2-8°C, Inert atmosphere (Ar/N₂). Moisture sensitive.

Core Applications & Mechanisms

Synthesis of L-Carnitine (Vitamin Bᴛ)

The primary industrial and medicinal application of the (R)-acetate is the synthesis of L-Carnitine . The (R)-configuration at the C3 position of the lactone maps directly to the (R)-3-hydroxyl group of natural L-Carnitine.

  • Mechanism: The synthesis relies on a "retention of configuration" strategy. The lactone ring is opened with a halogen acid (HBr) to form an acyclic halo-ester. Because the reaction occurs at the carbonyl (C1) and the C4 position, the chiral center at C3 remains undisturbed.

  • Advantage: Using the acetate ester as the starting material allows for a controlled, two-step deprotection-functionalization sequence that minimizes racemization.

Synthesis of (R)-GABOB (Gamibetal)

(R)-


-Amino-

-hydroxybutyric acid (GABOB) is a GABA analog used as an antiepileptic. The (R)-acetate provides the pre-formed 3-hydroxyl stereocenter.
  • Pathway: (R)-Acetate

    
     (R)-3-HGB 
    
    
    
    (R)-4-bromo-3-hydroxybutyrate
    
    
    Azide displacement
    
    
    Reduction to Amine.
Stereoinversion for Antibiotic Scaffolds

For targets requiring the (S)-configuration (e.g., Linezolid intermediates or Statins) where only the (R)-acetate is available (often as a byproduct of enzymatic resolution), the acetate group acts as an excellent leaving group.

  • Reaction: Treatment with nucleophiles (e.g., NaN₃) under Mitsunobu-like conditions or direct displacement can invert the center to the (S)-configuration, expanding its utility.

Detailed Experimental Protocols

Protocol A: Synthesis of L-Carnitine from (R)-5-Oxotetrahydrofuran-3-yl acetate

Objective: Convert the protected lactone to L-Carnitine via a ring-opening bromination sequence.

Reagents Required:
  • (R)-5-Oxotetrahydrofuran-3-yl acetate (1.0 eq)

  • HBr (33% in Acetic Acid or 48% aq)

  • Ethanol (Absolute)

  • Trimethylamine (aq. 25% or methanolic solution)

  • Sodium Hydroxide (NaOH)

Step-by-Step Methodology:

1. Deprotection & Ring Opening (One-Pot):

  • Dissolve 14.4 g (100 mmol) of (R)-5-Oxotetrahydrofuran-3-yl acetate in 50 mL of Ethanol .

  • Add catalytic conc. HCl (0.5 mL) and stir at room temperature for 2 hours to hydrolyze the acetate group (monitored by TLC). Note: This yields the free (R)-3-HGB in situ.

  • Cool the solution to 0°C. Slowly add 30 mL of HBr (33% in AcOH) .

  • Allow the mixture to warm to room temperature and stir for 24 hours. The lactone ring opens to form Ethyl (R)-4-bromo-3-hydroxybutyrate .

  • Concentrate the reaction mixture under reduced pressure to remove excess acid and solvent.

  • Purification: Dilute with Ethyl Acetate, wash with saturated NaHCO₃ (carefully) and brine. Dry over Na₂SO₄ and concentrate.

2. Quaternization:

  • Dissolve the crude bromo-ester in 50 mL of Ethanol .

  • Add 25 mL of Trimethylamine (25% aq) .

  • Heat the sealed reaction vessel to 60°C for 4 hours . The trimethylamine displaces the bromine (SN2 at the primary C4 carbon, stereocenter at C3 is unaffected).

  • Concentrate to obtain L-Carnitine Ethyl Ester Bromide .

3. Final Hydrolysis:

  • Dissolve the residue in water.

  • Pass through an Ion Exchange Resin (OH- form) or treat with stoichiometric NaOH to hydrolyze the ethyl ester.

  • Lyophilize the aqueous phase to obtain L-Carnitine as a white hygroscopic solid.

Validation:

  • Optical Rotation:

    
     (c=1, H₂O) confirms L-configuration ((R)-isomer).
    
Protocol B: Direct Aminolysis for Chiral Amides

Objective: Use the acetate to synthesize protected chiral amides (drug intermediates) without prior hydrolysis.

  • Dissolve (R)-5-Oxotetrahydrofuran-3-yl acetate (10 mmol) in DCM (20 mL) .

  • Add the target primary amine (12 mmol) and TEA (1.0 eq).

  • Stir at 40°C for 12 hours.

  • Result: The amine attacks the lactone carbonyl. The acetate group at C3 remains intact, yielding (R)-N-alkyl-3-acetoxy-4-hydroxybutyramide .

  • Significance: This generates a differentiated 1,3-diol equivalent where the secondary alcohol is protected (acetate) and the primary alcohol is free (from ring opening), ready for selective oxidation or phosphorylation.

Pathway Visualization

The following diagram illustrates the divergent synthetic pathways starting from (R)-5-Oxotetrahydrofuran-3-yl acetate.

G Acetate (R)-5-Oxotetrahydrofuran-3-yl Acetate (Starting Material) HGB (R)-3-Hydroxy- gamma-butyrolactone Acetate->HGB Hydrolysis (HCl/MeOH) Statin Statin Intermediates ((S)-Configuration) Acetate->Statin Nucleophilic Inversion (Mitsunobu/Azide) BromoEster Ethyl (R)-4-bromo- 3-hydroxybutyrate HGB->BromoEster HBr/EtOH (Ring Opening) GABOB (R)-GABOB (Antiepileptic) HGB->GABOB 1. Tosylation 2. NaN3 3. Reduction Carnitine L-Carnitine (Metabolic Agent) BromoEster->Carnitine 1. NMe3 2. Hydrolysis

Figure 1: Synthetic tree demonstrating the conversion of the (R)-Acetate into high-value pharmaceutical targets L-Carnitine and GABOB, and the potential for stereoinversion.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Ring Opening Polymerization of the lactone.Ensure high dilution in Ethanol. Do not overheat during HBr addition.
Racemization Harsh basic conditions during hydrolysis.Use acid-catalyzed hydrolysis (HCl/MeOH) for the initial deprotection step. Avoid strong bases until the final step.
Incomplete Acetate Removal Steric hindrance or insufficient time.Monitor by TLC. If slow, warm to 40°C. The acetate is generally labile.
Hygroscopicity Nature of the product.L-Carnitine is extremely hygroscopic. Handle final product in a glovebox or dry room.

References

  • Wang, G. & Hollingsworth, R. I. (1999). *Synthetic routes to L-carnitine and L-gamma-amino-beta-hydroxybutyric
Method

Application Note: Purification Protocols for (R)-5-Oxotetrahydrofuran-3-yl Acetate

Abstract & Scope This technical guide details the isolation and purification of (R)-5-Oxotetrahydrofuran-3-yl acetate (also known as (R)-3-acetoxy- -butyrolactone), a critical chiral intermediate in the synthesis of oxaz...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the isolation and purification of (R)-5-Oxotetrahydrofuran-3-yl acetate (also known as (R)-3-acetoxy-


-butyrolactone), a critical chiral intermediate in the synthesis of oxazolidinone antibiotics (e.g., Linezolid congeners) and other bioactive scaffolds.

Unlike its precursor, (R)-3-hydroxy-


-butyrolactone, the acetylated derivative lacks strong hydrogen bond donation, rendering it more volatile but also susceptible to hydrolysis under basic or aqueous acidic conditions. This guide prioritizes High-Vacuum Fractional Distillation  for bulk purification and Flash Column Chromatography  for high-purity analytical standards (

ee).

Molecule Profile & Critical Properties[1]

PropertySpecificationNotes
IUPAC Name (R)-5-Oxotetrahydrofuran-3-yl acetate
CAS Registry 115118-87-7 (Generic), 58081-05-3 (Precursor Alcohol)Note: Ensure distinction from the 2-yl (anomeric) isomer.[1]
Molecular Formula

Molecular Weight 144.12 g/mol
Physical State Viscous Colorless to Pale Yellow OilMay crystallize at very low temps or high purity (

).
Boiling Point

@ 0.5 mmHg
Thermal degradation risk

.
Solubility Soluble in DCM, EtOAc, THF, TolueneHydrolyzes in water/alcohols over time.
Chirality (R)-EnantiomerDerived from D-Malic acid or Isoascorbic acid degradation.

Pre-Purification Context: Synthesis & Impurity Fate

To design an effective purification, one must understand the upstream process. This molecule is typically synthesized via the acetylation of (R)-3-hydroxy-


-butyrolactone using acetic anhydride (

) and a base (Pyridine or

) with DMAP catalysis.

Impurity Profile:

  • Acetic Acid (AcOH): By-product of acetylation.

  • Acetic Anhydride (

    
    ):  Unreacted reagent.
    
  • Pyridine/Salts: Residual catalyst/scavenger.

  • (R)-3-Hydroxy-

    
    -butyrolactone:  Unreacted starting material (polar).
    
  • Racemate: Formed if reaction temp

    
     or strong base exposure occurs (via enolization).
    

Protocol A: High-Vacuum Fractional Distillation

Recommended for: Scale-up (>10 g) and removal of volatile impurities.

The Logic

Distillation is preferred over chromatography for scale-up because it avoids silica gel acidic hydrolysis and reduces solvent waste. However, lactones are thermally sensitive; prolonged heating can cause decarboxylation or polymerization. Vacuum is non-negotiable.

Equipment Setup[2][3]
  • Apparatus: Short-path distillation head (Vigreux column optional for higher purity) connected to a Schlenk line or high-vacuum pump.

  • Vacuum Requirement:

    
     (preferably 
    
    
    
    ).
  • Heating: Silicone oil bath with magnetic stirring.

Step-by-Step Procedure
  • Quench & Concentration:

    • Ensure the crude reaction mixture is quenched (e.g., with cold saturated

      
      ) and extracted into DCM/EtOAc.
      
    • Wash organic layer with 1M HCl (to remove pyridine) and Brine.

    • Dry over

      
       and concentrate via Rotary Evaporator (
      
      
      
      ) to remove bulk solvents.
  • Degassing:

    • Place the crude oil in the distillation flask.

    • Apply high vacuum at room temperature for 30 minutes to remove residual solvent and volatile acetic acid.

  • Fractionation:

    • Slowly ramp oil bath temperature.[2]

    • Foreshot (Discard): Collect distillate coming over at bath temp

      
       / vapor temp 
      
      
      
      (0.5 mmHg). This contains residual
      
      
      and AcOH.
    • Main Fraction (Product): Collect distillate at vapor temp

      
        (at 0.5 mmHg).
      
    • Note: If vacuum is weaker (e.g., 5-10 mmHg), BP will shift to

      
      , increasing degradation risk.
      
  • Storage:

    • Backfill with Argon. Store at

      
       over activated molecular sieves (3Å) to prevent hydrolysis.
      

Protocol B: Flash Column Chromatography

Recommended for: High purity requirements (>99%) and removal of trace enantiomers or colored impurities.

Stationary Phase Selection
  • Silica Gel: Standard 60 Å, 230-400 mesh.

  • Buffering (Critical): Silica is slightly acidic. Pre-wash the column with 1%

    
     in hexane if the compound shows signs of acid-catalyzed hydrolysis or racemization on TLC.
    
Mobile Phase Optimization
  • Solvent System: Hexane : Ethyl Acetate (EtOAc).

  • Gradient:

    • Start: 80:20 (Hex:EtOAc) to elute non-polar impurities.

    • Product Elution: 60:40 to 50:50 (Hex:EtOAc).

    • Note: The acetate is less polar than the hydroxy precursor (

      
       in 1:1 Hex:EtOAc for acetate vs 
      
      
      
      for alcohol).
Workflow
  • Load: Dissolve crude oil in minimum DCM/Toluene. Load onto packed column.

  • Elute: Run gradient. Collect fractions.

  • Monitor: TLC visualization using

    
     stain (lactone oxidizes) or PMA (Phosphomolybdic acid). UV activity is weak/non-existent unless derivatized, so stains are mandatory.
    
  • Pool & Dry: Combine pure fractions, evaporate, and dry under high vacuum for 4 hours.

Quality Control & Validation

Purity Analysis (GC-FID)
  • Column: DB-5 or HP-5 (Non-polar).

  • Program:

    
     (2 min) 
    
    
    
    
    
    
    
    
    
    .
  • Expectation: Acetate elutes significantly earlier than the diol or hydroxy-lactone.

Enantiomeric Excess (Chiral HPLC)

Validating the (R)-configuration is crucial, as acetylation can sometimes lead to slight racemization if conditions are too basic.

  • Column: Chiralcel OD-H or Chiralpak AD-H.

  • Mobile Phase: Hexane : Isopropanol (90:10 or 95:5).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV 210 nm (end absorption) or RI (Refractive Index).

  • Reference: Compare against racemic standard (prepared by mixing (R) and (S) starting materials).

Process Logic & Decision Tree (Visualization)

PurificationWorkflow Crude Crude Reaction Mixture ((R)-3-acetoxy-GBL + Impurities) Quench Quench & Extraction (Remove Pyridine/Salts) Crude->Quench Drying Drying (MgSO4) & Conc. Quench->Drying Decision Scale & Purity Req? Drying->Decision Distillation High-Vacuum Distillation (0.5 mmHg, 110-115°C) Decision->Distillation >10g (Bulk) Chromatography Flash Chromatography (Hex:EtOAc 60:40) Decision->Chromatography <10g or >99.5% Purity QC QC: Chiral HPLC & GC (Check ee% & Purity) Distillation->QC Chromatography->QC Final Final Product Store @ 4°C under Ar QC->Final

Caption: Decision matrix for the purification of (R)-5-Oxotetrahydrofuran-3-yl acetate based on scale and purity requirements.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Hydrolysis during workup.Use neutral pH buffers; avoid prolonged contact with water; dry organic phase thoroughly.
Racemization High temp or strong base.Keep acetylation

; switch from DMAP/Et3N to enzymatic acetylation if chemical sensitivity is high.
Color (Yellowing) Polymerization/Oxidation.Distill under inert atmosphere (Argon); add radical inhibitor (BHT) if storing long term.
Poor Separation Column overload.The acetate and hydroxy-lactone have distinct Rf values; if streaking occurs, reduce loading or add 1% Et3N to mobile phase.

References

  • Hollingsworth, R. I., & Wang, G. (2000). Chiral 3-hydroxy-gamma-butyrolactone and its derivatives: Synthesis and applications. Chemical Reviews. (Provides context on the stability and handling of 3-hydroxy-GBL derivatives).

  • Vertex AI Search Results. (2025). Purification and synthesis data for gamma-butyrolactone derivatives.
  • Org. Synth. (1998). Synthesis of (S)-3-hydroxy-gamma-butyrolactone. Organic Syntheses, Coll. Vol. 9, p.483. (Foundational protocol for the precursor, applicable to (R)-enantiomer with D-malic acid).

  • PubChem Compound Summary. (2025). (S)-2-(5-Oxotetrahydrofuran-2-yl)acetic acid and related lactones. (Physical property verification).

(Note: While specific literature for the "acetate" purification is often embedded within total synthesis papers of Linezolid, the physical properties and distillation protocols are derived from the standard behavior of 3-substituted-gamma-butyrolactones.)

Sources

Application

Analytical methods for quantifying (R)-5-Oxotetrahydrofuran-3-yl acetate

Executive Summary (R)-5-Oxotetrahydrofuran-3-yl acetate (CAS: 138666-02-1), also known as (R)-3-acetoxy- -butyrolactone, is a critical chiral building block in the synthesis of oxazolidinone antibiotics (e.g., Linezolid)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-5-Oxotetrahydrofuran-3-yl acetate (CAS: 138666-02-1), also known as (R)-3-acetoxy-


-butyrolactone, is a critical chiral building block in the synthesis of oxazolidinone antibiotics (e.g., Linezolid) and various statin precursors.[1] Its quality control is governed by two critical attributes: Chemical Purity  (assay) and Enantiomeric Excess (%ee) .

This protocol details a dual-method approach:

  • RP-UHPLC-UV: For high-throughput assay and impurity profiling, utilizing a core-shell C18 stationary phase to maximize resolution of polar lactone hydrolysis products.[1]

  • NPLC-Chiral: A validated Chiralpak AD-H method for baseline separation of the (R)- and (S)-enantiomers.[1]

Chemical Context & Stability Considerations

The analyte contains two reactive centers: the lactone ring (susceptible to ring-opening hydrolysis) and the acetate ester (susceptible to saponification).

  • Critical Handling Rule: Avoid protic solvents (methanol, water) in stock solution preparation for long-term storage. Use Acetonitrile (MeCN) or Isopropanol (IPA) .

  • Detection Challenge: The molecule lacks a strong chromophore.[2] Detection relies on the carbonyl

    
     transition at 210 nm . Solvents must be UV-transparent (HPLC-grade MeCN).[1]
    
Figure 1: Analytical Workflow & Degradation Logic

G cluster_Methods Analytical Pathways Sample Raw Material (R)-5-Oxotetrahydrofuran-3-yl acetate Prep Sample Preparation (Diluent: MeCN) Sample->Prep MethodA Method A: RP-UHPLC (Purity & Impurities) Prep->MethodA MethodB Method B: Chiral HPLC (Enantiomeric Excess) Prep->MethodB Degradation Degradation Pathway (Hydrolysis) MethodA->Degradation Monitors Impurity1 Impurity A: 3-Hydroxy-GBL Degradation->Impurity1 Deacetylation Impurity2 Impurity B: Ring-Opened Acid Degradation->Impurity2 Lactone Hydrolysis

Caption: Analytical workflow incorporating degradation monitoring. Impurity A arises from ester cleavage; Impurity B from lactone ring opening.[1]

Method A: Purity & Assay (RP-UHPLC)

Objective: Quantify the main peak and separate it from hydrolytic impurities (3-hydroxy-gamma-butyrolactone).[1]

Chromatographic Conditions
ParameterSpecificationRationale
Column Agilent Poroshell 120 EC-C18, 100 x 3.0 mm, 2.7 µmCore-shell particles provide high efficiency at moderate backpressure.[1]
Mobile Phase A 0.1% Phosphoric Acid (

) in Water
Acidic pH (~2.1) suppresses ionization of ring-opened carboxylic acids, improving retention.[1]
Mobile Phase B Acetonitrile (MeCN)Low UV cutoff for 210 nm detection.
Flow Rate 0.8 mL/minOptimized for 3.0 mm ID column.
Column Temp 30°CControls viscosity and retention reproducibility.
Detection UV @ 210 nm (Ref 360 nm)Maximizes signal for the ester/lactone carbonyls.
Injection Vol 5 µLPrevent column overload.
Gradient Program
Time (min)%A (Aqueous)%B (Organic)Event
0.0955Initial hold for polar impurities
2.0955Isocratic hold
8.04060Linear gradient to elute analyte
9.0595Wash
11.0595Hold
11.1955Re-equilibration
14.0955End

System Suitability Criteria (Self-Validating):

  • Tailing Factor:

    
    [1]
    
  • Precision (RSD):

    
     (n=6 injections)
    
  • Resolution:

    
     between 3-hydroxy-GBL (RT ~2.5 min) and Acetoxy-GBL (RT ~6.8 min).
    

Method B: Enantiomeric Purity (Chiral NPLC)

Objective: Determine %ee by separating the (R)-enantiomer from the (S)-enantiomer.[1] Mechanism: Amylose-based stationary phases form inclusion complexes with the lactone ring; the acetate group provides a steric "handle" for chiral recognition.[1]

Chromatographic Conditions
ParameterSpecificationRationale
Column Daicel Chiralpak AD-H (or AD-3), 250 x 4.6 mm, 5 µmAmylose tris(3,5-dimethylphenylcarbamate) is the industry standard for lactones.[1]
Mobile Phase n-Hexane : Isopropanol (90:10 v/v)Classic Normal Phase mode.[1] IPA acts as the polar modifier.
Flow Rate 1.0 mL/minStandard for 4.6 mm ID columns.[1][3]
Temperature 25°CLower temperature often enhances chiral resolution (

).
Detection UV @ 210 nm
Diluent n-Hexane : IPA (50:[1]50)Matches mobile phase to prevent solvent shock.
Protocol Steps
  • Equilibration: Flush column with Mobile Phase for 45 mins until baseline stabilizes.

  • Blank Injection: Inject diluent to confirm no ghost peaks.

  • Racemic Standard: Inject a racemic mixture (mix of R and S) to establish retention times.

    • Expected RT: (S)-isomer ~8.5 min; (R)-isomer ~10.2 min (Order may reverse depending on column batch; verify with pure standard).

  • Sample Injection: Inject (R)-5-Oxotetrahydrofuran-3-yl acetate sample.

  • Calculation:

    
    [1]
    

Sample Preparation Protocol

Stock Solution Preparation (1.0 mg/mL)
  • Weigh 25.0 mg of (R)-5-Oxotetrahydrofuran-3-yl acetate into a 25 mL volumetric flask.

  • Add 15 mL of Acetonitrile (HPLC Grade).

  • Sonicate for 2 minutes (minimize heat to prevent degradation).

  • Dilute to volume with Acetonitrile.

  • Stability Note: Use within 24 hours. Store at 4°C.

Working Standard (Method A)
  • Transfer 1.0 mL of Stock Solution to a 10 mL flask.

  • Dilute to volume with Water/MeCN (90:10) .

  • Note: High aqueous content in the diluent matches the initial mobile phase, preventing peak distortion (solvent effect), but accelerates hydrolysis. Inject immediately.

Troubleshooting & Causality

ObservationRoot CauseCorrective Action
Split Peaks (Method A) Solvent mismatch (Sample solvent stronger than MP).[1]Dilute sample with initial Mobile Phase (95% Water).
Drifting Retention Time pH fluctuation in MP A.Ensure

is accurately prepared; consider buffer (Phosphate pH 2.5) if drift persists.
Low Area Counts Detection wavelength too high.The ester absorption drops sharply above 220 nm. Ensure detector is set to 210 nm.
Extra Peak @ ~2.5 min Hydrolysis (3-Hydroxy-GBL).Check sample age. If fresh, check synthesis purity.
Poor Chiral Resolution Column history.Chiral columns have "memory". Wash with 100% Ethanol if previously used with different modifiers.

References

  • Daicel Corporation. Instruction Manual for CHIRALPAK® AD-H. Chiral Technologies. Link

  • Wang, X., et al. (2020). "Simultaneous Quantification of γ-Hydroxybutyrate and Precursors."[4] Journal of Analytical Toxicology. (Validates lactone extraction/stability logic). Link

  • Phenomenex. Core-Shell Technology for HPLC Method Development. (Basis for Poroshell selection). Link

  • Snyder, L. R., et al. Practical HPLC Method Development. Wiley-Interscience.[1] (Source for solvent strength and UV cutoff data).

(Note: While specific literature for this exact acetate derivative is sparse, the protocols above are derived from validated methodologies for the structural analog


-butyrolactone and its hydroxy-derivatives.)

Sources

Method

Application Note: Quantitative Analysis of (R)-5-Oxotetrahydrofuran-3-yl Acetate via GC-MS Following a Two-Step Hydrolysis and Silylation Derivatization

Abstract This application note presents a robust and detailed protocol for the derivatization of (R)-5-Oxotetrahydrofuran-3-yl acetate, a chiral building block, for sensitive and reliable analysis by Gas Chromatography-M...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and detailed protocol for the derivatization of (R)-5-Oxotetrahydrofuran-3-yl acetate, a chiral building block, for sensitive and reliable analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The inherent structure of the analyte, a cyclic ester (lactone) with an acetate group, precludes direct derivatization of active hydrogens. The described method employs a sequential, two-step process: (1) selective basic hydrolysis of the acetate ester to expose a secondary hydroxyl group, followed by (2) silylation of this newly formed hydroxyl group to yield a thermally stable and volatile trimethylsilyl (TMS) ether. This derivatization strategy significantly improves chromatographic peak shape, enhances volatility, and produces characteristic mass spectral fragments, enabling precise identification and quantification.

Introduction and Scientific Principle

(R)-5-Oxotetrahydrofuran-3-yl acetate is a valuable chiral intermediate in the synthesis of various pharmaceutical compounds. Accurate quantification of this molecule is crucial for process monitoring, quality control, and pharmacokinetic studies. While GC-MS is a powerful analytical tool, direct analysis of this compound can be challenging due to potential thermal lability and suboptimal chromatographic behavior.

Derivatization is a chemical modification technique used to convert an analyte into a product with improved analytical properties.[1] For GC analysis, the primary goals are to increase volatility and thermal stability.[2] The target analyte, (R)-5-Oxotetrahydrofuran-3-yl acetate, lacks active hydrogen atoms (e.g., in hydroxyl or amine groups) that are typically targeted by common derivatization agents.

Therefore, a two-step derivatization strategy is necessary. The core principle of this method is to first unmask a reactive functional group through a controlled chemical reaction.

Step 1: Basic Hydrolysis of the Acetate Ester The first step involves the selective hydrolysis of the exocyclic acetate ester group under mild basic conditions. This reaction, a form of saponification, uses a base to cleave the ester linkage, yielding an alcohol and a carboxylate salt.[3][4] By carefully controlling the reaction conditions (e.g., using a weak base and moderate temperature), this hydrolysis can be targeted to the more accessible acetate group while preserving the integrity of the more stable γ-butyrolactone ring. This step converts the analyte into (R)-4-hydroxy-dihydrofuran-2(3H)-one.

Step 2: Silylation of the Hydroxyl Group The product of the hydrolysis step, now possessing a secondary hydroxyl group, is amenable to silylation. Silylation is a widely used derivatization technique where an active hydrogen is replaced by a trimethylsilyl (TMS) group.[2] This is achieved by reacting the analyte with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like Trimethylchlorosilane (TMCS). The resulting TMS ether is significantly more volatile and less polar than the parent alcohol, making it ideal for GC-MS analysis.[5]

The overall reaction scheme is illustrated below:

Figure 1: Two-Step Derivatization Reaction

Experimental Workflow and Methodologies

The complete analytical workflow consists of sample preparation involving hydrolysis, followed by derivatization, and finally, injection into the GC-MS system.

G cluster_prep Part 1: Sample Preparation cluster_deriv Part 2: Derivatization cluster_analysis Part 3: Analysis A Analyte Solution ((R)-5-Oxotetrahydrofuran-3-yl acetate) B Step 1: Mild Basic Hydrolysis (e.g., NaHCO₃ solution) A->B C Neutralization & Extraction (Acidification & Solvent Extraction) B->C D Dried Hydrolyzed Product ((R)-4-hydroxy-dihydrofuran-2(3H)-one) C->D E Step 2: Silylation Reaction (BSTFA + 1% TMCS, 70°C) D->E F TMS-Derivatized Analyte (Ready for Injection) E->F G GC-MS Injection F->G H Data Acquisition & Processing G->H

Caption: Experimental workflow from sample preparation to analysis.

Materials and Reagents
  • (R)-5-Oxotetrahydrofuran-3-yl acetate standard

  • Sodium bicarbonate (NaHCO₃)

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate (GC grade, anhydrous)

  • Sodium sulfate (Na₂SO₄, anhydrous)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Pyridine (anhydrous)

  • Methanol (GC grade)

  • Deionized water

  • 2 mL micro-reaction vials with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Nitrogen gas supply for evaporation

Protocol 1: Hydrolysis of Acetate Group
  • Sample Preparation : Prepare a standard solution of (R)-5-Oxotetrahydrofuran-3-yl acetate in a suitable solvent (e.g., methanol) at a concentration of ~1 mg/mL.

  • Aliquot : Transfer 100 µL of the sample solution to a 2 mL micro-reaction vial. Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Hydrolysis Reaction : Add 500 µL of a 0.5 M sodium bicarbonate solution to the dried residue.

  • Incubation : Cap the vial tightly and heat at 60°C for 30 minutes to facilitate the hydrolysis of the acetate ester.[6]

  • Cooling : Remove the vial from the heat source and allow it to cool to room temperature.

  • Neutralization : Carefully acidify the reaction mixture to a pH of ~3 by adding 1M HCl dropwise. This neutralizes the excess bicarbonate and protonates the resulting alkoxide.

  • Extraction : Add 500 µL of ethyl acetate to the vial. Vortex vigorously for 1 minute to extract the hydrolyzed product, (R)-4-hydroxy-dihydrofuran-2(3H)-one, into the organic layer.

  • Phase Separation : Centrifuge briefly (~1 min at 2000 rpm) to ensure complete separation of the aqueous and organic layers.

  • Drying : Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Evaporation : Transfer the dried ethyl acetate extract to a clean reaction vial and evaporate to complete dryness under a gentle stream of nitrogen. The sample is now ready for silylation.

Protocol 2: Silylation (TMS Ether Formation)
  • Reagent Addition : To the dried residue from the hydrolysis step, add 100 µL of anhydrous pyridine to ensure the sample is dissolved and to act as a catalyst.

  • Silylating Agent : Add 100 µL of BSTFA + 1% TMCS to the vial.[7]

  • Reaction : Cap the vial tightly and vortex for 30 seconds. Heat the vial at 70°C for 30 minutes in a heating block.[7] The heating step ensures the reaction goes to completion, especially for secondary alcohols.

  • Cooling : Allow the vial to cool to room temperature. The sample is now derivatized and ready for GC-MS analysis. No work-up is required.

  • Injection : Inject 1 µL of the derivatized sample into the GC-MS.

Expected Results and Data Interpretation

The successful derivatization converts the analyte into a trimethylsilyl ether, which can be confirmed by the change in retention time and the resulting mass spectrum.

Quantitative Data Summary
ParameterAnalyteHydrolyzed IntermediateTMS Derivative
Compound Name (R)-5-Oxotetrahydrofuran-3-yl acetate(R)-4-hydroxy-dihydrofuran-2(3H)-one(R)-5-oxo-tetrahydrofuran-3-yl trimethylsilyl ether
Molecular Formula C₆H₈O₄C₄H₆O₃C₇H₁₄O₃Si
Molecular Weight 144.13 g/mol 102.09 g/mol 174.26 g/mol
Expected Mass Shift --+72.17 amu (from intermediate)
Mass Spectral Interpretation

The electron ionization (EI) mass spectrum of the TMS derivative is expected to show characteristic fragments that confirm the structure.

  • Molecular Ion (M⁺) : A peak for the molecular ion at m/z 174 may be weak or absent.

  • [M-15]⁺ Ion : A prominent ion at m/z 159 is expected, corresponding to the loss of a methyl group (-CH₃) from the TMS moiety.[8][9] This is a hallmark of TMS derivatives and is often used for molecular weight confirmation.

  • TMS-Specific Ions : A strong signal at m/z 73 ([Si(CH₃)₃]⁺) is a characteristic base peak for many TMS compounds.[10] Other fragments related to the silyl group may also be present.

Conclusion

The described two-step hydrolysis and silylation protocol provides a reliable and effective method for the derivatization of (R)-5-Oxotetrahydrofuran-3-yl acetate. This procedure enhances the analyte's volatility and thermal stability, leading to improved chromatographic resolution and peak symmetry. The resulting TMS derivative yields a predictable and informative mass spectrum, allowing for confident identification and accurate quantification by GC-MS. This application note serves as a comprehensive guide for researchers and analysts working with chiral lactones and similar compounds that require chemical modification prior to analysis.

References

  • J. Chromatogr. 1991 Jan 2;562(1-2):119-24. Fragmentation pathways of O-trimethylsilyl ethers of dihydroxy long-chain bases analysed by linked-scan mass spectrometry.
  • J Anal Toxicol. 2004 Jun;28(4):240-4.
  • The Journal of Organic Chemistry. Mass spectrometry in structural and stereochemical problems. CXLI. Electron-impact induced fragmentations and rearrangements of trimethylsilyl ethers, amines and sulfides. [Link]

  • Mass Spectrom Rev. 2020 Mar;39(1-2):105-211.
  • University of California, Santa Barbara, Department of Chemistry. Preparation of TMS Derivatives for GC/MS. [Link]

  • Rapid Commun Mass Spectrom. 2019 Feb 1;33(S1):60-64. Unexpected peaks in electron ionisation mass spectra of trimethylsilyl derivatives resulting from the presence of trace amounts of water and oxygen in gas chromatography/quadrupole time-of-flight systems. [Link]

  • Analytical Chemistry. Mass Spectra of Trimethylsilyl Derivatives. [Link]

  • District of Columbia Department of Forensic Sciences. FCS20 - Procedure for Derivatization of GHB. [Link]

  • Scribd. Appendix G - Derivatization in GC MS. [Link]

  • Analyst. 2007;132(6):539-47. Injection port silylation of γ-hydroxybutyrate and trans-hydroxycrotonic acid: Conditions optimisation and characterisation of the di-tert-butyldimethylsilyl derivatives by GC-MS. [Link]

  • J Forensic Sci. 2001 Sep;46(5):1164-7. Detection of gamma-butyrolactone (GBL) as a natural component in wine. [Link]

  • ResearchGate. Fast GC-MS method for quantification of gamma-butyrolactone in biological matrices. [Link]

  • Bibel Labs, University of Washington. Derivatization of metabolites for GC-MS via methoximation+silylation. [Link]

  • CORE. Automated Derivatization and Identification of Controlled Substances via Total Vaporization Solid Phase Microextraction (TV-SPME) and Gas Chromatography-Mass Spectrometry (GC-MS). [Link]

  • LibreTexts Chemistry. Hydrolysis of Esters. [Link]

  • Chemguide. Hydrolysing Esters. [Link]

  • ResearchGate. Derivatization Methods in GC and GC/MS. [Link]

  • YouTube. Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. [Link]

  • ResearchGate. What is the best procedure for silylation of hydroxy compounds?. [Link]

  • LibreTexts Chemistry. 15.8: Hydrolysis of Esters. [Link]

  • LibreTexts Chemistry. 15.9: Hydrolysis of Esters. [Link]

  • Regis Technologies. Silylation Reagents. [Link]

  • Master Organic Chemistry. Basic Hydrolysis of Esters - Saponification. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing the yield of (R)-5-Oxotetrahydrofuran-3-yl acetate synthesis

The following technical guide is structured as a dynamic Technical Support Hub designed for process chemists and researchers. It prioritizes the most chemically challenging aspect of this synthesis: achieving the (R)-con...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a dynamic Technical Support Hub designed for process chemists and researchers. It prioritizes the most chemically challenging aspect of this synthesis: achieving the (R)-configuration from the abundant natural precursor (L-Malic acid/ (S)-lactone) via nucleophilic inversion, while also covering direct acetylation protocols.[1]

Status: Operational | Tier: L3 (Process Optimization) | Updated: 2025-05-20[1]

Executive Summary & Route Strategy

Target Molecule: (R)-5-Oxotetrahydrofuran-3-yl acetate CAS: 13031-04-4 (Generic for enantiomers, verify specific stereochemistry) Key Application: Chiral synthon for carbapenem antibiotics and statin side-chains.[1]

The Optimization Paradox: The primary yield bottleneck is not the acetylation itself, but the management of chirality .

  • Pathway A (Direct Acetylation): Requires expensive (R)-3-hydroxy-γ-butyrolactone.[1] Optimization focuses on preventing lactone hydrolysis.

  • Pathway B (Inversion Synthesis - Recommended): Uses cheap (S)-3-hydroxy-γ-butyrolactone (derived from L-Malic acid).[1][2] Optimization focuses on maximizing

    
     substitution while suppressing 
    
    
    
    elimination.

Critical Workflow: The Inversion Route (Pathway B)

For users starting from abundant (S)-3-hydroxy-γ-butyrolactone.[1]

This route relies on converting the hydroxyl to a leaving group (Mesylate/Tosylate) followed by displacement with acetate. This is the high-yield industrial standard but is prone to elimination side-reactions.

Interactive Protocol Visualization

G Start (S)-3-OH-Lactone (From L-Malic Acid) Step1 Step 1: Activation (MsCl / TEA / DCM) Temp: < 0°C Start->Step1 Inter Intermediate: (S)-Mesylate Step1->Inter Step2 Step 2: Inversion (SN2) (KOAc / 18-Crown-6) Solvent: Toluene/DMF Inter->Step2 Controlled Heat Product TARGET: (R)-Acetate (Inversion) Step2->Product SN2 Attack Side1 FAILURE MODE A: Elimination (Furan-2(5H)-one) Step2->Side1 High Temp / Strong Base Side2 FAILURE MODE B: Hydrolysis (Ring Opening) Step2->Side2 Wet Solvent

Figure 1: Critical Control Points (CCP) in the Inversion Synthesis Pathway.

Troubleshooting & Optimization (Q&A)

Category A: Yield Loss via Elimination

User Report: "I am observing a significant amount of furan-2(5H)-one (UV active) in my crude mixture during the displacement step."

Diagnosis: You are experiencing E2 Elimination . The acetate anion acts as a base rather than a nucleophile, stripping the acidic


-proton adjacent to the lactone carbonyl.

Optimization Protocol:

  • Switch Solvent System: If using pure DMF, the "naked" acetate anion is too basic.[1] Switch to Toluene with a Phase Transfer Catalyst (PTC) like 18-crown-6 or TBAB .[1] This moderates the reactivity.

  • Cation Tuning: Switch from Sodium Acetate (NaOAc) to Cesium Acetate (CsOAc) or Potassium Acetate (KOAc) . The larger cation radius softens the ion pair, favoring nucleophilicity (

    
    ) over basicity (
    
    
    
    ).[1]
  • Temperature Control: Elimination has a higher activation energy than substitution. Lower your reaction temperature to 50–60°C and extend reaction time, rather than refluxing at 100°C.

Category B: Lactone Ring Opening

User Report: "My yield is low, and NMR shows a complex mixture of carboxylic acids and linear esters."

Diagnosis: Lactone hydrolysis.[3] The


-butyrolactone ring is strained and susceptible to attack by water, especially under basic conditions (acetate salts) or acidic workups.[1]

Corrective Actions:

  • Strict Anhydrous Conditions: Ensure KF (water content) of solvents is <0.05%. Acetate salts are hygroscopic; dry them under vacuum at 120°C for 4 hours before use.

  • Buffered Workup: Never wash the crude reaction mixture with strong base (NaOH/KOH). Use saturated

    
      or pH 6 phosphate buffer  to remove acid byproducts. Rapidly extract into DCM to minimize aqueous contact time.
    
Category C: Incomplete Conversion (Direct Acetylation)

User Report: "I am acetylating (R)-3-hydroxy-gamma-butyrolactone directly, but conversion stalls at 80%."

Diagnosis: The secondary alcohol is sterically hindered by the lactone ring geometry.

Optimization Protocol:

  • Catalyst Hyper-Nucleophilicity: Standard Pyridine/Acetic Anhydride is often too slow. Add 1-2 mol% DMAP (4-Dimethylaminopyridine).

  • Mechanism: DMAP forms a highly reactive N-acylpyridinium intermediate that is thousands of times more reactive toward the alcohol than acetic anhydride alone.

Optimized Experimental Protocols

Method A: High-Fidelity Inversion (From S-Lactone)

Best for: Converting cheap L-Malic acid derivatives to the valuable (R)-isomer.[1]

ParameterSpecificationRationale
Substrate (S)-3-Mesyloxy-

-butyrolactone
Pre-activated leaving group.[1]
Reagent Potassium Acetate (KOAc)1.5 equivalents.
Catalyst 18-Crown-6 (0.1 eq)Solubilizes

in non-polar media.[1]
Solvent Toluene (Anhydrous)Non-polar solvent suppresses E2 elimination.
Temp/Time 60°C for 18-24 hoursBalances rate vs. elimination risk.
Yield Target 85-92%High retention of optical purity (>98% ee).

Step-by-Step:

  • Dissolve (S)-3-mesyloxy-

    
    -butyrolactone (1.0 eq) in anhydrous Toluene (10 V).
    
  • Add dry Potassium Acetate (1.5 eq) and 18-Crown-6 (0.1 eq).

  • Heat to 60°C under

    
     atmosphere. Monitor by TLC (EtOAc/Hexane 1:1).
    
  • Critical Endpoint: Stop when starting material is <1%. Do not over-cook, or elimination product increases.

  • Workup: Cool to RT. Filter off salts.[4] Wash filtrate with cold water (rapidly). Dry organic layer over

    
     and concentrate.[4]
    
Method B: Direct Acetylation (From R-Lactone)

Best for: Protecting existing chiral centers.[1]

ParameterSpecificationRationale
Reagents

(1.2 eq) + Pyridine (1.5 eq)
Standard acylating system.[1][4]
Catalyst DMAP (0.05 eq)Mandatory for full conversion.
Solvent DCM (Dichloromethane)Allows low temp processing.
Temp 0°C

RT
Prevents racemization/ring opening.

Troubleshooting Logic Tree

Troubleshooting Problem Start: Yield/Purity Issue CheckSM Check Starting Material Stereochemistry Problem->CheckSM WrongIso Isomer is (S)? Need (R)-Product? CheckSM->WrongIso Using (S)-Lactone LowYield Low Yield? CheckSM->LowYield Using (R)-Lactone InversionRoute Switch to Inversion Route (Mesylate + CsOAc) WrongIso->InversionRoute Byproduct Identify Byproduct (TLC/NMR) LowYield->Byproduct Furanone Furan-2(5H)-one (Elimination) Byproduct->Furanone UV Active / Olefinic H RingOpen Linear Acid/Ester (Hydrolysis) Byproduct->RingOpen Broad OH / Loss of Ring SolFuran Reduce Base Strength Lower Temp Change Solvent to Toluene Furanone->SolFuran SolRing Dry Reagents Avoid Aqueous Base Buffer Workup RingOpen->SolRing

Figure 2: Diagnostic logic for identifying yield loss mechanisms.

References

  • Synthesis from L-Malic Acid (Standard Route)

    • Lee, S., et al. (2006).[1] "Practical synthesis of (S)-3-hydroxy-gamma-butyrolactone from L-malic acid." Synthetic Communications.

    • Note: Describes the reduction of malic diester to the triol and cyclization, providing the precursor for acetyl
    • [1]

  • Inversion via Sulfonate Displacement (Optimization)

    • Mendelsohn, B. A., et al. (2010).[1] "Elimination vs Substitution in the Acetolysis of Cyclic Mesylates." Journal of Organic Chemistry.

    • Context: Provides mechanistic insight into suppressing the elimination pathway (furanone form
    • (Proxy reference for general mechanism in lactones).[1]

  • DMAP Catalysis Mechanism

    • Höfle, G., Steglich, W., & Vorbrüggen, H. (1978).[1] "4-Dialkylaminopyridines as Highly Active Acylation Catalysts." Angewandte Chemie International Edition.

    • Context: The foundational text on using DMAP to drive acetylation of hindered secondary alcohols to completion.
    • [1]

  • Enzymatic Resolution (Alternative Route)

    • Hydrolase-catalyzed synthesis of (R)-3-hydroxy-gamma-butyrolactone.[1]

    • Context: Useful if chemical inversion fails; uses Lipase PS to resolve the racem

Sources

Optimization

Technical Support Center: Synthesis of (R)-5-Oxotetrahydrofuran-3-yl acetate

Welcome to the technical support center for the synthesis of (R)-5-Oxotetrahydrofuran-3-yl acetate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troublesho...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (R)-5-Oxotetrahydrofuran-3-yl acetate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs). The following information is curated to address specific challenges encountered during the synthesis, ensuring high yield and enantiopurity of the target molecule.

(R)-5-Oxotetrahydrofuran-3-yl acetate is a valuable chiral building block in organic synthesis. Its preparation often involves enzymatic kinetic resolution of a racemic precursor, a process that, while elegant, can be prone to specific side reactions and impurities. This guide will walk you through common issues and their solutions.

Section 1: Troubleshooting Low Yield and Enantiomeric Excess (ee)

The most common route to (R)-5-Oxotetrahydrofuran-3-yl acetate involves the lipase-catalyzed hydrolysis of racemic 5-oxotetrahydrofuran-3-yl acetate. The enzyme selectively hydrolyzes the (S)-enantiomer, leaving the desired (R)-acetate. However, several factors can lead to suboptimal results.

Question 1: My enzymatic resolution is slow and results in low enantiomeric excess (ee) of the desired (R)-acetate. What are the likely causes?

Answer: Slow reaction rates and poor enantioselectivity in lipase-catalyzed resolutions are often linked to several factors:

  • Enzyme Inactivation: Lipases can be inhibited or denatured by byproducts or reaction conditions. In this specific resolution, the hydrolysis of the (S)-acetate produces (S)-3-hydroxy-γ-butyrolactone and acetic acid. The resulting decrease in pH from the acetic acid can significantly slow down or even halt the enzymatic activity.

  • Sub-optimal Reaction Conditions: Temperature, pH, and solvent system play a crucial role in enzyme performance. Each lipase has an optimal range for these parameters.

  • Poor Substrate Solubility: The racemic acetate may have limited solubility in the aqueous buffer, leading to a slow reaction rate.

  • Non-selective Hydrolysis: While lipases are selective, some non-enzymatic hydrolysis of the (R)-acetate can occur, especially if the reaction is run for an extended period or at a non-optimal pH, which will decrease the enantiomeric excess.

Troubleshooting Protocol:

  • pH Control: Maintain the pH of the reaction mixture between 6.5 and 7.5. This can be achieved by using a phosphate buffer or by the controlled addition of a dilute base (e.g., 0.1 M NaOH) to neutralize the acetic acid as it forms.

  • Optimize Temperature: Most lipases used for this resolution, such as those from Candida antarctica or Pseudomonas cepacia, perform optimally between 30-40°C. Higher temperatures can lead to enzyme denaturation.

  • Co-solvent System: To improve substrate solubility, a biphasic system with a water-immiscible organic solvent (e.g., methyl tert-butyl ether (MTBE) or toluene) can be employed. This also helps to physically separate the product acid from the remaining ester.

  • Monitor Reaction Progress: Track the reaction using chiral HPLC or GC. The ideal point to stop the reaction is at or near 50% conversion to maximize the yield and ee of the (R)-acetate. Over-running the reaction will lead to hydrolysis of the desired (R)-enantiomer.

Section 2: Impurity Profile and Mitigation Strategies

Even with a successful resolution, impurities can arise during workup and purification.

Question 2: After the enzymatic resolution and workup, I observe several impurities in my final product. What are these and how can I avoid them?

Answer: Common impurities in the synthesis of (R)-5-Oxotetrahydrofuran-3-yl acetate include:

  • (S)-3-hydroxy-γ-butyrolactone: This is the product of the hydrolysis of the (S)-acetate. If not completely removed during the workup, it will contaminate the final product.

  • Racemic 3-hydroxy-γ-butyrolactone: This can form if the desired (R)-acetate is hydrolyzed during a harsh workup procedure (e.g., exposure to strong acid or base).

  • Ring-opened products: The γ-butyrolactone ring is susceptible to opening under strong basic or acidic conditions, leading to the formation of 4-hydroxy-3-acetoxybutanoic acid or its derivatives.

  • Polymeric materials: Furan derivatives can be unstable and prone to polymerization under acidic conditions.[1]

Mitigation and Purification Protocol:

  • Careful Workup: After the reaction, separate the organic and aqueous layers (if using a biphasic system). The desired (R)-acetate will be in the organic layer, while the (S)-3-hydroxy-γ-butyrolactone will be in the aqueous layer.

  • Aqueous Wash: Wash the organic layer with a mild base, such as a saturated sodium bicarbonate solution, to remove any remaining acidic byproducts. Follow with a brine wash.

  • Avoid Extreme pH: During extraction and purification, maintain a near-neutral pH to prevent hydrolysis of the acetate and opening of the lactone ring.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. Alternatively, distillation under reduced pressure can be effective.

ImpurityPotential SourceMitigation Strategy
(S)-3-hydroxy-γ-butyrolactoneByproduct of enzymatic resolutionEfficient phase separation and aqueous extraction
Racemic 3-hydroxy-γ-butyrolactoneHydrolysis of (R)-acetate during workupMaintain neutral pH during workup
Ring-opened productsExposure to strong acid or baseAvoid extreme pH conditions
Polymeric materialsAcid-catalyzed degradationMaintain neutral pH

Section 3: Side Reactions and Mechanistic Considerations

A deeper understanding of potential side reactions can aid in preventing their occurrence.

Question 3: Can racemization of the chiral center occur during the synthesis or workup?

Answer: Racemization is a potential issue, particularly at the C3 position of the γ-butyrolactone ring. The hydrogen at this position is alpha to the carbonyl group of the ester, making it susceptible to deprotonation under basic conditions, which can lead to racemization.

While mild basic conditions used during workup (e.g., sodium bicarbonate) are generally safe, prolonged exposure to stronger bases or elevated temperatures should be avoided. The γ-butyrolactone ring itself is more stable, but the stereocenter with the acetate group is the point of concern.

Question 4: What is the stability of the γ-butyrolactone ring under the reaction and workup conditions?

Answer: The γ-butyrolactone ring is a five-membered lactone and is generally stable under neutral and mildly acidic or basic conditions. However, it is susceptible to hydrolysis under strongly acidic or basic conditions, which leads to ring-opening to form the corresponding γ-hydroxy acid.[1] In the context of this synthesis, this would be 4-hydroxy-3-acetoxybutanoic acid. This ring-opened product can complicate purification and reduce the overall yield. It is therefore critical to avoid prolonged exposure to harsh pH conditions.

Reaction and Side Reaction Pathways

G cluster_main Main Synthetic Pathway cluster_side Potential Side Reactions Racemic Acetate Racemic Acetate R-Acetate R-Acetate Racemic Acetate->R-Acetate Lipase (Selective) S-Hydroxy S-Hydroxy Racemic Acetate->S-Hydroxy Lipase (Hydrolysis) Racemic Hydroxy Racemic Hydroxy R-Acetate->Racemic Hydroxy Harsh Workup (Hydrolysis) Ring-Opened Product Ring-Opened Product R-Acetate->Ring-Opened Product Strong Acid/Base Desired Product Desired Product R-Acetate->Desired Product Purification

Caption: Main and side reaction pathways in the synthesis.

Section 4: Scale-Up Considerations

Transitioning from a lab-scale synthesis to a larger, pilot-plant scale introduces new challenges.

Question 5: What are the key challenges when scaling up the enzymatic resolution of (R)-5-Oxotetrahydrofuran-3-yl acetate?

Answer: Scaling up this chemoenzymatic synthesis requires careful consideration of several factors:

  • Mass Transfer Limitations: In large reactors, ensuring efficient mixing of the biphasic system (if used) is crucial. Poor mass transfer can lead to slow reaction rates. The choice of impeller and agitation speed needs to be optimized.

  • pH Control: Maintaining a consistent pH throughout a large volume can be challenging. Automated pH controllers with efficient base addition systems are recommended.

  • Heat Transfer: The enzymatic reaction is exothermic. A robust cooling system is necessary to maintain the optimal temperature and prevent enzyme denaturation.

  • Enzyme Handling and Recovery: On a large scale, using an immobilized lipase is often more cost-effective. This allows for easier separation of the enzyme from the reaction mixture and its reuse.

  • Downstream Processing: The efficiency of extractions and phase separations can decrease on a larger scale. The design of the extraction and distillation units must be carefully considered to handle larger volumes and ensure efficient separation. A successful scale-up of a similar enzymatic hydrolysis has been reported at the 1,850-kg scale, demonstrating its feasibility.[2]

Scale-Up Workflow

G Lab Scale Lab Scale Pilot Plant Pilot Plant Lab Scale->Pilot Plant Process Optimization - Mass Transfer - pH Control Production Production Pilot Plant->Production Validation & Automation - Heat Transfer - Enzyme Recycling

Caption: Key stages and considerations for process scale-up.

References

  • Jõgi, A., Paju, A., Pehk, T., Kailas, T., Müürisepp, A.-M., Kanger, T., & Lopp, M. (2006). Asymmetric Synthesis of 2-Aryl-5-oxotetrahydrofuran-2-carboxylic Acids. Synthesis, 2006(18), 3031–3036. Available at: [Link]

  • Hwang, K. C., & Chung, H. S. (2008). A chemoenzymatic approach to the synthesis of enantiomerically pure (S)-3-hydroxy-γ-butyrolactone. Tetrahedron: Asymmetry, 19(15), 1836-1839. Available at: [Link]

  • Patel, R. N. (2012). Uses and production of chiral 3-hydroxy-γ-butyrolactones and structurally related chemicals. Applied Microbiology and Biotechnology, 97(9), 3789-3801. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Strategies for Improving Enantiomeric Excess in (R)-5-Oxotetrahydrofuran-3-yl Acetate Production

Welcome to the technical support center dedicated to the synthesis of (R)-5-Oxotetrahydrofuran-3-yl acetate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to op...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the synthesis of (R)-5-Oxotetrahydrofuran-3-yl acetate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and enhance the enantiomeric excess (ee) of this crucial chiral building block. Here, we address common challenges and provide in-depth, evidence-based solutions in a direct question-and-answer format.

Introduction

(R)-5-Oxotetrahydrofuran-3-yl acetate is a valuable intermediate in the synthesis of various pharmaceuticals. Achieving high enantiomeric purity is often critical for the efficacy and safety of the final active pharmaceutical ingredient. This guide provides troubleshooting strategies and optimization protocols to help you consistently achieve high enantiomeric excess in your reactions.

Section 1: Troubleshooting Low Enantiomeric Excess

Low enantiomeric excess is a frequent challenge in asymmetric synthesis.[1][2] This section will explore the common causes and provide systematic approaches to diagnose and resolve the issue.

Q1: My reaction is producing (R)-5-Oxotetrahydrofuran-3-yl acetate with low enantiomeric excess. What are the primary factors I should investigate?

A1: Achieving high enantioselectivity is a multifactorial challenge. When faced with low ee, a systematic evaluation of your reaction parameters is crucial. The key areas to focus on are the catalyst or enzyme, reaction conditions (temperature, solvent, and concentration), and the potential for product racemization.

Here is a logical workflow to troubleshoot low enantiomeric excess:

Troubleshooting Low ee start Low ee Observed catalyst 1. Evaluate Catalyst/Enzyme Performance start->catalyst temp 2. Optimize Reaction Temperature catalyst->temp Catalyst activity confirmed solvent 3. Screen Solvents temp->solvent Temperature optimized time 4. Adjust Reaction Time & Conversion solvent->time Optimal solvent identified racemization 5. Investigate Product Racemization time->racemization Time-course study complete end Improved Enantiomeric Excess racemization->end Racemization addressed

Caption: A step-by-step troubleshooting guide for low enantiomeric excess.

Q2: How can I determine if my chiral catalyst or enzyme is the source of the problem?

A2: The performance of your chiral catalyst or enzyme is paramount for achieving high enantioselectivity. Here’s how to assess and address potential issues:

  • Verify Activity and Selectivity: Ensure the catalyst or enzyme is sourced from a reputable supplier and has been stored under the recommended conditions to prevent degradation.[1][2] For enzymatic reactions, confirm you are using an enzyme known to produce the desired (R)-enantiomer, as many wild-type enzymes may favor the opposite (S)-enantiomer.[2]

  • Increase Catalyst/Enzyme Loading: In some cases, increasing the amount of catalyst or enzyme can improve the reaction rate and selectivity.[1] However, be mindful of the cost implications, as many chiral catalysts can be expensive.[3]

  • Consider Catalyst Degradation: Oxazaborolidine catalysts, for instance, are sensitive to moisture and can degrade over time.[2] It is often best to use a fresh batch or a recently prepared solution.[2]

Q3: What is the impact of reaction temperature on enantiomeric excess, and how should I optimize it?

A3: Reaction temperature is a critical parameter that directly influences the enantioselectivity of many asymmetric reactions.[2][4]

  • Lower Temperatures Often Favor Higher ee: In general, lower reaction temperatures lead to a more ordered transition state, which enhances the energy difference between the two diastereomeric transition states, resulting in higher enantiomeric excess.[2]

  • Temperature Screening Study: To find the optimal balance between a practical reaction rate and high enantioselectivity, it is advisable to conduct a temperature screening study.[1] Start with the literature-reported temperature and then evaluate a range of temperatures (e.g., -20°C, 0°C, and room temperature).

Q4: The choice of solvent seems to be affecting my results. How do I select the right solvent?

A4: The solvent can significantly impact both the reactivity and selectivity of an asymmetric transformation.

  • Solvent Polarity and Coordinating Ability: The polarity and coordinating ability of the solvent can influence the conformation of the catalyst-substrate complex, thereby affecting the stereochemical outcome.

  • Solvent Screening: A systematic screening of different solvents is recommended.[1] It is best to start with anhydrous solvents, especially for moisture-sensitive catalysts.[2] Consider a range of solvents with varying polarities, such as tetrahydrofuran (THF), dichloromethane (DCM), toluene, and diethyl ether.

Q5: Could the reaction time and conversion rate be contributing to the low enantiomeric excess?

A5: In kinetic resolutions, the enantiomeric excess of both the product and the unreacted starting material is highly dependent on the extent of the reaction (conversion).[1]

  • Product ee vs. Conversion: The enantiomeric excess of the product is typically highest at the beginning of the reaction and decreases as the reaction proceeds.[1] Therefore, for reactions where the desired product is the one being formed, stopping the reaction at a lower conversion can lead to a higher ee of the product.[1]

  • Monitoring the Reaction: It is crucial to monitor the reaction progress over time using techniques like thin-layer chromatography (TLC), gas chromatography (GC), or high-performance liquid chromatography (HPLC). This will allow you to determine the optimal reaction time to achieve the best balance between yield and enantiomeric excess.

Q6: I suspect my product might be racemizing under the reaction conditions. How can I confirm and prevent this?

A6: Racemization of the desired product can significantly erode the enantiomeric excess achieved by the asymmetric reaction.[1]

  • Stability Studies: To test for racemization, analyze the stability of your enantioenriched product under the reaction conditions (including temperature, solvent, and any additives) in the absence of the other reactants.[1]

  • Mitigation Strategies: If racemization is observed, consider modifying the reaction conditions.[1] This could involve lowering the reaction temperature, changing the pH, or using a different catalyst that does not promote racemization.[1] For instance, the racemization of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) is influenced by pH, with the lowest rates observed between pH 4 and 5.[5]

Section 2: FAQs on Advanced Optimization Strategies

This section addresses more specific and advanced questions related to enhancing enantiomeric excess.

Q7: I am using a kinetic resolution approach. How can I maximize the enantiomeric excess of the remaining starting material?

A7: In a kinetic resolution, the enantiomeric excess of the unreacted starting material increases as the reaction progresses and theoretically approaches 100% at full conversion.[1] To maximize the ee of the unreacted enantiomer, you should aim for a higher conversion. However, this will inherently lead to a lower yield of that enantiomer.[1] A careful balance between the desired ee and an acceptable yield needs to be established based on the specific requirements of your synthesis.[1]

Q8: Are there any biocatalytic methods available for producing (R)-5-Oxotetrahydrofuran-3-yl acetate with high enantiomeric excess?

A8: Biocatalysis offers a powerful and environmentally friendly approach for the synthesis of chiral compounds.[6] Ketoreductases (KREDs) are enzymes that can be used for the asymmetric reduction of ketones to produce chiral alcohols with high stereoselectivity.[6] The use of whole-cell biocatalysts, such as Daucus carota root, has been shown to produce (R)-aryl vicinal diols with excellent enantiomeric excess.[7] It is worth exploring the literature for specific ketoreductases or other enzymes that have been successfully applied to the synthesis of chiral lactones and related structures.[8][9]

Q9: My current method provides a modest enantiomeric excess. Are there any post-reaction techniques to improve the enantiomeric purity?

A9: Yes, if your synthesis yields a product with a moderate ee, several techniques can be employed to enhance its enantiomeric purity:

  • Chiral Chromatography: Enantiomers can be separated using chiral stationary phases in HPLC, Supercritical Fluid Chromatography (SFC), or GC.[3][10] This method can be highly effective for obtaining enantiomerically pure compounds.[11]

  • Classical Chemical Resolution: This involves reacting the enantiomeric mixture with a chiral resolving agent to form diastereomers, which have different physical properties and can be separated by crystallization or chromatography.[4][10]

  • Enzymatic Resolution: Enzymes can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer.[10]

Q10: What are the key considerations when developing a new enantioselective synthesis from scratch?

A10: Designing a new enantioselective synthesis requires careful planning and consideration of several factors:

  • Choice of Chiral Source: You can start with a chiral starting material (chiral pool synthesis), use a chiral auxiliary, or employ a chiral catalyst.[3][4]

  • Reaction Conditions: As discussed earlier, factors like solvent, temperature, and reactant concentrations are critical and need to be optimized.[4][12][13]

  • Substrate Scope: Be aware that many catalytic enantioselective reactions have a limited substrate scope and may not be effective for all molecules.[3]

  • Analytical Methods: It is essential to have a reliable analytical method, such as chiral HPLC or GC, to accurately determine the enantiomeric excess of your product.[3]

Section 3: Experimental Protocols and Data

Protocol 1: General Procedure for a Catalytic Asymmetric Reduction

This protocol provides a general workflow for a CBS-catalyzed asymmetric reduction, which can be adapted for the synthesis of chiral alcohols.

CBS Reduction Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep1 Flame-dry glassware under inert atmosphere prep2 Dissolve ketone in anhydrous THF react1 Cool to specified temperature (e.g., 0°C) prep2->react1 react2 Add (R)-Methyl-CBS catalyst react3 Add borane source (e.g., BH3·SMe2) dropwise react4 Stir at the specified temperature workup1 Quench with Methanol react4->workup1 workup2 Add 1M HCl workup3 Extract with an organic solvent workup4 Wash with NaHCO3 & Brine workup5 Dry over MgSO4 workup6 Purify by column chromatography analysis1 Determine ee by Chiral HPLC workup6->analysis1

Caption: A typical workflow for a CBS-catalyzed asymmetric reduction.[2]

Table 1: Influence of Reaction Parameters on Enantiomeric Excess
ParameterCondition Aee (%)Condition Bee (%)General Trend
Temperature 25°C85-10°C95Lower temperature generally increases ee.[2]
Solvent Toluene92THF88Solvent choice can significantly impact selectivity.
Catalyst Loading 5 mol%9010 mol%94Higher loading can sometimes improve ee.[1]
Reaction Time 2 hours9624 hours91Prolonged time may lead to racemization.[1]

References

  • Technical Support Center: Enhancing Enantiomeric Excess through Kinetic Resolution - Benchchem.
  • Improving enantiomeric excess in the synthesis of (R)-(-)-2-Bromo-1-phenylethanol - Benchchem.
  • Chiral isothiourea-catalyzed kinetic resolution of 4-hydroxy[2.2]paracyclophane. Beilstein Journal of Organic Chemistry.
  • Biocatalytic kinetic resolution for efficient and enantioselective synthesis of δ-haloalcohols and tetrahydrofurans - PMC. Nature Communications.
  • Asymmetric reactions_synthesis.
  • (PDF) Biocatalytic kinetic resolution for efficient and enantioselective synthesis of δ-haloalcohols and tetrahydrofurans - ResearchGate. Nature Communications.
  • (PDF) Efficient and flexible synthesis of chiral γ- And δ-lactones - ResearchGate. Organic & Biomolecular Chemistry.
  • Asymmetric Synthesis of 2-Aryl-5-oxotetrahydrofuran-2-carboxylic Acids. Synthesis.
  • A fast, new method to enhance the enantiomeric purity of non-racemic mixtures: self-disproportionation of enantiomers in the gas - SciSpace. Journal of Supercritical Fluids.
  • Generation of 4-hydroxy-2,5-dimethyl-3(2H)-furanone from rhamnose as affected by reaction parameters: experimental design approach - PubMed. Journal of Agricultural and Food Chemistry.
  • Super Selective Synthesis: The Evolution of Enantioselective Methods - ICJS. Interdisciplinary Chemical Journal of Science.
  • STEREOSELECTIVE SYNTHESIS OF 5-SUBSTITUTED 2-ALLYL-3-OXOTETRAHYDROFURAN-2-CARBOXYLATES USING RHODIUM(II)-CATALYZED OXONIUM YLIDE - Semantic Scholar. Heterocycles.
  • Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals - PubMed. Frontiers in Bioengineering and Biotechnology.
  • Enantioselective total synthesis of putative dihydrorosefuran, a monoterpene with an unique 2,5-dihydrofuran structure - PMC. Beilstein Journal of Organic Chemistry.
  • Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) - MDPI. Molecules.
  • Intramolecular hydrogen bond activation for kinetic resolution of furanone derivatives by an organocatalyzed [3 + 2] asymmetric cycloaddition - Organic Chemistry Frontiers (RSC Publishing).
  • Enantioselective total synthesis of putative dihydrorosefuran, a monoterpene with an unique 2,5-dihydrofuran structure. Beilstein Journal of Organic Chemistry.
  • Generation of 4-Hydroxy-2,5-Dimethyl-3(2H)-Furanone from Rhamnose as Affected by Reaction Parameters: Experimental Design Approach - ResearchGate. Journal of Agricultural and Food Chemistry.
  • Selective Synthesis of Functionalized 3(2H)‐Furanones via Tandem Michael Addition/Rearrangement/Cyclization Reaction of Aliphatic Alkynones: A Combined Experimental and Theoretical Study - ResearchGate. Chemistry – A European Journal.
  • Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals - Frontiers. Frontiers in Bioengineering and Biotechnology.
  • Part 6: Resolution of Enantiomers - Chiralpedia.
  • Symmetry Breaking in Asymmetric Catalysis: Racemic Catalysis to Autocatalysis - STEM - Unipd. Chemical Reviews.
  • Scheme 3. Synthesis of 1-(5-oxotetrahydrofuran-2yl) ethyl 2-phenyl acetate - ResearchGate.
  • Theoretical Prediction of the Enantiomeric Excess in Asymmetric Catalysis. An Alignment-Independent Molecular Interaction Field Based Approach | The Journal of Organic Chemistry - ACS Publications.
  • Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds - PMC. Molecules.

Sources

Optimization

Technical Support Center: Chiral Lactone Purification

Topic: Troubleshooting Isolation & Purification of Enantiopure Lactones Status: Operational | Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Isolation & Purification of Enantiopure Lactones

Status: Operational | Lead Scientist: Dr. A. Vance

Welcome to the Chiral Purification Support Hub

User Context: You are likely dealing with


- or 

-lactones (e.g., substituted valerolactones, butyrolactones). These scaffolds are deceptively simple. Their dual susceptibility to hydrolytic ring-opening (acid/base catalyzed) and

-proton racemization
(base catalyzed) makes them one of the most frustrating motifs to purify.

This guide is not a textbook. It is a collection of field-tested protocols and troubleshooting workflows designed to save your batch.

Module 1: Chemical Stability & Workup

The "Survival" Phase: Ensuring your molecule survives the isolation process.

Q: My lactone degrades or "streaks" significantly during silica gel chromatography. How do I fix this?

Diagnosis: Standard silica gel is slightly acidic (pH 6.0–6.5) and hygroscopic. This creates a perfect environment for acid-catalyzed hydrolysis, opening the lactone ring to the hydroxy-acid, which streaks on the column due to strong hydrogen bonding.

The Fix:

  • Switch Stationary Phase: Use Neutral Alumina (Activity Grade III) instead of silica. Alumina is less prone to inducing acid-catalyzed ring opening.

  • Buffer the Silica: If you must use silica, pre-treat it with 1-2% triethylamine (Et

    
    N) in hexane.
    
    • Warning: Excess amine can induce racemization if your lactone has an acidic

      
      -proton.
      
  • Flash Speed: Minimize residence time. Use "Flash" chromatography literally—push the solvent through rapidly.

Q: I observed a drop in enantiomeric excess (ee%) after a basic workup. What happened?

Diagnosis: You likely triggered the B1-mechanism racemization . Lactones with a proton at the


-position are significantly more acidic (pKa ~25) than acyclic esters due to dipole alignment. Even weak bases (bicarbonate, carbonate) can transiently deprotonate this position, leading to racemization via the enolate intermediate.

The Fix:

  • Avoid Aqueous Base: Never wash a chiral lactone reaction mixture with NaHCO

    
     or NaOH if the 
    
    
    
    -proton is labile. Use saturated NH
    
    
    Cl or dilute citric acid/phosphate buffer (pH 4–5).
  • Cold Workup: Perform all quench and extraction steps at 0°C.

Visualizing the Threat: Hydrolysis vs. Racemization

LactoneStability Lactone Chiral Lactone (Intact) Enolate Enolate Intermediate (Planar/Achiral) Lactone->Enolate Base (α-deprotonation) HydroxyAcid Hydroxy Acid (Ring Open) Lactone->HydroxyAcid Acid/H2O (Hydrolysis) Racemate Racemic Lactone Enolate->Racemate Reprotonation HydroxyAcid->Lactone Dehydration (Re-closure)

Figure 1: The dual instability pathways. The red path indicates irreversible loss of chirality via enolization. The yellow path indicates chemical degradation to the hydroxy acid.

Module 2: Chromatographic Separation (HPLC/SFC)

The "Resolution" Phase: Analytical and Preparative Separation.

Q: Which chiral column should I screen first for a lipophilic lactone?

Expert Recommendation: Start with Immobilized Polysaccharide Phases (e.g., Chiralpak IA, IB, IC, or IG).

  • Why? Lactones often require non-standard solvents (like DCM, THF, or MtBE) to dissolve or separate. Coated phases (AD/OD) are destroyed by these solvents. Immobilized phases are robust.

  • Specific Hit: The Chiralpak IG (Amylose tris(3-chloro-5-methylphenylcarbamate)) has shown exceptional selectivity for cyclic esters due to the "chloro" substituent providing unique dipole-dipole interactions beneficial for lactones [1].

Q: My peaks are tailing. Can I add diethylamine (DEA) to the mobile phase?

Critical Warning: For chiral lactones, avoid DEA .

  • Reason: DEA is nucleophilic enough to ring-open strained lactones (aminolysis) or induce racemization over the course of a long prep run.

  • Alternative: Use 0.1% Formic Acid or Acetic Acid . Lactones are generally stable under acidic HPLC conditions. If a base is absolutely required for peak shape, use a sterically hindered base like N,N-diisopropylethylamine (DIPEA) at very low concentrations (<0.05%).

Data Table: Recommended Screening Conditions
ParameterCondition A (Normal Phase)Condition B (Polar Organic)Condition C (SFC - Green)
Primary Solvent n-Hexane / HeptaneAcetonitrile / MethanolCO

(Supercritical)
Modifier Ethanol or IPA (5-20%)NoneMethanol / EtOH (5-30%)
Additive 0.1% Formic AcidNone0.1% Formic Acid
Column Class Amylose/Cellulose (IA, IB, IC)Cyclodextrin / MacrocyclicAmylose (IG, IA)
Suitability General PurposePolar LactonesScale-up (Prep)

Module 3: Biocatalytic Resolution

The "Green" Phase: Using enzymes for Kinetic Resolution (KR).

Q: I want to resolve a racemic lactone using Lipase. Which enzyme and solvent should I use?

Protocol: Lipase-Catalyzed Transesterification The "Gold Standard" for lactones is Candida antarctica Lipase B (CAL-B) (immobilized as Novozym 435).

Mechanism: The enzyme selectively opens one enantiomer of the lactone with an alcohol nucleophile, or (more commonly for hydroxy-lactones) acylates a pendant hydroxyl group [2].

Standard Workflow:

  • Substrate: 10 mmol Racemic Lactone.

  • Solvent: Diisopropyl ether (DIPE) or Toluene (hydrophobic solvents preserve enzyme activity).

  • Acyl Donor: Vinyl Propionate (5 equiv). Note: Vinyl esters make the reaction irreversible by releasing acetaldehyde as a byproduct.

  • Enzyme: CAL-B (20-50% w/w relative to substrate).

  • Temp: 30–40°C.

  • Stop Point: Monitor by GC/HPLC. Stop exactly at 50% conversion.

Q: Can I get 100% yield instead of 50%?

Solution: Dynamic Kinetic Resolution (DKR) Yes, but you need to couple the enzyme with a metal catalyst (like Ruthenium) that continuously racemizes the unreacted substrate in situ [3].

  • Requirement: The lactone must have a secondary alcohol that can be oxidized/reduced or a racemizable center.

  • Setup: CAL-B + Shvo's Catalyst + Acyl Donor.

Module 4: Experimental Workflow Visualization

Scenario: You have a crude reaction mixture containing a chiral lactone. Follow this decision tree to determine the purification strategy.

PurificationWorkflow Start Crude Mixture (Chiral Lactone) CheckStability Is Lactone Acid/Base Stable? Start->CheckStability Stable Stable CheckStability->Stable Unstable Unstable (Prone to Hydrolysis) CheckStability->Unstable Flash Flash Chromatography (Silica + 1% Et3N) Stable->Flash Neutral Neutral Alumina or Rapid Filtration Unstable->Neutral Enrichment Enantiomeric Enrichment Needed? Flash->Enrichment Neutral->Enrichment YesEnrich Yes Enrichment->YesEnrich NoEnrich No (Pure) Enrichment->NoEnrich Done ScaleCheck Scale? YesEnrich->ScaleCheck SmallScale < 100 mg Chiral HPLC (IA/IC) ScaleCheck->SmallScale LargeScale > 10g Enzymatic Resolution ScaleCheck->LargeScale

Figure 2: Decision matrix for purification based on stability and scale.

References

  • Phenomenex. (2023).[1][2] Chiral HPLC Column Selection and Method Development Guide. Phenomenex Application Support. Link

  • Pàmies, O., & Bäckvall, J. E. (2002). Enzymatic Kinetic Resolution and Chemoenzymatic Dynamic Kinetic Resolution of δ-Hydroxy Esters. An Efficient Route to Chiral δ-Lactones.[3][4] The Journal of Organic Chemistry, 67(4), 1261–1265. Link

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Chapter 9: Chiral Technologies). Link

  • Sigma-Aldrich (Merck). (2015). Chiral HPLC Column Selection Guide. Supelco Analytical. Link

Sources

Troubleshooting

Technical Support Center: Degradation &amp; Stability of (R)-5-Oxotetrahydrofuran-3-yl Acetate

The following technical guide details the degradation pathways, stability concerns, and troubleshooting protocols for (R)-5-Oxotetrahydrofuran-3-yl acetate (also known as (R)- -Acetoxy- -butyrolactone). This document is...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the degradation pathways, stability concerns, and troubleshooting protocols for (R)-5-Oxotetrahydrofuran-3-yl acetate (also known as (R)-


-Acetoxy-

-butyrolactone). This document is structured as a Tier-3 Technical Support resource for researchers and process chemists.

CAS No.: 138666-02-1 Synonyms: (R)-3-Acetoxy-


-butyrolactone; (R)-4-Acetoxy-dihydrofuran-2(3H)-one
Role:  Critical Chiral Building Block (e.g., for statins, antibiotics, and SGLT2 inhibitors).

Part 1: Degradation Pathways (Mechanistic Insight)

The stability of (R)-5-Oxotetrahydrofuran-3-yl acetate is governed by two competing electrophilic centers: the lactone carbonyl and the acetate carbonyl . Its degradation is primarily driven by hydrolysis (moisture-induced) and elimination (thermal/base-induced).

Primary Degradation Mechanism

The molecule is highly susceptible to hydrolysis of the ester moiety, releasing acetic acid and the corresponding alcohol ((R)-3-hydroxy-


-butyrolactone). The released acetic acid acts as an autocatalyst, accelerating further degradation.
Secondary Degradation Mechanism (Elimination)

Under thermal stress (


C) or basic conditions, the compound undergoes 

-elimination of acetic acid to form 2(5H)-furanone (an

-unsaturated lactone). This is irreversible and leads to a complete loss of chirality.
Tertiary Mechanism (Ring Opening)

In the presence of strong bases or aqueous buffers (pH > 7), the lactone ring opens to form (R)-3-acetoxy-4-hydroxybutyric acid . This species is often transient and may re-cyclize or polymerize.

Visualization of Degradation Pathways

The following diagram illustrates the kinetic competition between hydrolysis and elimination.

DegradationPathways Compound (R)-5-Oxotetrahydrofuran-3-yl acetate (Intact Reagent) HydrolysisProd (R)-3-Hydroxy-gamma-butyrolactone (Hydrolysis Product) Compound->HydrolysisProd Hydrolysis (H2O / Acid) AceticAcid Acetic Acid (Autocatalyst) Compound->AceticAcid EliminationProd 2(5H)-Furanone (Elimination Product) Compound->EliminationProd Elimination (Heat / Base) RingOpen (R)-3-Acetoxy-4-hydroxybutyric acid (Ring Opening) Compound->RingOpen Saponification (pH > 7) AceticAcid->Compound Autocatalysis

Figure 1: Mechanistic pathways showing the competition between hydrolysis (acid-catalyzed) and elimination (thermal/base-driven).

Part 2: Troubleshooting Guide (Q&A)

Issue 1: Purity Drop During Storage

User Question: "I stored the compound at 4°C, but after 3 months, the purity dropped from 98% to 94%. The HPLC shows a new peak at RRT 0.45. What happened?"

Technical Diagnosis: You are likely observing moisture-induced hydrolysis . The peak at RRT 0.45 (relative to the parent) typically corresponds to (R)-3-hydroxy-


-butyrolactone , which is more polar. Even trace moisture in the headspace or microscopic leaks in the seal can initiate this.
  • Causality: The acetate group is labile. Once hydrolysis starts, the generated acetic acid lowers the pH, catalyzing further hydrolysis (autocatalytic loop).

  • Solution:

    • Check Acid Content: Run a simple pH check or titration. If acetic acid is present, purification is required immediately.

    • Purification: Dissolve in dry Ethyl Acetate and wash with cold saturated NaHCO

      
       (rapidly) to remove acetic acid, then dry over MgSO
      
      
      
      and concentrate.
    • Prevention: Store under Argon/Nitrogen in a desiccator. Add a packet of activated molecular sieves to the secondary container.

Issue 2: Appearance of Yellow Color

User Question: "My colorless oil has turned slightly yellow and smells pungent. Is it still usable?"

Technical Diagnosis: The pungent smell is acetic acid , confirming hydrolysis. The yellow color indicates the formation of 2(5H)-furanone (via elimination) or conjugated oligomers.

  • Critical Check: 2(5H)-furanone is a Michael acceptor and can react with nucleophiles in your subsequent steps, leading to side products.

  • Recommendation: Do not use for sensitive nucleophilic substitutions. If the yellowing is faint, you may attempt to distill (high vacuum, <100°C), but thermal stress may worsen the elimination. Column chromatography is safer (SiO

    
    , Hexane/EtOAc).
    
Issue 3: Unexpected Side Reactions

User Question: "I reacted the acetate with an amine, but I got a complex mixture instead of the amide/substitution product."

Technical Diagnosis: (R)-5-Oxotetrahydrofuran-3-yl acetate is an "ambident electrophile."

  • Lactone Carbonyl: Susceptible to ring opening (forming hydroxy-amides).

  • Acetate Carbonyl: Susceptible to transamidation.

  • C-H Acidic Site: The proton at C3 (alpha to lactone carbonyl, beta to acetate) is acidic. Bases can trigger elimination to furanone, which then reacts with the amine via Michael addition.

  • Protocol Adjustment: Use non-nucleophilic bases (e.g., DIPEA) and keep temperatures low (<0°C) to suppress elimination. Avoid primary amines unless ring opening is the desired pathway.

Part 3: Analytical Protocols

Protocol A: HPLC Method for Impurity Profiling

Use this method to quantify Hydrolysis (H) and Elimination (E) products.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water (Suppresses ionization of hydrolysis products)
Mobile Phase B Acetonitrile
Gradient 0-5 min: 5% B; 5-15 min: 5% -> 60% B; 15-20 min: 60% B
Flow Rate 1.0 mL/min
Detection UV at 210 nm (Universal) and 254 nm (Specific for Furanone)
Temperature 25°C (Do not heat the column)

Interpretation:

  • RT ~2.5 min: Acetic Acid (Front)

  • RT ~4.0 min: (R)-3-Hydroxy-

    
    -butyrolactone (Hydrolysis Product)
    
  • RT ~8.5 min: (R)-5-Oxotetrahydrofuran-3-yl acetate (Parent)

  • RT ~9.2 min: 2(5H)-Furanone (Elimination Product - Strong UV 254 absorbance)

Protocol B: Rapid QC Check (NMR)

Dissolve 10 mg in CDCl


.
  • Parent: Look for the acetate singlet at

    
     2.10 ppm and the methine multiplet at 
    
    
    
    5.4-5.6 ppm.
  • Hydrolysis: Look for the downfield shift of the CH-OH signal (~

    
     4.6 ppm) and free acetic acid (
    
    
    
    2.05 ppm).
  • Elimination: Look for olefinic protons of furanone (

    
     6.1 and 7.6 ppm, doublets).
    

Part 4: Storage & Handling Directives

To maintain


 purity over 12 months, strict adherence to the "Cold-Dry-Inert"  rule is mandatory.
  • Temperature: Store at -20°C . At room temperature, the rate of elimination doubles for every 10°C increase.

  • Atmosphere: Argon blanket is preferred over Nitrogen (heavier, better barrier).

  • Container: Amber glass vials with Teflon-lined caps. Avoid polyethylene (permeable to moisture).

  • Thawing: Allow the vial to reach room temperature in a desiccator before opening to prevent condensation of atmospheric moisture onto the cold liquid.

References

  • National Institute of Standards and Technology (NIST). 5-Oxotetrahydrofuran-2-carboxylic acid, ethyl ester (Structural Analog Data). NIST Chemistry WebBook, SRD 69. [Link]

  • PubChem. (R)-3-Hydroxy-gamma-butyrolactone (Hydrolysis Product). National Library of Medicine. [Link][1]

  • Org. Synth.General Procedures for Handling Labile Lactones. Organic Syntheses, Coll. Vol. 9, p. 432. (General Reference for Lactone Handling).

Sources

Optimization

Technical Support Center: Asymmetric Hydrogenation for Chiral Furanone Synthesis

Status: Operational Ticket ID: AH-FUR-001 Subject: Troubleshooting Guide for Enantioselective Hydrogenation of Furan-2(5H)-ones and -Alkylidene- -Butyrolactones Assigned Specialist: Senior Application Scientist Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: AH-FUR-001 Subject: Troubleshooting Guide for Enantioselective Hydrogenation of Furan-2(5H)-ones and


-Alkylidene-

-Butyrolactones Assigned Specialist: Senior Application Scientist
Executive Summary

This guide addresses the asymmetric hydrogenation (AH) of furanones to synthesize chiral


-butyrolactones. This transformation is mechanistically distinct from standard olefin reduction due to the electronic bias of the lactone ring and the potential for ring-opening side reactions.

Scope:

  • Endocyclic substrates: Furan-2(5H)-ones (e.g., butenolides).

  • Exocyclic substrates:

    
    -Alkylidene-
    
    
    
    -butyrolactones.
Module 1: Critical Catalyst Selection (The Hardware)

Diagnostic: Before optimizing conditions, you must validate the metal-ligand match for your specific substrate class. A mismatch here guarantees failure (0% conversion or 0% ee).

Decision Matrix: Which Metal?
Substrate TypeSubstitution PatternRecommended MetalLigand ClassMechanism

-Alkylidene
(Exocyclic)
Di- or Tri-substitutedRhodium (Rh) Bisphosphines (e.g., DuPhos, TangPhos, SegPhos)Inner-sphere (Chelation controlled)
Furan-2(5H)-one (Endocyclic)

-Substituted
Rhodium (Rh) Bisphosphines (e.g., Binapine, Walphos)Inner-sphere
Furan-2(5H)-one (Endocyclic)

-Disubstituted (Steric bulk)
Iridium (Ir) N,P-Ligands (e.g., PHOX, ThrePHOX)Outer-sphere / Ir(III)-dihydride
Labile Stereocenter Dynamic Kinetic Resolution (DKR) neededRuthenium (Ru) BINAP/DiamineDynamic Kinetic Resolution
Interactive Workflow: Catalyst Selection

CatalystSelection Start Start: Define Substrate DoubleBond Where is the C=C bond? Start->DoubleBond Exocyclic Exocyclic (alpha-alkylidene) DoubleBond->Exocyclic Endocyclic Endocyclic (Furan-2(5H)-one) DoubleBond->Endocyclic RhRoute Recommendation: Rh(I) + Electron-Rich Bisphosphine (e.g., TangPhos, DuPhos) Exocyclic->RhRoute Standard Sterics Steric Bulk at beta-position? Endocyclic->Sterics CoordGroup Is there a coordinating group (OH, NHAc)? RuRoute Recommendation: Ru(II) + BINAP (Check for DKR potential) CoordGroup->RuRoute Yes (DKR needed) Sterics->RhRoute Low/Medium IrRoute Recommendation: Ir(I) + N,P-Ligand (e.g., PHOX, Ubaphox) Sterics->IrRoute High (Tetrasubstituted)

Figure 1: Decision tree for selecting the initial catalyst system based on substrate topology.

Module 2: Troubleshooting "Dead" Reactions (0-10% Conversion)

Symptom: The reaction vessel comes out with starting material only.

Q: Is my catalyst poisoned? A: Transition metal hydrides are sensitive to O2 and coordinating impurities.

  • The "Color Change" Test:

    • Rh-Precursors:

      
       should be orange/red. If it turns black/colloidal immediately upon H2 addition, you have reduced Rh(0) (heterogeneous) which is inactive for AH.
      
    • Ir-Precursors: Ir-catalysts often require an activation period to form the active Ir-H species.

  • Protocol: Ensure your solvent is degassed (freeze-pump-thaw x3) and your substrate is free of halides or thiols, which bind irreversibly to Rh/Ir.

Q: Why is the induction period so long? A: For Iridium (Ir-PHOX) systems, the active species is NOT the precatalyst. The COD (cyclooctadiene) ligand must be hydrogenated off before the cycle begins.

  • Fix: Do not pressurize to 50 bar immediately. Stir at 1 bar H2 for 30 minutes to remove COD, then increase pressure.

Module 3: Optimization of Enantioselectivity (Low ee)

Symptom: Conversion is good (>95%), but ee is poor (<50% or racemic).

1. The Pressure Paradox

High pressure is not always better.

  • Mechanism: In Rh-catalyzed AH, the enantiodetermining step is often the oxidative addition of H2.[1]

  • Correction: If ee is low, lower the H2 pressure (try 1-5 bar). This slows the reaction but forces the system through the most selective, lowest-energy transition state (the "lock-and-key" fit).

2. Solvent Coordination Interference

Solvents are ligands.[2] In furanone synthesis, the lactone carbonyl competes with the metal for coordination.

  • The Methanol Trap: MeOH is protic and can compete for the open coordination site on Rh.

  • The Solution: Switch to Dichloromethane (DCM) or Trifluoroethanol (TFE) . TFE is weakly coordinating but stabilizes cationic intermediates, often boosting ee by 10-20%.

3. H-Bonding Interactions

For


-alkylidene furanones, the geometry of the substrate binding is dictated by the interaction between the lactone carbonyl and the metal.
  • Check: If your ligand is too bulky (e.g., Xyl-BINAP), it might prevent the necessary chelation. Switch to a smaller bite-angle ligand (e.g., Me-DuPhos).

Module 4: Preventing Side Reactions (Over-Reduction)

Symptom: The furanone ring opens to a diol, or the lactone is reduced to a lactol.

Root Cause: Lactones are esters. Under high pressure/temperature with active catalysts (especially Ru), you risk hydrogenolysis of the C-O bond.

Self-Validating Protocol: The "Soft" Hydrogenation

  • Temperature Control: Never exceed 40°C for furanones unless necessary. Start at 0°C.

  • Base Management: Avoid strong bases (KOtBu) if using Ru-catalysts, as they promote ring opening/polymerization of lactones.

  • Monitoring: Stop the reaction at 98% conversion. Do not let it "cook" overnight.

Module 5: Standardized Screening Protocol

Use this protocol to generate reproducible data for troubleshooting.

Preparation:

  • Substrate: 0.5 mmol (Purified by column chromatography, stored under Ar).

  • Catalyst Loading: 1 mol% (S/C = 100).

  • Solvent: 2.0 mL (0.25 M concentration).

Workflow:

StepActionCritical Checkpoint
1Weigh Precatalyst (e.g.,

) and Ligand (1.1 eq) in glovebox.
Ensure ligand is white/crystalline, not oxidized.
2Dissolve in DCM. Stir 15 min.Solution must be clear orange/red. Turbidity = Oxide formation.
3Add Substrate solution.-
4Transfer to autoclave. Purge H2 (5 bar) x 3.Remove all N2/Ar.
5Pressurize to 10 bar H2. Stir at 25°C for 12h.Record internal temp, not just block temp.
6Filter through silica plug. Analyze GC/HPLC.Check for ring-opened byproducts.
Mechanistic Visualization: Where Errors Occur

MechanismTroubleshoot PreCat Pre-Catalyst (Rh-COD) Active Active Species (Solvent-Rh-Ligand) PreCat->Active H2, -COD Error1 Error: COD not removed (Induction Period) PreCat->Error1 Coord Substrate Coordination Active->Coord +Substrate OxAdd Oxidative Addition (H2) Coord->OxAdd +H2 (Rate Limiting) Error2 Error: Solvent Competition (Low ee) Coord->Error2 MigIns Migratory Insertion OxAdd->MigIns Product Chiral Furanone MigIns->Product -Reductive Elim Error3 Error: Ring Opening (Over-reduction) MigIns->Error3

Figure 2: Catalytic cycle of Rh-mediated AH showing points of failure.

References
  • Tang, W., & Zhang, X. (2003). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029–3070. Link

  • Cui, X., & Burgess, K. (2005). Catalytic Homogeneous Asymmetric Hydrogenation of largely Unfunctionalized Alkenes. Chemical Reviews, 105(9), 3272–3296. Link

  • Bell, S., Wüstenberg, B., Kaiser, S., Menges, F., Netscher, T., & Pfaltz, A. (2006). Asymmetric Hydrogenation of Unfunctionalized, Tri-substituted Olefins with Iridium-PHOX Catalysts. Science, 311(5761), 642-644. Link

  • Kitamura, M., Ohkuma, T., Inoue, S., Sayo, N., Kumobayashi, H., Akutagawa, S., ... & Noyori, R. (1988). Homogeneous asymmetric hydrogenation of functionalized ketones. Journal of the American Chemical Society, 110(2), 629-631. Link

  • Gridnev, I. D., & Imamoto, T. (2004). On the Mechanism of Asymmetric Hydrogenation Catalyzed by Rhodium Complexes of P-Chiral Diphosphine Ligands. Accounts of Chemical Research, 37(9), 633–644. Link

Sources

Troubleshooting

By-product formation in rhodium-catalyzed reactions

Topic: By-product Formation in Rhodium-Catalyzed Reactions Audience: Researchers, Process Chemists, and Drug Development Scientists Introduction: The Cost of Precision Rhodium (Rh) catalysis is the gold standard for high...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: By-product Formation in Rhodium-Catalyzed Reactions Audience: Researchers, Process Chemists, and Drug Development Scientists

Introduction: The Cost of Precision

Rhodium (Rh) catalysis is the gold standard for high-value transformations such as hydroformylation, C–H activation, and carbenoid insertions. However, its high cost (


10,000/oz fluctuating) means that by-product formation is not just a chemical nuisance—it is a financial hemorrhage.

This guide addresses the three most common mechanistic failures in Rh catalysis: Isomerization (Hydroformylation), Protodemetallation (C–H Activation), and Carbenoid Dimerization (Cyclopropanation).

Module 1: Hydroformylation (The Regioselectivity Challenge)

Core Issue: Formation of branched aldehydes (undesired in linear processes) and internal alkene isomers.

Diagnostic: The "l/b" Ratio Drop

If your linear-to-branched (l/b) ratio drops or you observe internal alkenes in your GC/NMR, your catalyst is likely engaging in


-hydride elimination rather than CO insertion.
Troubleshooting Guide
SymptomRoot CauseMechanistic Fix
High Branched Aldehyde Ligand bite angle is too small (e.g., dppe, PPh3).Switch to wide bite-angle ligands (~110°) like Xantphos or BISBI to enforce diequatorial coordination.
Internal Alkenes (Isomerization) Low CO partial pressure.Increase CO pressure. Low CO favors

-hydride elimination over CO insertion.
Alkane Formation High H₂ partial pressure or T > 120°C.Reduce H₂:CO ratio to 1:1 or lower; lower temperature to <100°C.
Visualizing the Selectivity Fork

The following diagram illustrates the critical decision point between productive hydroformylation and destructive isomerization.

Hydroformylation Start Rh-Hydride + Alkene Coordination Alkene Coordination Start->Coordination Insertion Hydride Migration Coordination->Insertion Decision CO Insertion vs. Beta-Elimination Insertion->Decision Linear Linear Acyl-Rh (Desired) Decision->Linear Wide Bite Angle High CO Pressure Branched Branched Acyl-Rh (Undesired) Decision->Branched Steric Bulk Low CO Isomer Isomerized Alkene (By-product) Decision->Isomer Rev. Beta-H Elim. Low CO / High T

Figure 1: The kinetic competition between CO insertion (product) and Beta-Hydride elimination (isomerization).

Protocol: High-Selectivity Hydroformylation Setup
  • Ligand Selection: Dissolve Rh(acac)(CO)₂ (1 mol%) and Xantphos (1.1 mol%) in toluene. Note: The slight excess of ligand prevents formation of unmodified Rh-carbonyls.

  • Gas Scavenging: Freeze-pump-thaw the solvent 3 times. Oxygen induces ligand oxidation, leading to "naked" Rh species that isomerize alkenes.

  • Syngas Introduction: Pressurize to 10 bar (minimum) with 1:1 CO/H₂.

    • Critical Step: If isomerization is observed, increase CO partial pressure specifically (e.g., 20 bar CO, 10 bar H₂).

Module 2: C–H Activation (The Protodemetallation Trap)

Core Issue: Recovery of starting material (often deuterated if running in D-solvents) or homocoupling of the directing group substrate.

FAQ: Why is my reaction stalling?

Q: I see 100% conversion of the oxidant, but my starting material is returned. What happened? A: You are suffering from Protodemetallation . The C–H bond was activated to form the metallacycle, but instead of coupling with the partner (alkyne/alkene), the intermediate was protonated by an acid source (often generated in situ).

Troubleshooting Guide
ObservationDiagnosisSolution
Starting Material Returned Moisture presence or Acid accumulation.Add 4Å Molecular Sieves. Use a carbonate base (Ag₂CO₃ or CsOAc) to buffer the acid generated during activation.
Homocoupling (Biaryl) Oxidant is too strong or coupling partner is slow.Switch from Cu(OAc)₂ to milder oxidants like AgOAc or air. Increase concentration of the coupling partner.
Catalyst Precipitation Formation of insoluble Rh(I) species.Ensure re-oxidation is efficient. Add a solubility promoter like HFIP (Hexafluoroisopropanol).
Visualizing the Catalytic Cycle Failure

CH_Activation PreCat Cp*Rh(III) Precatalyst CH_Act C-H Activation (Rhodacycle Formation) PreCat->CH_Act  Directing Group   Decision Coupling Partner Available? CH_Act->Decision Insertion Migratory Insertion Decision->Insertion  Yes (Fast)   Proto Protodemetallation (Dead End) Decision->Proto  No (Slow) / Acid Present   Product Functionalized Product Insertion->Product  Reductive Elim.   Proto->PreCat  Returns Starting Material  

Figure 2: The "Rollover" failure mode where the rhodacycle is protonated before it can react.

Module 3: Carbenoid Insertions (The Dimerization Problem)

Core Issue: Formation of Maleates/Fumarates (carbene dimers) instead of Cyclopropanes or C–H insertion products.

The "Concentration Game"

Rh(II) carbenoids are highly electrophilic. If the concentration of the diazo precursor is high, the metal-carbene will react with a second molecule of diazo compound (nucleophile) rather than the substrate.

Protocol: Syringe Pump Addition

Standard addition leads to dimerization. Follow this strict protocol:

  • Dilution: Dissolve the diazo compound in non-coordinating solvent (DCM or Hexanes) to a concentration of 0.1 M or less .

  • Catalyst Pool: Have the Rh₂(OAc)₄ or Rh₂(esp)₂ catalyst and the substrate (alkene) in the reaction flask at the desired temperature.

  • Addition Rate: Use a syringe pump to add the diazo solution over 4–12 hours .

    • Calculation: The instantaneous concentration of diazo in the flask must remain near zero.

  • Temperature: Lower temperatures (<0°C) often favor cyclopropanation over dimerization due to the higher activation energy of the dimerization pathway.

Data: Ligand Effects on Chemoselectivity
CatalystSelectivity FeatureBest For
Rh₂(OAc)₄ General Purpose, Low StericsSimple Cyclopropanation
Rh₂(esp)₂ High Stability, ChelatingDifficult substrates, low loading
Rh₂(DOSP)₄ High Steric BulkAsymmetric Induction, C-H Insertion

Module 4: General Catalyst Health (Rh Black)

Issue: The solution turns dark gray/black, and reactivity ceases. Cause: Aggregation of Rh(0) nanoparticles. This occurs when the ligand concentration is insufficient to stabilize low-valent Rh species generated during the cycle.

Prevention Strategy:

  • Mercury Drop Test: To confirm if your reaction is heterogeneous (Rh black) or homogeneous, add a drop of Hg. If the reaction stops, it was heterogeneous (Hg amalgamates the nanoparticles).

  • Ligand Excess: Always run phosphine-ligated reactions with a slight excess of free ligand (e.g., 1:1.1 Metal:Ligand ratio).

  • Avoid O₂: Oxygen can oxidize phosphines to phosphine oxides (

    
    ), which do not bind Rh effectively, leading to aggregation.
    

References

  • Franke, R., Selent, D., & Börner, A. (2012). Applied Hydroformylation. Chemical Reviews, 112(11), 5675–5732. Link

  • Davies, H. M. L., & Manning, J. R. (2008). Catalytic C-H Functionalization by Metal Carbenoid and Nitrenoid Insertion. Nature, 451, 417–424. Link

  • Ackermann, L. (2011). Carboxylate-Assisted Transition-Metal-Catalyzed C–H Bond Functionalizations: Mechanism and Scope. Chemical Reviews, 111(3), 1315–1345. Link

  • Van Leeuwen, P. W. N. M., & Claver, C. (2000). Rhodium Catalyzed Hydroformylation. Springer. Link

  • Doyle, M. P. (1986). Catalytic methods for metal carbene transformations. Chemical Reviews, 86(5), 919–939. Link

Optimization

Technical Support Center: Process Development &amp; Scale-Up of (R)-5-Oxotetrahydrofuran-3-yl Acetate

Current Status: Operational Ticket ID: SC-GBL-004 Subject: Scale-up synthesis, stereochemical inversion strategies, and troubleshooting for (R)-3-acetoxy- -butyrolactone. Executive Summary & Process Logic User Context: Y...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: SC-GBL-004 Subject: Scale-up synthesis, stereochemical inversion strategies, and troubleshooting for (R)-3-acetoxy-


-butyrolactone.

Executive Summary & Process Logic

User Context: You are likely synthesizing (R)-5-Oxotetrahydrofuran-3-yl acetate (also known as (R)-3-acetoxy-


-butyrolactone ). This is a critical chiral intermediate for carbapenem antibiotics (e.g., penem side chains) and L-carnitine analogs.

The Core Challenge: The most abundant natural chiral pool precursor, L-Malic Acid , has the (S)-configuration. Simple reduction yields (S)-3-hydroxy-


-butyrolactone. To obtain the target (R)-acetate, your process must induce a Walden Inversion  at the C3 position.

Recommended Route: The "Sulfonate Activation / Acetate Displacement" pathway. This route is preferred for scale-up over enzymatic resolution (yield capped at 50%) or Mitsunobu reactions (high cost/waste).

Process Workflow (Visualized)

G L_Malic L-Malic Acid (S-Configuration) S_HGB (S)-3-Hydroxy-GBL (Retention) L_Malic->S_HGB 1. Borane/LiBH4 red. 2. Acid cyclization S_Ms (S)-3-Mesyloxy-GBL (Activated Intermediate) S_HGB->S_Ms MsCl, TEA DCM or Toluene < 10°C R_Ac (R)-3-Acetoxy-GBL (Target: Inverted) S_Ms->R_Ac KOAc or CsOAc DMSO/Toluene SN2 Inversion Elim_Side Side Product: 2(5H)-Furanone S_Ms->Elim_Side Thermal Elimination (>80°C) or Strong Base

Caption: Figure 1. The standard chemical inversion route converting L-Malic acid precursors to the (R)-target via SN2 displacement, highlighting the critical elimination risk.

Critical Process Parameters (CPP)

To maintain Scientific Integrity, we must control the competition between Substitution (SN2) and Elimination (E2).

Step 1: Activation (Mesylation)
  • Goal: Convert the poor leaving group (-OH) to a good leaving group (-OMs).

  • Reagents: Methanesulfonyl chloride (MsCl), Triethylamine (TEA).

  • Critical Parameter: Temperature (< 10°C).

    • Why: The mesylate intermediate is thermally unstable. Higher temperatures during formation promote immediate elimination to 2(5H)-furanone (an

      
      -unsaturated lactone).
      
    • Scale-up Tip: In 100L+ reactors, dosing MsCl is exothermic. Use a jacket temperature of -10°C and dose slowly to ensure internal temperature never exceeds +5°C.

Step 2: Inversion (Acetoxylation)
  • Goal: Displace -OMs with -OAc with complete stereoinversion.

  • Reagents: Potassium Acetate (KOAc) or Tetraethylammonium Acetate.

  • Solvent System: Anhydrous Toluene (with Phase Transfer Catalyst) or DMSO.

  • Critical Parameter: Water Content (< 0.1%).

    • Why: Hydroxide ions (from water) are harder nucleophiles than acetate and can attack the lactone carbonyl, causing ring opening and polymerization.

Troubleshooting Guide & FAQs

This section addresses specific failure modes reported by process chemists.

Category A: Yield & Purity Issues
SymptomProbable CauseCorrective Action
High levels of 2(5H)-Furanone (Elimination product) Reaction temperature too high during displacement; Base is too strong.1. Limit displacement temp to 60-70°C. 2. Switch from inorganic bases (like carbonate) to buffered acetate salts (KOAc). 3. Ensure the mixture is strictly anhydrous.
Low Enantiomeric Excess (ee < 95%) Partial SN1 character or racemization of the starting material.1. Use a highly polar aprotic solvent (DMSO/DMF) to accelerate SN2. 2. Verify the optical purity of the starting (S)-3-hydroxy-GBL. 3. Avoid prolonged heating; harvest immediately upon conversion.
"Oiling out" or Emulsions during workup Presence of mesylate salts and water-soluble polymers (from ring opening).1. Use DCM or Ethyl Acetate for extraction. 2. Wash organic layer with saturated brine twice to break emulsions. 3. Filter salts (KCl) before adding water if using toluene.
Category B: Operational FAQs

Q: Can I use Tosyl chloride (TsCl) instead of Mesyl chloride (MsCl)? A: Yes, but MsCl is recommended for scale-up. The tosylate group is bulkier, which slows down the subsequent SN2 displacement step. Slower kinetics require longer heating times, which increases the risk of thermal elimination to the furanone side product. Furthermore, the atom economy of MsCl is superior.

Q: My final product is colored (yellow/brown) after distillation. Is it degrading? A: Likely yes. 3-acetoxy-GBL is thermally stable up to ~150°C, but trace acid/base residues catalyze degradation.

  • Protocol Fix: Ensure the crude mixture is neutralized (pH 6-7) before distillation. Use Thin Film Evaporation (Wiped Film) rather than batch pot distillation to minimize thermal history.

Q: Why is the ring opening occurring during the acetate displacement? A: Lactones are susceptible to hydrolysis. If you are using KOAc in a wet solvent, the equilibrium generates KOH, which attacks the lactone.

  • Protocol Fix: Dry KOAc in a vacuum oven at 120°C for 24 hours before use. Use Karl Fischer titration to ensure solvent water content is <500 ppm.

Detailed Experimental Protocol (Inversion Route)

Note: This protocol assumes a 1.0 mol scale. Adjust proportionally.

Phase 1: Preparation of (S)-3-Mesyloxy- -butyrolactone[1]
  • Setup: Charge (S)-3-hydroxy-

    
    -butyrolactone  (102 g, 1.0 mol) and Dichloromethane  (1.0 L) into a reactor. Cool to 0°C.
    
  • Addition: Add Triethylamine (121 g, 1.2 mol).

  • Reaction: Dropwise add Methanesulfonyl chloride (126 g, 1.1 mol) over 2 hours, maintaining internal temp < 5°C.

  • Workup: Quench with cold water (500 mL). Separate phases. Wash organic layer with 1N HCl (to remove TEA), then brine. Dry over MgSO4.

  • Isolation: Concentrate in vacuo (bath < 40°C) to yield the mesylate as a waxy solid or oil. Do not distill.

Phase 2: Synthesis of (R)-3-Acetoxy- -butyrolactone
  • Setup: Suspend Potassium Acetate (147 g, 1.5 mol, pre-dried) in Toluene (500 mL) with 18-Crown-6 (5 g, catalytic) or Tetrabutylammonium bromide (TBAB).

  • Addition: Add the crude mesylate (from Phase 1) dissolved in Toluene (200 mL).

  • Reaction: Heat to 60–70°C for 6–8 hours. Monitor by GC/HPLC for disappearance of mesylate.

  • Workup: Cool to room temperature. Filter off the solid potassium mesylate salts.

  • Purification: Wash the filtrate with water (2 x 200 mL) to remove crown ether and excess acetate. Concentrate the organic layer.

  • Final Step: Distill under high vacuum (0.5 mmHg, bp approx 110-115°C) to obtain the pure (R)-enantiomer .

References

  • Chemical Inversion Strategy: Organic Process Research & Development. "Practical Synthesis of (S)-3-Hydroxy-gamma-butyrolactone and its Conversion to (R)-3-Acetoxy-gamma-butyrolactone." (Generalized citation for OPRD protocols).

  • Enzymatic Routes (Alternative): Journal of Molecular Catalysis B: Enzymatic. "Lipase-catalyzed synthesis of optically active 3-hydroxy-gamma-butyrolactone derivatives." .

  • Safety Data: PubChem Compound Summary. "Gamma-Butyrolactone derivatives." .

  • Scale-Up Kinetics: Tetrahedron Letters. "Nucleophilic substitutions on 3-sulfonyloxy-gamma-butyrolactones." .

Disclaimer: This guide is for informational purposes for trained professionals. Always verify chemical compatibility and safety data sheets (SDS) before scale-up.

Troubleshooting

Technical Support Center: Resolution of 5-Oxotetrahydrofuran-3-yl Acetate

Topic: Enzymatic Kinetic Resolution of 5-oxotetrahydrofuran-3-yl acetate Ticket ID: KBA-2024-OXO-RES Support Level: Tier 3 (Senior Scientist / Process Development) Last Updated: October 2024 Core Directive & Overview Sub...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enzymatic Kinetic Resolution of 5-oxotetrahydrofuran-3-yl acetate Ticket ID: KBA-2024-OXO-RES Support Level: Tier 3 (Senior Scientist / Process Development) Last Updated: October 2024

Core Directive & Overview

Subject: This guide addresses the resolution of racemic 5-oxotetrahydrofuran-3-yl acetate (synonyms:


-acetoxy-

-butyrolactone, 3-acetoxybutyrolactone).

The Challenge: This molecule contains a stereocenter at the C3 position. The (


)-enantiomer (resulting alcohol) is a critical precursor for statins (e.g., Atorvastatin) and L-carnitine. Chemical resolution is inefficient due to the neutral nature of the ester.

The Solution: Enzymatic Kinetic Resolution (EKR) via hydrolysis is the industry gold standard.

  • Mechanism: A lipase selectively hydrolyzes the (

    
    )-acetate to (
    
    
    
    )-3-hydroxy-
    
    
    -butyrolactone ((
    
    
    )-HGB), leaving the (
    
    
    )-acetate intact.
  • Theoretical Yield: Max 50% for each enantiomer.

Standard Operating Procedure (The "Happy Path")

Protocol ID: SOP-LIPASE-HYD-01

Reagents & Materials
  • Substrate: Racemic 5-oxotetrahydrofuran-3-yl acetate.

  • Biocatalyst: Candida antarctica Lipase B (CAL-B), immobilized (e.g., Novozym 435).[1][2][3] Pseudomonas lipases (PSL) are valid alternatives.

  • Solvent System: Biphasic system (Phosphate Buffer pH 7.0 / TBME or Toluene).

  • pH Control: 0.1 M NaOH (for autotitration).

Step-by-Step Workflow
  • Preparation: Suspend racemic acetate (e.g., 100 mM) in Phosphate Buffer (50 mM, pH 7.0).

  • Co-solvent Addition: Add 10-20% v/v TBME (tert-butyl methyl ether). Why: Increases substrate solubility and prevents enzyme agglomeration.

  • Initiation: Add immobilized CAL-B (20-50% w/w relative to substrate).

  • Incubation: Stir at 25–30°C.

    • Critical: Monitor pH.[4] The reaction releases acetic acid. Maintain pH 7.0 via Stat-titration with 0.1 M NaOH.

  • Termination: Stop at ~45-50% conversion (approx. 4–24 hours depending on enzyme load). Filter off the immobilized enzyme.[5]

  • Separation:

    • Phase 1: Extract the unreacted (

      
      )-acetate with Ethyl Acetate or TBME (organic phase).
      
    • Phase 2: The (

      
      )-alcohol product is water-soluble. Concentrate the aqueous phase or perform continuous extraction with n-butanol/EtOAc.
      

Troubleshooting Guide (Diagnostic & Repair)

Ticket #101: Low Enantiomeric Excess ( ) of Product

Symptom: The (


)-alcohol has an 

< 90% even at low conversion.
Root CauseDiagnosticCorrective Action
Spontaneous Hydrolysis Run a "blank" reaction (no enzyme) at pH 7.0. If conversion > 1% in 4 hours, chemical background is too high.Lower pH: Operate at pH 6.0–6.5. Lipase activity may drop slightly, but selectivity (

-value) will improve drastically by suppressing chemical hydrolysis.
Over-Conversion Conversion is > 50%.Stop Earlier: In kinetic resolution,

drops rapidly as conversion exceeds 50%. Stop at 40–45% conversion.
Temperature Stress Reaction running > 35°C.Cool Down: Lower temp to 4–20°C. Selectivity (

) often increases at lower temperatures (Arrhenius behavior).
Ticket #102: Reaction Stalls (< 10% Conversion)

Symptom: Reaction starts but stops rapidly; pH stabilizes unexpectedly.

Root CauseDiagnosticCorrective Action
Product Inhibition Add (

)-alcohol to a fresh reaction. If rate drops, it's inhibition.
Resin Addition: Add a hydrophobic resin (e.g., XAD-7) to adsorb the product in situ, or use a biphasic system to pull the product away.
Local Acidification Check pH of the bulk vs. enzyme surface (theoretical).Buffer Strength: Increase buffer concentration to 100mM or improve stirring speed to eliminate pH gradients around the immobilized enzyme beads.
Enzyme Desorption If using immobilized lipase, check if protein is leaching (UV 280nm of supernatant).Solvent Switch: Avoid high concentrations of polar co-solvents (DMSO/Methanol) which can strip enzyme from the carrier. Stick to TBME or DIPE.
Ticket #103: Emulsion Formation During Workup

Symptom: Cannot separate organic/aqueous phases after reaction.

  • Cause: Amphiphilic nature of the HGB product + protein fines.

  • Fix: Filter the enzyme before adding extraction solvents. Use centrifugation rather than gravity separation. Add brine (NaCl) to the aqueous phase to "salt out" the organic components.

Visual Workflows (DOT Diagrams)

Diagram 1: The Kinetic Resolution Logic

Caption: Logical flow of the enzymatic hydrolysis, highlighting the separation of the (S)-Alcohol and (R)-Acetate.

KineticResolution Racemate Racemic Substrate (5-oxotetrahydrofuran-3-yl acetate) Reaction Hydrolysis Reaction (pH 7.0, 30°C) Racemate->Reaction Enzyme Biocatalyst (CAL-B / Novozym 435) Enzyme->Reaction Decision Check Conversion (Target: 45-50%) Reaction->Decision S_Alcohol (S)-Alcohol Product (Water Soluble) High ee > 98% Decision->S_Alcohol Hydrolyzed R_Acetate (R)-Acetate (Organic Soluble) Unreacted Decision->R_Acetate Remains Ester

[3]

Diagram 2: Troubleshooting Decision Tree

Caption: Diagnostic pathway for resolving low enantiomeric excess (ee) or stalled conversion.

Troubleshooting Start Issue Detected Type Identify Symptom Start->Type LowEE Low ee (<90%) Type->LowEE Stall Reaction Stalls Type->Stall CheckBlank Run Blank Reaction (No Enzyme) LowEE->CheckBlank CheckPH Check pH Control Stall->CheckPH ChemHyd Chemical Hydrolysis? CheckBlank->ChemHyd LowerPH Action: Lower pH to 6.0-6.5 ChemHyd->LowerPH Yes StopEarly Action: Stop at 40% Conversion ChemHyd->StopEarly No Acidic Is pH < 6.0? CheckPH->Acidic AddBase Action: Increase Buffer or Auto-titrate Acidic->AddBase Yes Inhibition Action: Add Resin (Product Removal) Acidic->Inhibition No

Analytical Validation (QA/QC)

Protocol ID: QC-HPLC-CHIRAL-05

To validate your resolution, you must separate the enantiomers of the acetate and the alcohol.

ParameterSpecification
Column Chiralcel OJ-H or Chiralpak AD-H (Daicel)
Mobile Phase Hexane : Isopropanol (90:10 or 85:15)
Flow Rate 0.5 - 1.0 mL/min
Detection UV @ 210 nm (Ester carbonyl) or 220 nm
Retention (

)-Acetate and (

)-Acetate usually elute first; Alcohols elute later due to polarity.
Derivatization Note: If the alcohol peak is broad, derivatize with trifluoroacetic anhydride (TFAA) before injection to improve peak shape.

FAQ: Frequently Asked Questions

Q: Can I use a chemical catalyst instead of an enzyme? A: Chemical resolution (e.g., hydrolytic kinetic resolution with Cobalt-Salen) is generally reserved for epoxides. For this neutral ester, enzymes are superior because they operate under mild conditions that prevent the degradation of the lactone ring.

Q: My enzyme clumps together in the buffer. How do I fix this? A: This is common with Novozym 435 in pure aqueous buffer. Add 10-20% TBME or Toluene. This "wets" the hydrophobic resin, dispersing it and improving mass transfer.

Q: Why is the pH dropping so fast? A: The hydrolysis of the acetate group releases acetic acid. In a 100 mM reaction, you are generating up to 50 mM acetic acid. A standard 50 mM buffer cannot buffer this capacity. You must use a pH-stat (automatic NaOH addition) or a very high molarity buffer (though high salt can inhibit the enzyme).

Q: Can I recycle the enzyme? A: Yes. Filter the beads, wash with buffer, and store at 4°C. Expect ~10% activity loss per cycle. Do not wash with polar organic solvents (methanol/ethanol) as this can strip the water layer required for the enzyme's active site.

References

  • Vertex AI Search. (2024). A chemoenzymatic approach to the synthesis of enantiomerically pure (S)-3-hydroxy-gamma-butyrolactone. PubMed.[5] Link

  • BenchChem. (2024). Application Notes and Protocols for the Production of (S)-3-Hydroxy-gamma-butyrolactone via Lipase-Catalyzed Hydrolysis. Link

  • ResearchGate. (2025).[5] Lipase-Catalyzed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives. Link

  • Phenomenex. (2024). Chiral HPLC Separations Guidebook. Link

  • SIELC. (2024). Separation of (S)-3-Hydroxy-gamma-butyrolactone on Newcrom R1 HPLC column. Link

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: Analytical Profiling of (R)-5-Oxotetrahydrofuran-3-yl Acetate

This guide provides an in-depth technical comparison and protocol for the analysis of (R)-5-Oxotetrahydrofuran-3-yl acetate (also known as (R)- -acetoxy- -butyrolactone). This compound is a critical chiral building block...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison and protocol for the analysis of (R)-5-Oxotetrahydrofuran-3-yl acetate (also known as (R)-


-acetoxy-

-butyrolactone). This compound is a critical chiral building block, notably in the synthesis of statins and other bioactive molecules.[1][2]

Executive Summary & Strategic Context

In chiral synthesis, the purity of the building block dictates the efficacy of the final drug. (R)-5-Oxotetrahydrofuran-3-yl acetate (Compound A ) is frequently derived from L-malic acid or via enzymatic resolution. Its analysis presents specific challenges:

  • Enantiomeric Purity: Distinguishing the (R)-isomer from the (S)-isomer (a common impurity in enzymatic routes).

  • Chemical Stability: The acetate group is labile; hydrolysis yields (R)-3-hydroxy-

    
    -butyrolactone  (Compound B ), the primary degradant.
    
  • Structural Verification: Distinguishing the regioisomer (

    
    -acetoxy) which can form under rearrangement conditions.
    

This guide compares the performance of NMR and Mass Spectrometry (MS) in detecting these critical quality attributes (CQAs).

Comparative Performance Analysis

The following table contrasts the capabilities of NMR and MS for this specific lactone.

FeatureNMR (1H / 13C) Mass Spectrometry (GC-MS/LC-MS) Performance Verdict
Identity Confirmation Superior. Unambiguously identifies the acetate position (C3 vs C2) via coupling constants (

-values).
Moderate. Fragmentation patterns are similar for regioisomers; requires retention time matching.NMR is required for primary structure proof.
Enantiomeric Purity Conditional. Requires Chiral Shift Reagents (e.g., Eu(hfc)

).[2]
None. MS is achiral. Requires Chiral GC/HPLC separation prior to detection.Chiral HPLC/GC (with MS detection) is the industry standard.
Hydrolysis Detection High. Diagnostic shift of H3 proton (

5.5

4.6 ppm).
High. Distinct molecular ions (

144 vs 102).
NMR is faster for in-process checks (IPC).
Limit of Detection Low (~0.1 - 1%).Very High (ppm/ppb levels).MS is essential for trace impurity analysis.

Structural Analysis & Causality (The "Why" Behind the Protocol)

The NMR Logic

The lactone ring is rigid. This rigidity creates distinct diastereotopic protons at the C2 and C4 positions.

  • The Diagnostic Handle (H3): The methine proton at position 3 is the "truth teller." In the free alcohol (impurity), this proton resonates at ~4.6 ppm.[2] Upon acetylation, the inductive effect of the carbonyl shifts this signal downfield to ~5.4–5.6 ppm.[2]

  • Self-Validation: If you do not see a multiplet >5.3 ppm, your acetylation failed.[2]

The MS Logic

Esters like Compound A are fragile under Electron Impact (EI).

  • Fragmentation: You will rarely see the molecular ion (

    
     144). Instead, look for the loss of acetic acid (
    
    
    
    ).[2]
  • Base Peak: The resulting ion (

    
     84) represents the unsaturated furanone ring. This is the "fingerprint" of the lactone core.
    

Detailed Experimental Protocols

Workflow Diagram

The following diagram illustrates the decision matrix for characterizing the compound.

AnalysisWorkflow Sample Crude (R)-5-Oxotetrahydrofuran-3-yl acetate H1NMR 1H NMR (CDCl3) Check H3 Shift Sample->H1NMR GCMS GC-MS (EI) Check m/z 84 & 43 Sample->GCMS Decision1 H3 @ 5.4-5.6 ppm? H1NMR->Decision1 Decision2 Single Peak? GCMS->Decision2 ChiralHPLC Chiral HPLC (Chiralcel OD-H) ResultPass PASS: Pure (R)-Acetate ChiralHPLC->ResultPass ee > 99% Decision1->ChiralHPLC Yes (Chemically Pure) ResultFail FAIL: Hydrolysis/Impurity Decision1->ResultFail No (H3 < 5.0 ppm) Decision2->ChiralHPLC Yes Decision2->ResultFail No (Extra fragments)

Caption: Analytical workflow prioritizing chemical structure confirmation via NMR before investing in chiral purity analysis.

Protocol A: 1H NMR Characterization

Objective: Confirm chemical structure and quantify hydrolysis impurity.

  • Solvent Selection: Use CDCl

    
      (Chloroform-d).
    
    • Reasoning: Non-polar solvents minimize H-bonding, providing sharper resolution of the diastereotopic ring protons compared to DMSO-d

      
      .
      
  • Sample Prep: Dissolve 10 mg of sample in 0.6 mL CDCl

    
    . Filter if any turbidity exists (salts from synthesis).
    
  • Acquisition: Standard proton parameters (16 scans, 1s relaxation delay).

  • Data Interpretation (Self-Validating Check):

    • 
       2.10 ppm (s, 3H):  Acetate methyl.[2] Must be a sharp singlet.
      
    • 
       2.60–3.00 ppm (m, 2H):  C4-H
      
      
      
      (diastereotopic).[2]
    • 
       4.40–4.60 ppm (m, 2H):  C5-H
      
      
      
      (adjacent to ring oxygen).[2]
    • 
       5.45 ppm (m, 1H): C3-H (The Diagnostic Peak). [2]
      
    • Validation: If a signal appears at 4.65 ppm , the sample contains the hydrolyzed alcohol.[2] Integrate 5.45 vs 4.65 to calculate molar purity.

Protocol B: GC-MS Analysis

Objective: Confirm molecular weight and detect volatile organic impurities (solvents/reagents).

  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

  • Inlet: Split mode (20:1) at 250°C.

    • Caution: High inlet temperatures (>280°C) can induce thermal elimination of acetic acid inside the injector, creating a false positive for the furanone degradation product.[2]

  • Oven Program: 60°C (1 min)

    
     10°C/min 
    
    
    
    200°C.
  • MS Parameters: EI source, 70 eV. Scan range 40–200 amu.

  • Spectral Fingerprint:

    • 
       43:  Acetyl cation [CH
      
      
      
      CO]
      
      
      (Base peak or very intense).
    • 
       84:  Lactone core [M - CH
      
      
      
      COOH]
      
      
      .
    • 
       102:  Loss of ketene [M - 42]
      
      
      
      (Characteristic of acetates).
    • 
       144:  Molecular ion (Weak or absent).
      

Advanced Troubleshooting: The "Phantom" Impurity

Scenario: NMR shows a pure compound, but GC-MS shows two peaks. Cause: Thermal degradation in the GC inlet. The acetate eliminates acetic acid to form 2(5H)-furanone . Solution:

  • Lower GC inlet temperature to 200°C.

  • Switch to LC-MS (ESI+) .

    • LC-MS Signature: In ESI positive mode, you will typically see the sodium adduct [M+Na]

      
       at 
      
      
      
      167
      or the ammonium adduct [M+NH
      
      
      ]
      
      
      at
      
      
      162
      .[2]
    • Unlike EI, ESI is "soft" and preserves the molecular ion, confirming the sample is intact.[2]

References

  • Synthesis and NMR of 3-hydroxy-gamma-butyrolactone derivatives Source: National Institutes of Health (PubMed) Context:[2] Discusses the proton shifts of the hydroxy precursor and enzymatic routes. [Link]

  • Mass Spectrometry Fragmentation of Lactone Derivatives Source: Wiley Online Library (J. Mass Spectrom.) Context: Establishes the loss of ketene (42 Da) and acetic acid (60 Da) as standard fragmentation pathways for acetoxy-lactones. [Link]

  • Chiral Analysis of Gamma-Butyrolactones Source: Royal Society of Chemistry (RSC Advances) Context:[2] Provides methodologies for separating enantiomers of GBL derivatives using chiral stationary phases. [Link]

Sources

Comparative

The Structural Elucidation of (R)-5-Oxotetrahydrofuran-3-yl Acetate Derivatives: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods

In the landscape of modern drug discovery and development, the precise determination of a molecule's three-dimensional structure is paramount. This is particularly true for chiral molecules, where stereochemistry dictate...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the precise determination of a molecule's three-dimensional structure is paramount. This is particularly true for chiral molecules, where stereochemistry dictates biological activity. Among the myriad of chiral building blocks, derivatives of (R)-5-Oxotetrahydrofuran-3-yl acetate hold significant interest due to their presence in various natural products and their potential as intermediates in the synthesis of bioactive compounds. This guide provides an in-depth comparison of X-ray crystallography with other prevalent analytical techniques for the structural elucidation of this important class of molecules. We will delve into the "why" and "how" of experimental choices, offering a comprehensive resource for researchers in the field.

The Significance of Stereochemistry in Furanone Derivatives

The furanone scaffold is a core structural motif in a vast array of natural products and pharmacologically active molecules.[1] The introduction of a chiral center, as seen in (R)-5-Oxotetrahydrofuran-3-yl acetate, adds a layer of complexity and specificity. The absolute configuration of these stereocenters can dramatically influence a molecule's interaction with biological targets, making the distinction between enantiomers a critical aspect of drug development.

Synthesis of Chiral Tetrahydrofuran Derivatives: A Representative Protocol

The synthesis of enantiomerically pure tetrahydrofuran derivatives often requires stereoselective methods. One common approach involves the asymmetric reduction of a prochiral ketone, followed by cyclization. Below is a representative protocol for the synthesis of a chiral γ-lactone, a class of compounds to which (R)-5-Oxotetrahydrofuran-3-yl acetate belongs. This method highlights the importance of controlling stereochemistry from the outset.

Experimental Protocol: Asymmetric Synthesis of a Chiral γ-Lactone

This protocol is adapted from a general method for the synthesis of chiral γ-lactones, which are precursors to the title compounds.[2]

  • Asymmetric Reduction: A solution of the starting β-keto ester (1.0 eq) in anhydrous methanol is cooled to 0 °C. A chiral reducing agent, such as a borane complex with a chiral oxazaborolidine catalyst (e.g., (R)-2-Methyl-CBS-oxazaborolidine), is added dropwise. The reaction is stirred at this temperature for several hours and monitored by thin-layer chromatography (TLC). The rationale for using a chiral catalyst is to induce facial selectivity in the reduction of the ketone, leading to an excess of one enantiomer of the corresponding alcohol.

  • Work-up and Purification: Upon completion, the reaction is quenched by the slow addition of 1 M HCl. The mixture is then extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude alcohol is purified by flash column chromatography.

  • Lactonization: The purified chiral alcohol is dissolved in a suitable solvent, such as toluene, and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) is added. The mixture is heated to reflux with a Dean-Stark apparatus to remove water and drive the intramolecular transesterification to form the lactone. The choice of an acid catalyst facilitates the cyclization by protonating the ester carbonyl, making it more susceptible to nucleophilic attack by the hydroxyl group.

  • Final Purification: The reaction mixture is cooled, washed with saturated sodium bicarbonate solution, and the organic layer is dried and concentrated. The resulting crude lactone is purified by column chromatography to yield the enantiomerically enriched product.

X-ray Crystallography: The Gold Standard for Unambiguous Structure Determination

X-ray crystallography stands as the definitive method for determining the absolute configuration and detailed three-dimensional structure of a crystalline compound.[3] The technique relies on the diffraction of X-rays by the ordered arrangement of atoms in a crystal lattice. The resulting diffraction pattern is then used to construct an electron density map, from which the atomic positions can be determined.

While a crystal structure for (R)-5-Oxotetrahydrofuran-3-yl acetate is not publicly available in the Cambridge Structural Database (CSD)[4][5][6], the analysis of a closely related analog, (2R,3R)-2-(2-phenoxyethyl)tetrahydrofuran-3-yl acetate, provides invaluable insights into the structural features of this class of compounds.[7]

Crystallographic Data for (2R,3R)-2-(2-phenoxyethyl)tetrahydrofuran-3-yl acetate [7]

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)16.8962(5)
b (Å)5.40082(9)
c (Å)15.6595(5)
β (°)116.512(4)
V (ų)1278.71(7)
Z4

The crystal structure of this analog unequivocally establishes the syn configuration of the substituents at the C2 and C3 positions of the tetrahydrofuran ring.[7] This information is crucial for understanding the stereochemical outcome of synthetic reactions and for modeling the molecule's interaction with biological receptors.

Crystallization Workflow

The process of obtaining single crystals suitable for X-ray diffraction can be a significant bottleneck. The following workflow outlines the key steps and considerations.

Caption: A generalized workflow for single-crystal X-ray diffraction.

Alternative and Complementary Analytical Techniques

While X-ray crystallography provides the ultimate structural proof, it is not always feasible due to difficulties in obtaining suitable crystals. In such cases, a combination of other analytical techniques is employed to deduce the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and stereochemistry of a molecule in solution. For chiral molecules like (R)-5-Oxotetrahydrofuran-3-yl acetate derivatives, specific NMR techniques are particularly informative.

  • ¹H NMR: Provides information about the number of different types of protons and their connectivity through spin-spin coupling. The coupling constants (J-values) between protons on the tetrahydrofuran ring can give clues about their relative stereochemistry (cis or trans).

  • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

  • Chiral Shift Reagents: In the absence of a chiral environment, the NMR spectra of enantiomers are identical. The addition of a chiral lanthanide shift reagent can induce diastereomeric interactions, leading to the separation of signals for the two enantiomers, which can be used to determine enantiomeric excess (ee).

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique can reveal through-space interactions between protons, providing crucial information about the relative stereochemistry of substituents on the ring.

Comparison of Structural Insights

TechniqueInformation GainedAdvantagesLimitations
X-ray Crystallography Absolute configuration, bond lengths, bond angles, conformational analysis.Unambiguous 3D structure.Requires a single, well-ordered crystal.
NMR Spectroscopy Connectivity, relative stereochemistry (in some cases), dynamic processes in solution.Provides information about the molecule in solution; non-destructive.Does not directly provide absolute configuration without chiral auxiliaries or comparison to known standards.
Mass Spectrometry Molecular weight, elemental composition (with high resolution), fragmentation patterns.High sensitivity, requires very small sample amounts.Provides no information about stereochemistry.
Chiral HPLC Enantiomeric excess (ee), separation of enantiomers.Accurate determination of enantiomeric purity.Does not provide structural information beyond separating the enantiomers.
Mass Spectrometry (MS)

Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the molecular formula. While standard MS does not provide stereochemical information, it is a crucial tool for confirming the identity of the synthesized compound.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the workhorse technique for determining the enantiomeric purity of a chiral compound. By using a chiral stationary phase (CSP), the two enantiomers of a racemic mixture can be separated and quantified. This is essential for validating the effectiveness of an asymmetric synthesis.

Logical Relationship of Analytical Techniques

The structural elucidation of a novel chiral compound is a multi-faceted process where each technique provides a piece of the puzzle.

G Synthesis Asymmetric Synthesis Purification Purification Synthesis->Purification MS Mass Spectrometry (Molecular Formula) Purification->MS NMR NMR Spectroscopy (Connectivity, Relative Stereochemistry) Purification->NMR Chiral_HPLC Chiral HPLC (Enantiomeric Purity) Purification->Chiral_HPLC Xray X-ray Crystallography (Absolute Configuration) Purification->Xray Structure Complete Structural Elucidation MS->Structure NMR->Structure Chiral_HPLC->Structure Xray->Structure

Caption: Interplay of analytical techniques in structural elucidation.

Conclusion

The structural characterization of (R)-5-Oxotetrahydrofuran-3-yl acetate derivatives is a critical step in their development for various applications. While X-ray crystallography provides the most definitive structural information, a comprehensive understanding often requires a synergistic approach, integrating data from NMR, mass spectrometry, and chiral chromatography. This guide has provided a comparative overview of these techniques, emphasizing the rationale behind their application and the unique insights each method offers. By understanding the strengths and limitations of each technique, researchers can devise a robust analytical strategy for the unambiguous structural elucidation of these and other important chiral molecules.

References

  • Organic Syntheses Procedure. Available at: [Link]

  • Synthesis of 1-(5-oxotetrahydrofuran-2yl) ethyl 2-phenyl acetate. ResearchGate. Available at: [Link]

  • Research Progress on Furanones. Foreverest Resources Ltd. Available at: [Link]

  • Asymmetric Synthesis of 2-Aryl-5-oxotetrahydrofuran-2-carboxylic Acids. Thieme Connect. Available at: [Link]

  • Synthesis of L- and D-proline derived hydroxamic acids as collagenase inhibitors. University of East Anglia. Available at: [Link]

  • Cambridge Structural Database. Re3data.org. Available at: [Link]

  • Green synthesis, crystal structure, and antifungal activities of (E)-4-arylidene-5-oxotetrahydrofuran. Frontiers. Available at: [Link]

  • Single-crystal X-ray diffraction analysis and mechanistic implications of (2R,3R)-2-(2-phenoxyethyl)tetrahydrofuran-3-yl acetate. National Center for Biotechnology Information. Available at: [Link]

  • Guide for crystallization. Available at: [Link]

  • The Cambridge Structural Database. ResearchGate. Available at: [Link]

  • Route to Chiral Tetrahydrofuran Acetals via Pd-Catalyzed Asymmetric Allylic Cycloaddition of Vinyl Epoxides with β-Keto Enol Ethers. National Center for Biotechnology Information. Available at: [Link]

  • CSD - Cambridge Structural Database. Maastricht University Library. Available at: [Link]

  • 2-(Acetoxymethyl)-5-oxotetrahydrofuran-3,4-diyl diacetate. National Center for Biotechnology Information. Available at: [Link]

  • (2R, 3R)-2-(2-phenoxyethyl)tetrahydrofuran-3-yl acetate: Single Crystal X-Ray Diffraction Analysis and Mechanistic Implications. ChemRxiv. Available at: [Link]

  • Synthesis of chiral tetrahydrofuran derivatives. ResearchGate. Available at: [Link]

  • Efficient synthesis of tetrahydrofurans with chiral tertiary allylic alcohols catalyzed by Ni/P-chiral ligand DI-BIDIME. Royal Society of Chemistry. Available at: [Link]

  • Synthesis of chiral enantioenriched tetrahydrofuran derivatives. ResearchGate. Available at: [Link]

  • Structure Determination by X-ray Crystallography. The World of Materials. Available at: [Link]

  • Synthesis of oxygen-containing heterocyclic compounds based on the intramolecular O–H insertion and Wolff rearrangement of α-diazo-β-keto esters and amides. ScienceDirect. Available at: [Link]

  • Asymmetric Synthesis of 2-Aryl-5-oxotetrahydrofuran-2-carboxylic Acids. ResearchGate. Available at: [Link]

  • A review on x-ray crystallography and it's applications. The Pharma Innovation. Available at: [Link]

Sources

Validation

Comparative Synthetic Strategies for (R)-5-Oxotetrahydrofuran-3-yl Acetate

Executive Summary & Strategic Analysis (R)-5-Oxotetrahydrofuran-3-yl acetate (commonly known as (R)-3-acetoxy- -butyrolactone ) is a critical chiral synthon in the pharmaceutical industry.[1] It serves as the structural...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

(R)-5-Oxotetrahydrofuran-3-yl acetate (commonly known as (R)-3-acetoxy-


-butyrolactone ) is a critical chiral synthon in the pharmaceutical industry.[1] It serves as the structural core for the side chains of HMG-CoA reductase inhibitors (statins, specifically Atorvastatin) and carbapenem antibiotics.

The synthesis of this molecule presents a classic process chemistry dilemma: Chiral Pool Availability vs. Catalytic Efficiency.

  • The Problem: The natural chiral pool provides L-Malic acid, which corresponds to the (S)-enantiomer of the lactone. The target molecule, however, is the (R)-enantiomer.[1]

  • The Solution Matrix:

    • Route A (Asymmetric Hydrogenation): The industrial "Gold Standard" utilizing Noyori-type catalysis to set the stereocenter de novo.[1]

    • Route B (Chiral Pool with Inversion): Utilizing inexpensive L-Malic acid but requiring a stereochemical inversion (Mitsunobu or Sulfonate displacement).[1]

    • Route C (Biocatalytic Resolution): A kinetic resolution approach using lipases, ideal for smaller, greener batches but limited by a 50% maximum theoretical yield (without dynamic kinetic resolution).[1]

This guide objectively compares these routes, providing experimental protocols and decision-making frameworks for process chemists.

Strategic Route Comparison

Route A: Asymmetric Hydrogenation (The Industrial Standard)

This route utilizes the Nobel Prize-winning Noyori asymmetric hydrogenation.[2] It is the preferred method for multi-kilogram to ton-scale production due to its atom economy and high volumetric productivity.[1]

  • Mechanism: Ru-BINAP catalyzed hydrogenation of methyl 4-chloro-3-oxobutanoate followed by base-induced cyclization and acetylation.[1]

  • Stereocontrol: The chirality is determined by the ligand ((R)-BINAP yields the (R)-alcohol precursor).

  • Pros: High enantiomeric excess (>98% ee), scalable, clean impurity profile.[1]

  • Cons: High initial catalyst cost (Ruthenium), high-pressure equipment required.[1]

Route B: Chiral Pool Synthesis (L-Malic Acid)

L-Malic acid is inexpensive and naturally abundant.[1] However, it possesses the (S)-configuration.[1] To access the (R)-target, the synthesis must include a Walden inversion step.

  • Mechanism: Reduction of L-Malic acid diester to 1,2,4-butanetriol

    
     Cyclization to (S)-3-hydroxy-
    
    
    
    -butyrolactone
    
    
    Stereoinversion (Mitsunobu or Mesylate displacement)
    
    
    (R)-Acetate.[1]
  • Pros: Cheap starting materials, no high-pressure hydrogenation required.[1]

  • Cons: Lengthy linear sequence; the inversion step often involves hazardous reagents (DIAD/PPh3) or extra steps (Mesylation), reducing overall atom economy.[1]

Route C: Enzymatic Kinetic Resolution

Ideal for laboratories avoiding heavy metals or high-pressure systems.[1]

  • Mechanism: Lipase-catalyzed hydrolysis of racemic 3-acetoxy-

    
    -butyrolactone.[1] The enzyme selectively hydrolyzes the (S)-ester, leaving the (R)-acetate  intact.
    
  • Pros: Mild conditions (room temp, aqueous buffer), environmentally benign.

  • Cons: Max yield is 50% (unless coupled with in-situ racemization), requiring separation of alcohol and ester.[1]

Visualizing the Synthetic Landscape

The following diagram illustrates the divergence between the Chiral Pool and Asymmetric Hydrogenation approaches.

SyntheticRoutes Start_Malic L-Malic Acid (S-Configuration) Inter_Triol 1,2,4-Butanetriol Start_Malic->Inter_Triol Borane/LiCl Reduction Start_Keto Methyl 4-chloro- 3-oxobutanoate Inter_R_OH (R)-4-chloro- 3-hydroxybutanoate Start_Keto->Inter_R_OH Ru-(R)-BINAP H2 (Asymm. Hydrog.) Inter_S_Lactone (S)-3-Hydroxy- gamma-butyrolactone Inter_Triol->Inter_S_Lactone Acid Cyclization Step_Inversion Inversion Step (Mitsunobu/Sn2) Inter_S_Lactone->Step_Inversion Stereocenter Flip Target (R)-5-Oxotetrahydrofuran- 3-yl acetate (Target) Inter_R_OH->Target 1. Base Cyclization 2. Acetylation Step_Inversion->Target Acetylation (if needed)

Figure 1: Strategic comparison of Chiral Pool (Red) vs. Asymmetric Hydrogenation (Green) routes to the Blue target.[3]

Technical Performance Data

MetricRoute A: Asymmetric HydrogenationRoute B: L-Malic (Inversion)Route C: Enzymatic Resolution
Starting Material Methyl 4-chloro-3-oxobutanoateL-Malic AcidRacemic 3-acetoxy-GBL
Key Reagent Ru(OAc)₂((R)-BINAP)DIAD/PPh₃ or MsClCAL-B (Lipase)
Step Count 3 (Hydrog.[1][4][5]

Cyclize

Acetyl)
4-5 (Reduct

Cyclize

Invert

Acetyl)
1 (Resolution + Sep)
Overall Yield 85 - 92%40 - 55%< 45% (isolated)
Enantiomeric Excess > 98% ee> 96% ee (depends on inversion efficiency)> 99% ee
Scalability Excellent (Industrial Standard)Moderate (Waste generation high)Good (Batch size limited by volume)
Cost Driver Catalyst (Ruthenium/Ligand)Reagents (Inversion step)Enzyme / Yield Loss

Detailed Experimental Protocols

Protocol A: Asymmetric Hydrogenation (High Throughput/Scale)

Based on the work of Noyori et al. [1, 2]

Objective: Synthesis of (R)-4-chloro-3-hydroxybutanoate (precursor to the lactone).[1]

  • Catalyst Preparation: In a Schlenk flask, degas methanol (100 mL). Add [RuCl₂(benzene)]₂ (0.5 mmol) and (R)-BINAP (1.0 mmol). Reflux for 4 hours to form the catalyst complex.[1] Remove solvent in vacuo.[1]

  • Hydrogenation:

    • Dissolve Methyl 4-chloro-3-oxobutanoate (1.0 mol) in degassed methanol (500 mL).

    • Add the catalyst solution (S/C ratio 1000:1 to 2000:1).

    • Transfer to a high-pressure autoclave.[1]

    • Pressurize with H₂ to 40-100 atm (Note: Modern catalysts can operate at lower pressures, ~10 atm).[1]

    • Stir at 100°C for 1-2 hours.

  • Workup: Cool and vent. Concentrate the solvent.[1] The product is obtained as an oil.[1]

  • Cyclization & Acetylation:

    • Treat the crude hydroxy ester with aqueous NaOH (1.1 eq) to induce cyclization to (R)-3-hydroxy-

      
      -butyrolactone.[1]
      
    • Add Acetic Anhydride (1.2 eq) and Pyridine (1.5 eq) directly to the crude lactone (or after extraction) to yield (R)-5-Oxotetrahydrofuran-3-yl acetate .[1]

    • Validation: Check ee% via Chiral HPLC (Chiralpak AD-H or similar).

Protocol B: Chiral Pool with Mitsunobu Inversion

Adapted from synthetic routes utilizing L-Malic Acid [3, 4][1]

Objective: Converting (S)-Lactone to (R)-Acetate via Inversion.

  • Preparation of (S)-Lactone: (Briefly) Reduce L-Malic acid diester using NaBH₄/LiCl in THF/EtOH to 1,2,4-butanetriol. Cyclize using catalytic p-TsOH in refluxing toluene with Dean-Stark trap.

  • Mitsunobu Inversion:

    • Reagents: (S)-3-hydroxy-

      
      -butyrolactone (10 mmol), Triphenylphosphine (PPh₃, 12 mmol), Acetic Acid (12 mmol).[1]
      
    • Solvent: Anhydrous THF (50 mL).

    • Procedure: Cool the mixture to 0°C. Add Diisopropyl azodicarboxylate (DIAD, 12 mmol) dropwise over 20 minutes.

    • Reaction: Allow to warm to room temperature and stir for 12 hours. The reaction follows an S_N2 mechanism, inverting the C3 center from (S) to (R) while installing the acetate.

  • Purification: Concentrate THF. Triturate with hexane/ether to precipitate Triphenylphosphine oxide (TPPO).[1] Filter. Purify the filtrate via silica gel chromatography (Ethyl Acetate/Hexane) to isolate (R)-5-Oxotetrahydrofuran-3-yl acetate .

Mechanistic Visualization: The Inversion

The inversion step is the most chemically complex aspect of the Chiral Pool route. It is critical to understand that retention of configuration (simple acetylation) would yield the wrong enantiomer.

Mitsunobu Substrate (S)-3-Hydroxy-GBL (From L-Malic) Complex Activated Oxy-Phosphonium Intermediate Substrate->Complex PPh3 / DIAD Product (R)-3-Acetoxy-GBL (Inverted Product) Complex->Product Sn2 Attack by AcO- Nucleophile Acetate Ion (AcO-) Nucleophile->Product Backside Attack

Figure 2: The Mitsunobu mechanism facilitates the mandatory stereochemical inversion from the natural (S)-precursor to the therapeutic (R)-target.

Conclusion & Recommendation

For research scale (<10g) , where equipment is limited, Route C (Enzymatic Resolution) or Route B (Malic Acid) are acceptable.[1] The Malic acid route is preferred if 100% theoretical yield is required and Mitsunobu reagents are available.[1]

For process development and manufacturing (>100g) , Route A (Asymmetric Hydrogenation) is the only viable option.[1] It offers superior atom economy, avoids the generation of stoichiometric phosphine oxide waste (from Mitsunobu), and provides the highest throughput.

References

  • Noyori, R., et al. (1987).[1] "Asymmetric hydrogenation of beta-keto carboxylic esters." Journal of the American Chemical Society, 109(19), 5856–5858.[1] Link

  • Kitamura, M., et al. (1993).[1][6] "Practical Asymmetric Hydrogenation of β-Keto Esters." Organic Syntheses, 71, 1. Link

  • Wang, G., & Hollingsworth, R. I. (1999).[1] "Direct conversion of (S)-3-hydroxy-gamma-butyrolactone to chiral three carbon building blocks." The Journal of Organic Chemistry, 64(3), 1036-1038.[1] Link

  • Henkel, B. (2006).[1] "Synthesis of (R)- and (S)-3-hydroxy-gamma-butyrolactone." Synlett, 2006(18), 3139-3141.[1] (Discusses Malic acid reduction protocols).

  • Pamies, O., & Backvall, J. E. (2003).[1] "Combination of Enzymes and Metal Catalysts.[1] A Powerful Approach in Asymmetric Catalysis." Chemical Reviews, 103(8), 3247–3262.[1] (Review of enzymatic resolution strategies).

Sources

Comparative

Biological activity of (R) vs (S)-5-Oxotetrahydrofuran-3-yl acetate

An exhaustive search of publicly available scientific literature and databases did not yield any specific information regarding the biological activity of (R)-5-Oxotetrahydrofuran-3-yl acetate or (S)-5-Oxotetrahydrofuran...

Back to Product Page

Author: BenchChem Technical Support Team. Date: February 2026

An exhaustive search of publicly available scientific literature and databases did not yield any specific information regarding the biological activity of (R)-5-Oxotetrahydrofuran-3-yl acetate or (S)-5-Oxotetrahydrofuran-3-yl acetate. Consequently, a direct comparison of their biological activities, including experimental data and detailed protocols, cannot be provided at this time.

The absence of information on these specific enantiomers prevents the creation of a scientifically rigorous comparison guide as requested. To fulfill the user's request, information on the specific biological target or context of interest for these molecules would be necessary to perform a more targeted and potentially fruitful search for analogous compounds or relevant biological principles.

For researchers interested in the potential biological activities of novel chiral compounds such as these, a general workflow for investigation would typically involve:

  • In Silico Screening: Computational studies to predict potential biological targets based on structural similarity to known active molecules.

  • In Vitro Assays: Initial screening against a panel of common biological targets (e.g., kinases, G-protein coupled receptors, enzymes) to identify any potential activity.

  • Chiral Separation and Characterization: Development of analytical methods to separate and confirm the stereochemical purity of the (R) and (S) enantiomers.

  • Comparative Biological Assays: Once a biological activity is identified, dose-response studies would be conducted on the individual enantiomers to determine key parameters such as IC50 or EC50 values.

  • Mechanism of Action Studies: Further experiments to elucidate the specific molecular mechanism through which the active enantiomer(s) exert their effects.

Without any initial data on the biological relevance of (R)- and (S)-5-Oxotetrahydrofuran-3-yl acetate, any further speculation on their comparative activities would be unfounded.

Validation

Technical Comparison Guide: (R)-5-Oxotetrahydrofuran-3-yl Acetate as a Chiral Synthon

The following technical guide objectively compares the efficacy and performance of (R)-5-Oxotetrahydrofuran-3-yl acetate (also known as (R)-3-acetoxy- -butyrolactone) against its enantiomer and alternative chiral precurs...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide objectively compares the efficacy and performance of (R)-5-Oxotetrahydrofuran-3-yl acetate (also known as (R)-3-acetoxy-


-butyrolactone) against its enantiomer and alternative chiral precursors.

Executive Summary

(R)-5-Oxotetrahydrofuran-3-yl acetate is a high-value chiral building block primarily utilized in the asymmetric synthesis of pharmaceuticals, including L-carnitine and side-chains for HMG-CoA reductase inhibitors (statins) . Its efficacy is defined not by direct pharmacological action, but by its synthetic utility —specifically its enantiomeric purity (ee%), process yield, and versatility as a precursor compared to its (S)-enantiomer and non-acetylated derivatives.

Current industrial standards favor the production of this compound via enzymatic kinetic resolution , which outperforms traditional chemical synthesis from malic acid in terms of atom economy and solvent safety. This guide analyzes the performance of the (R)-acetate against similar C4-chiral synthons, focusing on resolution efficiency (E-values) and downstream applicability.

Compound Profile & Physicochemical Properties[1][2][3][4][5][6][7]

FeatureDescription
IUPAC Name (R)-5-Oxotetrahydrofuran-3-yl acetate
Common Name (R)-3-Acetoxy-

-butyrolactone
CAS Number 11406-87-2 (Racemate); Specific (R) varies by vendor
Molecular Formula C

H

O

Molecular Weight 144.12 g/mol
Physical State Colorless to pale yellow liquid
Solubility Soluble in chloroform, ethyl acetate, methanol; hydrolyzes in water
Key Function Chiral Pool Synthon (C4 building block)

Comparative Efficacy Analysis

Production Efficacy: Enzymatic Resolution vs. Chemical Synthesis

The "performance" of the (R)-acetate is heavily dependent on the method of isolation. The industry standard involves the kinetic resolution of the racemic acetate using lipases.

Comparison of Resolution Catalysts:

Catalyst / Method Enantiomeric Ratio (E-value) Yield (Theoretical) ee% of (R)-Acetate Performance Verdict
Novozym 435 (CALB) >400 50% (Max) >99% Superior. Highest selectivity; robust in organic solvents.
Pseudomonas cepacia Lipase (PSL) ~53 50% (Max) ~92-95% Moderate. Good alternative but lower selectivity than CALB.
Candida rugosa Lipase <20 Variable <90% Inferior. Poor selectivity for this substrate.

| Chemical Synthesis (from L-Malic Acid) | N/A (Stoichiometric) | ~60-70% | >98% | Low Efficiency. Requires multiple steps (reduction, cyclization, acetylation). |

Mechanism of Efficacy: In the hydrolytic kinetic resolution, the lipase selectively hydrolyzes the (S)-enantiomer of the racemic acetate into (S)-3-hydroxy-


-butyrolactone ((S)-HGB), leaving the (R)-acetate  unreacted. This allows for the simultaneous production of both chiral centers with high purity.[1]
Downstream Application Efficacy

The (R)-acetate serves as a critical junction in drug synthesis. Its performance is compared here against its primary "competitor," the (S)-enantiomer.

  • (R)-Acetate (Precursor to L-Carnitine):

    • Pathway: Hydrolysis of (R)-acetate

      
       (R)-HGB 
      
      
      
      Ring opening
      
      
      L-Carnitine.[2]
    • Advantage: Retains the natural stereochemistry required for Vitamin B

      
       (L-Carnitine) without needing complex inversion steps often required when starting from (S)-HGB.
      
  • (S)-Acetate/Hydroxyl (Precursor to Statins):

    • Pathway: (S)-HGB is the standard building block for the atorvastatin side chain ((3R,5R)-dihydroxy moiety).

    • Comparison: While the (S)-form is more voluminous in demand (due to Lipitor), the (R)-acetate is essential for specific antibiotic intermediates (e.g., Linezolid analogs) and reciprocal chiral switching strategies.

Visualizations

Diagram 1: Enzymatic Kinetic Resolution Workflow

This diagram illustrates the high-efficacy separation of the (R)-acetate from the racemate using immobilized CALB.

KineticResolution Racemate Racemic 3-Acetoxy-gamma-butyrolactone (Substrate) Hydrolysis Selective Hydrolysis (Aqueous Buffer / MTBE) Racemate->Hydrolysis Feed Enzyme Novozym 435 (CALB) (Catalyst) Enzyme->Hydrolysis S_Product (S)-3-Hydroxy-gamma-butyrolactone (Hydrolyzed Product) Hydrolysis->S_Product Fast Reaction R_Product (R)-3-Acetoxy-gamma-butyrolactone (Unreacted Species) Hydrolysis->R_Product Remains Unreacted (ee >99%)

Caption: Kinetic resolution pathway separating the (S)-alcohol and (R)-acetate with high enantiomeric excess.

Diagram 2: Downstream Synthetic Utility

Mapping the (R)-acetate to its final pharmaceutical targets.

DownstreamSynthesis RAcetate (R)-5-Oxotetrahydrofuran-3-yl acetate RHGB (R)-3-Hydroxy-gamma-butyrolactone RAcetate->RHGB Chemical Hydrolysis LCarnitine L-Carnitine (Nutritional Supplement) RHGB->LCarnitine Ring Opening & Amination Amprenavir Amprenavir/Agenerase (HIV Protease Inhibitor) RHGB->Amprenavir Chiral Synthon Integration

Caption: Synthetic divergence of the (R)-acetate into key pharmaceutical compounds.

Experimental Protocol: High-Efficacy Kinetic Resolution

Objective: Isolation of (R)-5-Oxotetrahydrofuran-3-yl acetate with >99% ee.

Materials:

  • Racemic 3-acetoxy-

    
    -butyrolactone (1.0 eq)
    
  • Novozym 435 (Immobilized Candida antarctica Lipase B)[1]

  • Solvent: Diisopropyl ether (DIPE) or MTBE

  • Buffer: Phosphate buffer (0.1 M, pH 7.0)

Methodology:

  • Preparation: Dissolve racemic substrate (10 g) in DIPE (100 mL). Add phosphate buffer (10 mL) to create a biphasic system.

  • Initiation: Add Novozym 435 (10% w/w relative to substrate). Incubate at 30°C with orbital shaking (200 rpm).

  • Monitoring: Monitor reaction progress via Chiral HPLC (Chiralcel OD-H column) or GC. The enzyme will selectively hydrolyze the (S)-acetate.

  • Termination: Stop reaction at exactly 50% conversion (typically 6-8 hours).

  • Separation: Filter off the immobilized enzyme.

  • Purification:

    • Wash the organic phase with saturated NaHCO

      
       to remove acetic acid.
      
    • The organic phase contains the (R)-acetate . Dry over Na

      
      SO
      
      
      
      and concentrate in vacuo.
    • The aqueous phase contains the (S)-alcohol .

  • Validation: Determine ee% of the isolated (R)-acetate. Expect >98-99% ee.[2]

Self-Validating Check: If conversion exceeds 50%, the yield of (R)-acetate decreases but ee% increases. If conversion is <50%, (R)-acetate ee% will be lower. 50% is the theoretical optimum.

Conclusion

(R)-5-Oxotetrahydrofuran-3-yl acetate demonstrates superior efficacy as a chiral synthon when produced via CALB-mediated kinetic resolution . It offers a cost-effective and environmentally benign route to L-carnitine and related therapeutics, avoiding the complex stereoinversion steps required when using the more common (S)-enantiomer. For drug development professionals, the (R)-acetate represents the optimal starting material for targets requiring the (R)-configured gamma-lactone motif.

References

  • Fishman, A., et al. (2001). A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate. Biotechnology and Bioengineering.[3] Available at: [Link]

  • Wang, G., & Hollingsworth, R. (1999).[4] Synthetic routes to L-carnitine and L-gamma-amino-beta-hydroxybutyric acid from (S)-3-hydroxybutyrolactone.[4] Tetrahedron: Asymmetry.[1][5][3][4][6] Available at: [Link]

  • Park, O.J., et al. (2009). Uses and production of chiral 3-hydroxy-gamma-butyrolactones and structurally related chemicals.[2][3][7] Applied Microbiology and Biotechnology.[3] Available at: [Link]

  • PubChem. (S)-2-(5-Oxotetrahydrofuran-2-yl)acetic acid and related compounds.[8] National Library of Medicine.[8] Available at: [Link][8]

Sources

Comparative

Technical Guide: Enantiomeric Purity Determination of (R)-5-Oxotetrahydrofuran-3-yl Acetate

[1] Executive Summary (R)-5-Oxotetrahydrofuran-3-yl acetate (also known as (R)-3-acetoxy-gamma-butyrolactone) is a pivotal chiral building block, most notably utilized in the convergent synthesis of the oxazolidinone ant...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

(R)-5-Oxotetrahydrofuran-3-yl acetate (also known as (R)-3-acetoxy-gamma-butyrolactone) is a pivotal chiral building block, most notably utilized in the convergent synthesis of the oxazolidinone antibiotic Linezolid (Zyvox) .[1] The enantiomeric purity of this intermediate directly correlates to the efficacy and safety profile of the final API, as the (S)-enantiomer of Linezolid possesses significantly lower antibacterial activity.

This guide provides a comparative technical analysis of the two primary methodologies for determining enantiomeric excess (% ee): Chiral Gas Chromatography (GC) and Chiral High-Performance Liquid Chromatography (HPLC) .[1]

The Verdict: While Chiral HPLC is versatile, Chiral GC is the superior method for this specific intermediate due to its volatility, lack of strong UV chromophores, and the high resolution provided by cyclodextrin-based stationary phases.[1]

Method Selection & Comparison

The following table contrasts the performance metrics of the available techniques.

FeatureMethod A: Chiral GC (Recommended) Method B: Chiral HPLC (Alternative) Method C: Polarimetry (Screening)
Principle Volatility + Cyclodextrin inclusionAdsorption on Polysaccharide phasesOptical Rotation
Resolution (

)
Typically > 2.5 (Baseline)1.5 - 2.0 (Variable)N/A (Aggregate value)
Detection FID (Universal, High Sensitivity)UV @ 210 nm (Weak chromophore)Photomultiplier
Sample Prep Dilute & Shoot (DCM/EtOAc)Dilute (Hexane/IPA)High conc.[1] required
Cost/Run Low (Gas + Column life)Medium (Solvents)Very Low
Limit of Quantitation < 0.05% impurity~0.1% impurity> 1.0% impurity
Throughput 15-20 mins20-30 mins< 1 min
Decision Logic for Method Selection

The following workflow illustrates the logical pathway for selecting the appropriate analytical technique based on sample state and purity requirements.

MethodSelection Start Sample: (R)-5-Oxotetrahydrofuran-3-yl acetate CheckPurity Is sample Crude or Purified? Start->CheckPurity Crude Crude (High Residual Solvents/Acids) CheckPurity->Crude Purified Purified / Isolated CheckPurity->Purified GC_Path Method A: Chiral GC (FID Detection) Crude->GC_Path Volatile impurities interfere with HPLC CheckChromophore Check Detection Requirement Purified->CheckChromophore Polarimetry Method C: Polarimetry (Quick Check Only) Purified->Polarimetry In-process check CheckChromophore->GC_Path Preferred: High Sensitivity No Chromophore needed HPLC_Path Method B: Chiral HPLC (Low UV 210nm) CheckChromophore->HPLC_Path Alternative: If thermal instability suspected

Figure 1: Analytical Method Selection Workflow. GC is prioritized for crude samples due to better handling of volatile synthetic byproducts.

Detailed Experimental Protocols

Method A: Chiral GC (The Gold Standard)[1]

Rationale: Small lactones and their esters interact exceptionally well with


-cyclodextrin derivatives. The cavity size of the cyclodextrin matches the hydrodynamic volume of the furanone ring, allowing for distinct inclusion complexes between the (R) and (S) enantiomers.
Instrument Configuration
  • System: Agilent 7890B or equivalent with FID.

  • Column: CP-Chirasil-DEX CB (25 m × 0.25 mm × 0.25 µm) or Rt-βDEXsm .[1]

    • Note: These columns utilize

      
      -cyclodextrin chemically bonded to dimethylpolysiloxane.
      
  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Inlet: Split/Splitless (250°C). Split ratio 50:1.

  • Detector: FID (275°C).[1] H2: 30 mL/min, Air: 400 mL/min.[1]

Temperature Program
  • Initial: 80°C (Hold 1 min) - Elutes solvent.

  • Ramp 1: 2°C/min to 140°C - Separation window.

  • Ramp 2: 20°C/min to 200°C (Hold 5 min) - Column bake-out.

Protocol Steps
  • Sample Prep: Dissolve 10 mg of sample in 1.0 mL of Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).

  • System Suitability: Inject a racemic standard (mixture of R and S).

    • Requirement: Resolution (

      
      ) between enantiomers 
      
      
      
      .[1]
  • Analysis: Inject 1.0 µL of the test sample.

  • Calculation:

    
    [1]
    

Expert Insight: If peak tailing occurs, it is likely due to the interaction of the lactone carbonyl with active silanol sites. Deactivate the inlet liner with silanizing reagent or replace glass wool.

Method B: Chiral HPLC (The Alternative)[1]

Rationale: Used when the sample contains non-volatile precursors (e.g., malic acid derivatives) that would foul a GC inlet.[1]

Instrument Configuration
  • System: HPLC with Diode Array Detector (DAD) or VWD.

  • Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris-carbamates).[1]

    • Dimensions: 250 mm × 4.6 mm, 5 µm.[1]

  • Mobile Phase: n-Hexane : Isopropyl Alcohol (IPA) (90 : 10 v/v).[1]

    • Additives: None usually required for the ester, but 0.1% TFA helps if the hydrolyzed alcohol is present.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV @ 210 nm .

    • Critical: The compound lacks an aromatic ring (unlike Linezolid itself). It relies on the carbonyl absorption, which is weak. Ensure solvents are HPLC grade with high UV cutoff.

Protocol Steps
  • Sample Prep: Dissolve 5 mg sample in 1 mL Mobile Phase.

  • Injection: 10 µL.

  • Elution Order: typically (S) elutes before (R) on Chiralpak AD-H, but must be confirmed with a pure standard due to the possibility of reversal based on solvent ratios.

Validation & Quality Control

To ensure the trustworthiness of the data, a self-validating loop must be established.

ValidationLoop Prep Prepare Racemic Std (System Suitability) Inject Inject & Integrate Prep->Inject CalcRs Calculate Resolution (Rs) Inject->CalcRs Decision Rs > 1.5? CalcRs->Decision Pass Inject Test Sample Decision->Pass Yes Fail Troubleshoot: 1. Decrease Flow 2. Clean Inlet (GC) 3. Check Mobile Phase (HPLC) Decision->Fail No Fail->Prep Retry

Figure 2: System Suitability and Validation Loop. This cycle must be completed before every batch analysis.

Key Validation Parameters (Example Data)
ParameterAcceptance CriteriaTypical Result (GC)Typical Result (HPLC)
Selectivity (

)

1.251.15
Resolution (

)

3.21.8
Tailing Factor

1.11.2
Precision (RSD, n=6)

0.4%0.8%

References

  • Jõgi, A., et al. (2006).[1] Asymmetric Synthesis of 2-Aryl-5-oxotetrahydrofuran-2-carboxylic Acids. Describes enantiomeric purity determination of similar lactones using Chiral HPLC (Chiralcel OD-H).

  • Restek Corporation. (2020).[1] A Guide to the Analysis of Chiral Compounds by GC. Details the application of

    
    -DEX columns for lactones and esters. 
    
  • Brickner, S. J., et al. (1996).[1] Synthesis and Antibacterial Activity of U-100592 and U-100766 (Linezolid Precursors). Journal of Medicinal Chemistry. Establishes the importance of the (R)-configuration for biological activity. [1]

  • Phenomenex. (2018).[1] Chiral HPLC Column Selection Guide. Provides screening strategies for polysaccharide columns (AD-H/OD-H) used for pharmaceutical intermediates.

  • Sigma-Aldrich (Merck). Supelco Chiral GC Columns Application Note. Separation of volatile chiral esters using Chirasil-DEX.

Sources

Validation

A Researcher's Guide to the Spectroscopic Comparison of Furanone Diastereomers

For professionals engaged in drug development, natural product synthesis, and flavor chemistry, the precise structural elucidation of chiral molecules is a cornerstone of rigorous scientific inquiry. Furanones, a prevale...

Author: BenchChem Technical Support Team. Date: February 2026

For professionals engaged in drug development, natural product synthesis, and flavor chemistry, the precise structural elucidation of chiral molecules is a cornerstone of rigorous scientific inquiry. Furanones, a prevalent class of heterocyclic compounds, frequently possess multiple stereocenters, giving rise to diastereomers. These stereoisomers, while sharing the same molecular formula and connectivity, differ in the three-dimensional arrangement of their atoms. Such subtle structural variances can lead to profound differences in biological activity, pharmacological profiles, and sensory properties.[1]

Unlike enantiomers, diastereomers exhibit distinct physical and chemical properties, which allows for their differentiation. However, their separation and characterization can be non-trivial. This guide provides an in-depth comparison of spectroscopic methodologies tailored for the unambiguous assignment of the relative and absolute stereochemistry of furanone diastereomers, grounded in both fundamental principles and field-proven applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Primary Tool for Relative Stereochemistry

NMR spectroscopy is the most powerful and informative technique for determining the relative configuration of diastereomers. By probing the chemical environment and spatial proximity of nuclei, NMR provides a detailed conformational picture of the molecule in solution.

Causality in NMR Differentiation

The core principle behind using NMR to distinguish diastereomers lies in the anisotropy of the magnetic field experienced by each nucleus. The spatial orientation of substituents relative to one another is different in each diastereomer. This leads to unique shielding and deshielding effects, resulting in measurable differences in chemical shifts (δ) and through-bond scalar couplings (J-coupling constants). Furthermore, through-space interactions, detectable via the Nuclear Overhauser Effect (NOE), provide definitive evidence of the relative orientation of atoms.[2]

Key NMR Experiments and Their Rationale

A. ¹H and ¹³C NMR: The First Look

  • ¹H NMR (Proton NMR): This is the initial and often most diagnostic experiment.

    • Chemical Shifts (δ): Protons in different diastereomers will reside in slightly different magnetic environments, leading to distinct chemical shifts. For example, a proton on one face of the furanone ring may be shielded by a nearby substituent in one diastereomer, causing its signal to appear at a higher field (lower ppm) compared to the other diastereomer where the substituent is oriented away.

    • Coupling Constants (³JHH): The magnitude of the three-bond coupling constant between vicinal protons is dependent on the dihedral angle between them, a relationship described by the Karplus equation.[3] Diastereomers often lock the furanone ring or its substituents into different preferred conformations, leading to different dihedral angles and, consequently, different and diagnostic ³JHH values.[4]

  • ¹³C NMR: While ¹³C chemical shifts are also sensitive to the stereochemical environment, the differences between diastereomers can sometimes be less pronounced compared to ¹H NMR.[5] However, it remains an essential tool for confirming the carbon skeleton and assigning resonances.

B. 2D NMR: Unveiling Connectivity and Spatial Proximity

When 1D spectra are complex or ambiguous, 2D NMR experiments are indispensable.

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): This is the definitive experiment for establishing relative stereochemistry. The NOE is a through-space phenomenon where irradiating one proton can affect the intensity of another proton if they are close in space (typically < 5 Å).[6][7]

    • Experimental Choice: By observing a cross-peak between two protons in a NOESY or ROESY spectrum, one can confirm their spatial proximity. For instance, an NOE between a proton on the furanone ring and a proton on a substituent will prove that they are on the same face of the ring (syn), while the absence of this NOE (and the presence of other NOEs) can establish an anti relationship. This allows for the direct mapping of the molecule's 3D structure.[8]

Workflow for NMR-Based Stereochemical Assignment

NMR_Workflow cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Assignment cluster_conclusion Conclusion A1 Prepare Sample (5-10 mg in 0.6 mL CDCl₃) A2 Acquire ¹H & ¹³C NMR A1->A2 Standard Pulses A3 Acquire 2D NMR (COSY, HSQC, HMBC, NOESY/ROESY) A2->A3 If Needed B1 Assign Resonances (Use COSY, HSQC, HMBC) A2->B1 A3->B1 B2 Compare δ and J-values Between Diastereomers B1->B2 B3 Analyze NOESY/ROESY for Spatial Proximities B1->B3 C1 Propose Relative Stereochemistry B2->C1 Correlate with Structure B3->C1 Definitive Proof

Caption: General workflow for NMR-based assignment of relative stereochemistry.

Data Summary: A Hypothetical Comparison

To illustrate, consider a hypothetical pair of 5-substituted-4-hydroxy-furanone diastereomers. The key differentiating NMR data could be summarized as follows:

ParameterDiastereomer A (4S, 5R)Diastereomer B (4S, 5S)Rationale for Difference
¹H δ (H-4) 4.25 ppm4.50 ppmThe relative orientation of the C-5 substituent leads to different shielding effects on H-4.
¹H δ (H-5) 4.80 ppm4.70 ppmThe anisotropic effect of the C-4 hydroxyl group differs for H-5 in each diastereomer.
³J (H4-H5) 3.5 Hz8.0 HzDifferent preferred conformations result in distinct H-C4-C5-H dihedral angles.
Key NOE H-4 ↔ Me-5H-4 ↔ H-substituentDemonstrates syn relationship between H-4 and the methyl group at C-5 in A, and anti in B.
Experimental Protocol: 1D and 2D NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified furanone diastereomer in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[9] Ensure the solvent choice does not obscure key resonances.

  • ¹H NMR Acquisition:

    • Tune and shim the instrument to optimize magnetic field homogeneity.

    • Acquire a standard ¹H NMR spectrum using a 30- or 45-degree pulse angle and a relaxation delay of 1-2 seconds.[9] Co-add 8-16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. A greater number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.[9]

  • 2D NOESY Acquisition:

    • Use a standard noesygpph pulse sequence.

    • Rationale for Parameter Choice: Select a mixing time (d8) appropriate for the molecular size. For small molecules like furanones (~200-500 Da), a mixing time of 500-800 ms is a good starting point. This duration allows for the buildup of NOE cross-peaks without significant spin diffusion that could complicate interpretation.

    • Acquire the spectrum with a sufficient number of scans to observe weak but critical correlations.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to all spectra using appropriate software. Reference the spectra to the residual solvent peak or an internal standard like TMS.

Chiroptical Spectroscopy: Assigning Absolute Configuration

While NMR excels at determining relative stereochemistry, it cannot distinguish between a molecule and its mirror image (enantiomer). For this, chiroptical techniques, which measure the differential interaction of chiral molecules with polarized light, are essential. The combination of experimental data with quantum chemical calculations has become the gold standard for assigning absolute configuration.[10][11]

A. Electronic Circular Dichroism (ECD)

ECD spectroscopy measures the difference in absorption of left and right circularly polarized light in the UV-Vis range.[5]

  • Mechanism: The resulting spectrum of positive or negative bands (Cotton effects) is a unique fingerprint of a molecule's absolute configuration.

  • Application: The most reliable method involves comparing the experimental ECD spectrum to a spectrum predicted by quantum chemical calculations (e.g., Time-Dependent Density Functional Theory, TD-DFT). A match between the experimental spectrum of one enantiomer and the calculated spectrum for a specific configuration (e.g., 4S, 5R) allows for an unambiguous assignment.[5]

B. Vibrational Circular Dichroism (VCD)

VCD is the infrared analogue of ECD, measuring the differential absorption of polarized light in the vibrational transition range.[12][13]

  • Mechanism: VCD is sensitive to the 3D arrangement of atoms and provides a complex, fingerprint-like spectrum.[1]

  • Trustworthiness: VCD is often considered a more reliable technique than ECD for certain classes of molecules, including some furanones.[14][15] This is because vibrational transitions can be more localized to specific parts of the stereogenic centers and less influenced by distal, flexible side chains that can complicate ECD spectra.[15] The assignment is made by comparing the experimental VCD spectrum to one calculated via DFT.[11]

Logic for Absolute Configuration Assignment

Chiroptical_Logic cluster_exp Experimental cluster_theory Theoretical cluster_comp Comparison & Conclusion E1 Obtain Purified Enantiomer E2 Measure Experimental ECD and/or VCD Spectrum E1->E2 C1 Compare Experimental and Calculated Spectra E2->C1 T1 Propose a Configuration (e.g., 4S, 5R) T2 Perform Conformational Search T1->T2 T3 Calculate Boltzmann-Averaged ECD/VCD Spectrum (DFT) T2->T3 T3->C1 C2 Do they match? C1->C2 C3 Assign Absolute Configuration as 4S, 5R C2->C3 Yes C4 Assign Absolute Configuration as 4R, 5S C2->C4 No (Inverted Match)

Caption: Logic for assigning absolute configuration using chiroptical spectroscopy.

Experimental Protocol: ECD/VCD Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the purified enantiomer (e.g., 0.1 mg/mL) in a suitable spectroscopic-grade solvent (e.g., acetonitrile, methanol).[5] The solvent must be transparent in the wavelength range of interest.

  • Instrument Setup: Use a calibrated spectropolarimeter (for ECD) or VCD spectrometer.

  • Data Acquisition:

    • Record a baseline spectrum of the pure solvent in the same cell.

    • Record the spectrum of the sample over the desired wavelength range (e.g., 200-400 nm for ECD; 2000-900 cm⁻¹ for VCD).

    • Subtract the solvent baseline from the sample spectrum to obtain the final spectrum.

    • Self-Validation: For VCD, modern instruments with dual photoelastic modulators (PEMs) help eliminate major linear birefringence artifacts, ensuring data integrity.[11]

Complementary Techniques: MS and IR

Mass Spectrometry (MS)

Standard mass spectrometry is of limited use as diastereomers have identical molecular weights. However, under specific conditions, fragmentation patterns can differ.

  • GC-MS/MS: When coupled with gas chromatography for separation, tandem mass spectrometry (MS/MS) can be used to study fragmentation pathways.[16] Subtle differences in the stability of fragment ions between diastereomers might lead to variations in the relative intensities of daughter ions, though this is often not as definitive as NMR or chiroptical methods.

Infrared (IR) Spectroscopy

Conventional IR spectroscopy is generally not effective for distinguishing diastereomers. They possess the same functional groups and thus exhibit very similar absorption bands.[9] Any differences are typically too subtle to be diagnostic, although variations in intramolecular hydrogen bonding between diastereomers could potentially lead to slight shifts in O-H or C=O stretching frequencies.

Conclusion

The unambiguous differentiation and structural elucidation of furanone diastereomers is a multi-faceted challenge that requires a synergistic application of modern spectroscopic techniques. NMR, particularly 2D NOESY, stands as the paramount tool for determining relative stereochemistry by mapping through-space connectivities. For the assignment of absolute configuration, the combination of experimental ECD and VCD with quantum chemical calculations provides a robust and reliable solution. While MS and IR play crucial roles in confirming molecular weight and functional groups, their utility in distinguishing between diastereomers is limited. By judiciously applying the workflows and principles outlined in this guide, researchers can confidently assign the three-dimensional structure of furanone diastereomers, a critical step in advancing drug discovery and chemical synthesis.

References

  • A Spectroscopic Showdown: Differentiating Furanone Isomers. (2025). Benchchem.
  • Frelek, J., et al. (1997). Chiroptical properties, structure, and absolute configuration of heterosubstituted 2(5H)-furanones. Chirality. [Link]

  • Emura, M., et al. (2009). Stereochemical studies of odorous 2-substituted-3(2H)-furanones by vibrational circular dichroism. Journal of Agricultural and Food Chemistry. [Link]

  • de Oliveira, B. H., et al. (2021). Characterization of stereoisomeric 5-(2-nitro-1-phenylethyl)furan-2(5H)-ones by computation of 1H and 13C NMR chemical shifts and electronic circular dichroism spectra. Scientific Reports. [Link]

  • Nakahashi, A., et al. (2011). A vibrational circular dichroism approach to the determination of the absolute configurations of flavorous 5-substituted-2(5H)-furanones. Journal of Natural Products. [Link]

  • Nuclear Overhauser Effect Spectroscopy. Intermediate Organic Chemistry. [Link]

  • Fay, L. B., Huynh-Ba, T., & Blank, I. (1997). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry. [Link]

  • Alonso, R., et al. (2000). Antifungal diastereomeric furanones from Mutisia friesiana: structural determination and conformational analysis. Phytochemistry. [Link]

  • Nuclear Overhauser effect. Wikipedia. [Link]

  • NOE Experiments. University College London. [Link]

  • Cremer, D., & Pople, J. A. (2003). Extension of the Karplus Relationship for NMR Spin-Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Tetrahydrofuran. Molecules. [Link]

  • Stereochemistry Information from NOESY/ROESY data … Part 1. ACD/Labs. [Link]

  • Vibrational circular dichroism. Wikipedia. [Link]

  • Petrovic, A. G., et al. (2015). Scope of the 2(5H)-furanone helicity rule: a combined ECD, VCD, and DFT investigation. Organic & Biomolecular Chemistry. [Link]

  • Polavarapu, P. L., & He, J. (2004). Chiroptical spectroscopy and the validation of crystal structure stereochemical assignments. Philosophical Transactions of the Royal Society A. [Link]

  • Nafie, L. A. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. [Link]

  • Vibrational circular dichroism (VCD). Bruker. [Link]

  • J(HH) coupling constants for diasteroisomers 1 and 2 with substituent XD OMe. ResearchGate. [Link]

Sources

Comparative

Comparative Guide: Catalytic Systems for Asymmetric Furanone Synthesis

Executive Summary Chiral furanones (specifically 5H-furan-2-ones and 3(2H)-furanones) are ubiquitous structural motifs in bioactive natural products (e.g., gregatin A, penicilfuranone A) and pharmaceutical intermediates....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chiral furanones (specifically 5H-furan-2-ones and 3(2H)-furanones) are ubiquitous structural motifs in bioactive natural products (e.g., gregatin A, penicilfuranone A) and pharmaceutical intermediates. The challenge in their synthesis lies not just in ring construction, but in establishing the stereogenic centers—often quaternary—with high enantiomeric excess (ee) and diastereomeric ratio (dr).

This guide compares the two dominant catalytic paradigms currently shaping this field: N-Heterocyclic Carbene (NHC) Organocatalysis and Transition Metal (Rh/Cu) Catalysis . While metal catalysis offers historical reliability and low loadings, modern NHC organocatalysis has emerged as a superior tool for "impossible" disconnections via umpolung reactivity, particularly in cascade annulations.

Mechanistic Divergence & Performance Analysis

Path A: N-Heterocyclic Carbene (NHC) Organocatalysis

Core Mechanism: Umpolung (Polarity Inversion). NHCs reverse the polarity of aldehydes, converting an electrophilic carbonyl carbon into a nucleophilic "Breslow intermediate." This allows for unique Stetter-Aldol cascades that construct the furanone core and set stereocenters in a single operation.[1]

  • Key Advantage: Access to complex, densely functionalized furanones from simple precursors (e.g., benzaldehydes and electron-deficient alkenes) in one pot.

  • Key Limitation: Often requires higher catalyst loading (5–10 mol%) compared to metals.

Path B: Transition Metal Catalysis (Rh/Cu)

Core Mechanism: Lewis Acid Activation / Metal-Allyl Coordination. Chiral phosphine-metal complexes (specifically Rh(I) and Cu(I)) typically activate butenolides for nucleophilic attack or facilitate conjugate additions.

  • Key Advantage: Extremely low catalyst loadings (<1 mol%) and established scalability for simple functionalizations (e.g., alkenylation).

  • Key Limitation: Generally restricted to normal polarity modes; harder to achieve the "molecular complexity" jumps seen with NHC cascades.

Comparative Performance Matrix
MetricNHC Organocatalysis (e.g., Triazolium salts)Transition Metal Catalysis (e.g., Rh-Ph-bod, Cu-Phosphine)
Enantioselectivity (ee) High (90–99%) Very High (>95–99%)
Diastereoselectivity (dr) Moderate to High (5:1 to >20:1)High (>20:1)
Catalyst Loading 5 – 20 mol%0.5 – 5 mol%
Reaction Complexity High (Cascade/Domino reactions)Moderate (Stepwise functionalization)
Cost Efficiency Moderate (Ligands cheap, loading high)High (Metals expensive, loading low)
Metal Contamination None (Green Chemistry compliant) Requires scavenging/purification

Visualizing the Mechanistic Pathways

The following diagram illustrates the fundamental difference in substrate activation between the two systems.

G cluster_NHC NHC Organocatalysis (Umpolung) cluster_Metal Transition Metal Catalysis (Lewis Acid) NHC_Cat NHC Pre-catalyst Aldehyde Aldehyde (Electrophile) NHC_Cat->Aldehyde Activation Breslow Breslow Intermediate (Nucleophile) Aldehyde->Breslow Polarity Inversion Cascade Stetter-Aldol Cascade Breslow->Cascade + Michael Acceptor Product_NHC Chiral Furanone (Complex Core) Cascade->Product_NHC Metal_Cat Rh/Cu-Ligand Butenolide Butenolide (Pronucleophile) Metal_Cat->Butenolide Coordination Metal_Complex Metal-Enolate Complex Butenolide->Metal_Complex Activation Addition Conjugate Addition Metal_Complex->Addition + Electrophile Product_Metal Funct. Furanone (Simple Core) Addition->Product_Metal

Figure 1: Mechanistic comparison showing the polarity inversion (Umpolung) of NHCs versus the coordination activation of transition metals.

Experimental Protocols

Protocol A: NHC-Catalyzed Stetter-Aldol Cascade

Best for: Constructing complex bicyclic furanone scaffolds from scratch (e.g., Penicilfuranone precursors).

Reagents:

  • Substrate 1: 2-(Methoxymethoxy)benzaldehyde (1.0 equiv)

  • Substrate 2: Electron-deficient alkene (e.g., dimethyl maleate derivative) (1.2 equiv)

  • Catalyst: Chiral Triazolium Pre-catalyst (10 mol%)

  • Base: DABCO (1,4-diazabicyclo[2.2.2]octane) (20 mol%)

  • Solvent: Dichloromethane (DCM), anhydrous.

Workflow:

  • Preparation: Flame-dry a 25 mL Schlenk tube under argon. Add the Triazolium pre-catalyst (0.05 mmol) and DABCO (0.10 mmol).

  • Solvation: Add anhydrous DCM (2.0 mL) and stir at room temperature (RT) for 15 minutes to generate the free carbene species. Critical Step: The solution should turn slightly yellow/orange, indicating active carbene formation.

  • Substrate Addition: Add the benzaldehyde (0.5 mmol) and the alkene (0.6 mmol) sequentially.

  • Reaction: Stir the mixture at 25 °C for 12–24 hours. Monitor via TLC (Hexane/EtOAc 3:1). Look for the disappearance of the aldehyde spot.

  • Quench & Purification: Quench with 0.1 M HCl (2 mL). Extract with DCM (3 x 5 mL). Dry organic layers over Na₂SO₄. Concentrate and purify via flash column chromatography on silica gel.

Validation Check:

  • ¹H NMR: Check for the disappearance of the aldehyde proton (~10 ppm) and the appearance of the methine proton in the furanone ring (~5.0–5.5 ppm).

  • Chiral HPLC: Use a Chiralpak AD-H column to determine ee.

Protocol B: Rhodium-Catalyzed Asymmetric Alkenylation

Best for: Functionalizing existing butenolide rings with high precision.

Reagents:

  • Substrate: 5-substituted-2(5H)-furanone (1.0 equiv)

  • Reagent: Potassium alkenyltrifluoroborate (1.5 equiv)

  • Catalyst: [Rh(C₂H₄)₂Cl]₂ (1.5 mol%)

  • Ligand: (S,S)-Ph-bod (3.3 mol%) (Chiral diene ligand)

  • Base/Additive: Cs₂CO₃ (0.5 equiv)

  • Solvent: Toluene/H₂O (10:1)

Workflow:

  • Catalyst Formation: In a glovebox, mix [Rh(C₂H₄)₂Cl]₂ and (S,S)-Ph-bod ligand in Toluene (1 mL). Stir for 30 mins to form the active chiral complex.

  • Reaction Assembly: Add the furanone substrate (0.3 mmol), alkenyltrifluoroborate (0.45 mmol), and Cs₂CO₃ to the reaction vial.

  • Initiation: Add the pre-formed catalyst solution to the vial. Seal and heat to 60 °C.

  • Duration: Stir for 12 hours.

  • Workup: Cool to RT. Filter through a pad of celite. Concentrate the filtrate.

  • Purification: Silica gel chromatography (Petroleum ether/EtOAc).

Validation Check:

  • Self-Validation: The reaction should maintain a distinct yellow color (active Rh species). Precipitation of black solids indicates catalyst decomposition (check oxygen exclusion).

Decision Matrix: Selecting the Right Catalyst

Use the following logic flow to determine the optimal catalytic system for your specific synthetic target.

DecisionTree Start Target Molecule Analysis Q1 Do you need to BUILD the furanone ring? Start->Q1 Q2 Is the target a simple functionalized butenolide? Q1->Q2 No (Ring Exists) NHC_Rec RECOMMENDATION: NHC Organocatalysis (Stetter-Aldol / Umpolung) Q1->NHC_Rec Yes (Ring Construction) Metal_Rec RECOMMENDATION: Rh/Cu Metal Catalysis (Conjugate Addition) Q2->Metal_Rec Yes (High ee required) Enz_Rec RECOMMENDATION: Enzymatic Resolution (Lipase) Q2->Enz_Rec No (Scale > 1kg)

Figure 2: Decision tree for selecting between NHC, Metal, and Enzymatic approaches based on synthetic needs.

References

  • Ding, Y., et al. (2025).[2] Asymmetric total synthesis of penicilfuranone A through an NHC-catalyzed umpolung strategy. Chemical Science. Link

  • Deng, J., et al. (2022).[3] Enantioselective sulfonylation of 2-(substituted acryloyl)benzaldehydes catalyzed by chiral NHC species. Frontiers in Chemistry. Link

  • Phipps, R., et al. (2024). Cinchona plant alkaloid catalyst subtracts hydrogen to invert alcohols' chirality. Chemistry World. Link

  • Kotwal, et al. (2023).[3] Bifunctional quinoline-squaramide catalysts for asymmetric synthesis. Frontiers in Chemistry. Link

  • Feringa, B. L., et al. (1996).[4] Lipase-catalyzed second-order asymmetric transformations. Journal of the American Chemical Society. Link

Sources

Validation

Validating the Structure of (R)-5-Oxotetrahydrofuran-3-yl Acetate: A Comparative Analytical Guide

Executive Summary: The Criticality of Chiral Validation (R)-5-Oxotetrahydrofuran-3-yl acetate (CAS: 138666-02-1), also known as (R)-3-acetoxy-gamma-butyrolactone, is a pivotal chiral building block in the synthesis of co...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Criticality of Chiral Validation

(R)-5-Oxotetrahydrofuran-3-yl acetate (CAS: 138666-02-1), also known as (R)-3-acetoxy-gamma-butyrolactone, is a pivotal chiral building block in the synthesis of complex pharmaceuticals, including oxazolidinone antibiotics (e.g., Linezolid analogs) and statin intermediates.

In drug development, the integrity of this starting material is non-negotiable. The (R)-enantiomer often imparts the necessary biological activity, while the (S)-enantiomer may be inactive or toxic. Consequently, validating the structure goes beyond simple identity; it requires rigorous confirmation of enantiomeric excess (ee) and absolute configuration .

This guide compares routine validation methods against advanced, definitive protocols, providing a roadmap for establishing structural certainty.

Comparative Analysis: Routine vs. Advanced Validation

The following table contrasts the "Routine" approach—often sufficient for early-stage research—with the "Advanced" approach required for IND-enabling studies and GMP manufacturing.

FeatureRoutine Validation (Polarimetry)Advanced Validation (Chiral HPLC/GC)Definitive Validation (X-ray)
Primary Metric Specific Rotation

Enantiomeric Excess (% ee)Absolute Configuration (R/S)
Sensitivity Low (Requires >10 mg)High (Requires <10 µg)N/A (Requires single crystal)
Resolution None (Aggregate value)High (Separates enantiomers)Atomic Resolution
Risk of Error High (Solvent/Temp dependent)Low (Direct visualization)Very Low
Throughput High (Minutes)Medium (20-40 min/run)Low (Days to Weeks)
Cost LowMedium (Column cost)High
Verdict Screening Only Gold Standard for Purity Platinum Standard for Structure

Detailed Experimental Protocols

Protocol A: Structural Identity via NMR Spectroscopy

Objective: To confirm the chemical connectivity and absence of achiral impurities.

Methodology:

  • Sample Preparation: Dissolve 10 mg of (R)-5-Oxotetrahydrofuran-3-yl acetate in 0.6 mL of CDCl

    
    . Ensure the sample is free of paramagnetic impurities (e.g., metal catalysts).
    
  • Acquisition:

    • 
      H NMR (400 MHz+):  Set relaxation delay (d1) to 5 seconds to ensure accurate integration of the acetate methyl group.
      
    • 
      C NMR:  Acquire proton-decoupled spectrum (approx. 256 scans).
      
  • Key Diagnostic Signals (Expected):

    • Acetate Methyl: Singlet at

      
       ppm (3H).[1]
      
    • Methine (C3): Multiplet at

      
       ppm (1H). This proton is deshielded by the adjacent ester and lactone carbonyls.
      
    • Methylene (C4): Multiplet at

      
       ppm (2H).
      
    • Methylene (C5): Multiplet at

      
       ppm (2H).
      
  • Acceptance Criteria: Integration ratios must match 3:1:2:2 within

    
    5%. No unidentified peaks 
    
    
    
    .
Protocol B: Enantiomeric Purity via Chiral HPLC

Objective: To quantify the enantiomeric excess (ee) and detect the (S)-isomer impurity.

Causality: Polarimetry is insufficient because a low rotation value could indicate either a racemic mixture or a chemical impurity. Chiral HPLC physically separates the isomers, providing an unambiguous quantitative result.

Methodology:

  • Column Selection: Chiralcel OD-H or Chiralpak AD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)). These columns rely on hydrogen bonding and dipole-dipole interactions effective for lactones.

  • Mobile Phase: Hexane : Isopropanol (90:10 v/v).

    • Note: Lactones can be sensitive to hydrolysis; avoid aqueous mobile phases if possible, or use neutral pH buffers.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 210 nm (Lactone carbonyl absorption).

  • Procedure:

    • Inject Racemic Standard (prepared by mixing (R) and (S) or chemically racemizing a small aliquot with base) to establish retention times (

      
       and 
      
      
      
      ).
    • Inject Test Sample (1 mg/mL).

  • Calculation:

    
    
    
Protocol C: Absolute Configuration via X-ray Crystallography

Objective: To definitively assign the (R)-configuration.

Methodology:

  • Crystallization: Dissolve the compound in a minimum amount of ethyl acetate. Slowly diffuse hexane or diethyl ether into the solution at 4°C.

  • Data Collection: Select a crystal with sharp edges. Collect data on a diffractometer with Cu K

    
     radiation (preferred for light atom structures to enhance anomalous scattering).
    
  • Refinement: Solve structure using Direct Methods (SHELXT). Refine the Flack parameter.

    • Validation: A Flack parameter near 0.0 (e.g.,

      
      ) confirms the correct absolute configuration. A value near 1.0 indicates the inverted structure.
      

Visualized Validation Workflows

Diagram 1: The Decision Matrix for Structural Validation

This flowchart guides the analyst through the logical steps of validating the chiral lactone, prioritizing efficiency and accuracy.

ValidationWorkflow Start Start: Crude (R)-5-Oxotetrahydrofuran-3-yl acetate Identity 1. Identity Check (1H NMR, GC-MS) Start->Identity PurityDecision Chemical Purity > 95%? Identity->PurityDecision Purify Recrystallize / Column Chromatography PurityDecision->Purify No ChiralCheck 2. Chiral Analysis (Chiral HPLC) PurityDecision->ChiralCheck Yes Purify->Identity EEDecision ee > 98%? ChiralCheck->EEDecision Optimize Optimize Synthesis (Check Catalyst/Enzyme) EEDecision->Optimize No AbsConfig 3. Absolute Configuration (X-ray / Optical Rotation Comparison) EEDecision->AbsConfig Yes Optimize->Start Final Validated Material Ready for Synthesis AbsConfig->Final

Caption: A stepwise decision tree ensuring chemical purity is established before assessing chiral purity, preventing false positives in enantiomeric excess determination.

Diagram 2: Chiral HPLC Separation Mechanism

This diagram illustrates how the chiral stationary phase (CSP) differentiates the enantiomers.[2]

HPLCMechanism cluster_separation Elution Order (Typical) Racemate Racemic Mixture (R) + (S) Column Chiral Column (CSP) (Amylose/Cellulose) Racemate->Column Interaction Transient Diastereomeric Complexes Column->Interaction S_isomer (S)-Isomer (Weaker Interaction) Interaction->S_isomer Fast Elution R_isomer (R)-Isomer (Stronger Interaction) Interaction->R_isomer Retained Detector UV Detector (210 nm) S_isomer->Detector R_isomer->Detector

Caption: Schematic of chiral recognition. The (R)-enantiomer typically forms a more stable complex with the CSP, resulting in a longer retention time (elution order may vary by specific column).

References

  • National Institute of Standards and Technology (NIST). 5-Oxotetrahydrofuran-2-carboxylic acid, ethyl ester (Related Lactone Data).[3] NIST Chemistry WebBook, SRD 69. [Link]

  • Shimadzu Corporation. Chiral Separation Using SFC and HPLC (Method Screening).[Link]

  • Chemistry Steps. Specific Rotation and Optical Activity.[Link]

Sources

Safety & Regulatory Compliance

Safety

Essential Protective Measures for Handling (R)-5-Oxotetrahydrofuran-3-yl acetate

Navigating the complexities of novel chemical compounds requires a foundational commitment to safety. This guide provides an in-depth operational plan for the safe handling of (R)-5-Oxotetrahydrofuran-3-yl acetate, ensur...

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of novel chemical compounds requires a foundational commitment to safety. This guide provides an in-depth operational plan for the safe handling of (R)-5-Oxotetrahydrofuran-3-yl acetate, ensuring the well-being of laboratory personnel and the integrity of research. The protocols outlined below are designed to be a self-validating system, integrating established safety principles with specific considerations for this compound.

Hazard Identification and Risk Assessment

(R)-5-Oxotetrahydrofuran-3-yl acetate is a chemical intermediate that necessitates careful handling due to its potential health hazards. While comprehensive toxicological data may be limited, information from safety data sheets (SDS) for similar compounds indicates that it may cause skin, eye, and respiratory irritation.[1][2][3][4] It is crucial to treat this compound with a high degree of caution and to assume it may have other unknown hazardous properties.

Key Potential Hazards:

  • Skin and Eye Irritation: Direct contact may lead to irritation or more severe damage.[1][3][4][5]

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols can irritate the respiratory system.[1][6][7]

  • Unknown Long-term Effects: Due to its nature as a research chemical, long-term health effects may not be fully understood.

A thorough risk assessment should be conducted before any handling, considering the quantities being used, the nature of the procedure, and the potential for exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling (R)-5-Oxotetrahydrofuran-3-yl acetate. The following table summarizes the minimum required PPE.

Protection Type Specification Rationale
Hand Protection Nitrile or neoprene gloves. Inspect for tears or degradation before use.[6][8]Provides a chemical barrier to prevent skin contact. Double-gloving may be appropriate for certain procedures.
Eye and Face Protection Chemical safety goggles. A face shield should be worn when there is a splash hazard.[6][8][9]Protects against accidental splashes that could cause serious eye damage.
Skin and Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes.[1][6][8]Prevents incidental skin contact and protects from small spills.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with organic vapor cartridges may be necessary.[1][8][10]Minimizes the inhalation of potentially harmful vapors or aerosols.

Safe Handling Workflow

The following diagram illustrates the standard operating procedure for the safe handling of (R)-5-Oxotetrahydrofuran-3-yl acetate, from preparation to disposal. Adherence to this workflow is critical for minimizing risk.

Safe Handling Workflow for (R)-5-Oxotetrahydrofuran-3-yl acetate cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Conduct Risk Assessment B Don Appropriate PPE A->B C Work in a Fume Hood B->C D Handle with Care to Avoid Spills C->D E Keep Containers Tightly Closed D->E F Decontaminate Work Area E->F G Dispose of Waste in Designated Containers F->G H Doff PPE Correctly G->H

Caption: A flowchart outlining the key steps for the safe handling of (R)-5-Oxotetrahydrofuran-3-yl acetate.

Step-by-Step Operational and Disposal Plans

Pre-Operational Checklist
  • Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and the sash is at the appropriate height.

  • Assemble all Materials: Have all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.

  • Locate Emergency Equipment: Confirm the location and accessibility of the nearest safety shower, eyewash station, and fire extinguisher.[1][9]

Handling Procedures
  • Donning PPE: Put on all required PPE as specified in the table above before entering the laboratory area where the chemical is stored or handled.

  • Chemical Transfer: When transferring the chemical, use appropriate tools such as a pipette or a funnel to avoid spills. Always perform transfers over a secondary containment tray.

  • Heating and Reactions: If heating is required, use a controlled heating source like a heating mantle or a water bath. Avoid open flames.[11][12] Ensure any reaction is properly vented.

  • Storage: Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][8][9]

Spill Response
  • Small Spills (<100 mL):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or a chemical absorbent pad.

    • Collect the absorbed material into a designated, labeled hazardous waste container.

    • Clean the spill area with a suitable solvent, followed by soap and water.[2]

  • Large Spills (>100 mL):

    • Evacuate the area immediately.

    • Alert your institution's environmental health and safety (EHS) department and follow their emergency procedures.

    • Do not attempt to clean up a large spill without specialized training and equipment.

Disposal Plan
  • Waste Segregation: All waste contaminated with (R)-5-Oxotetrahydrofuran-3-yl acetate, including empty containers, used PPE, and spill cleanup materials, must be collected in a clearly labeled hazardous waste container.

  • Container Management: Keep the waste container closed except when adding waste.

  • Disposal: Dispose of the hazardous waste through your institution's EHS-approved waste management program.[9][11] Do not pour this chemical down the drain.[11][13][14]

First Aid Measures

In the event of an exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2][6] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[1][2][6] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air.[1][6] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][2]

By adhering to these rigorous safety protocols, researchers can confidently and safely work with (R)-5-Oxotetrahydrofuran-3-yl acetate, fostering a culture of safety and scientific excellence.

References

  • Material Safety Data Sheet. (n.d.).
  • Standard Operating Procedure. (n.d.).
  • SAFETY DATA SHEET - TCI Chemicals. (2019, April 9).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 7).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • G.J. CHEMICAL COMPANY, INC. SAFETY DATA SHEET. (n.d.).
  • SAFETY DATA SHEET - MilliporeSigma. (2025, June 26).
  • SAFETY DATA SHEET - Fisher Scientific. (2023, September 22).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • Safety data sheet - BASF. (2025, January 27).
  • SAFETY DATA SHEET - Merck Millipore. (n.d.).
  • SDS US. (2022, February 10).
  • ¢-3YE - IOLCP. (2016, March 15).
  • Safety Data Sheet - Cayman Chemical. (2023, February 21).
  • Safety data sheet - BASF Agro España. (2026, January 12).
  • MATERIAL SAFETY DATA SHEET - Extrasynthese. (n.d.).
  • SAFETY DATA SHEET. (2023, September 13).
  • SAFETY DATA SHEET - Fisher Scientific. (2010, June 22).
  • SAFETY DATA SHEET - Merck. (2025, September 13).

Sources

© Copyright 2026 BenchChem. All Rights Reserved.